molecular formula C10H13NO2 B1592712 3-(3-Methoxyphenoxy)azetidine CAS No. 954220-79-2

3-(3-Methoxyphenoxy)azetidine

Cat. No.: B1592712
CAS No.: 954220-79-2
M. Wt: 179.22 g/mol
InChI Key: QRHBRUDGTZWRJB-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)azetidine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHBRUDGTZWRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624562
Record name 3-(3-Methoxyphenoxy)azetidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-79-2
Record name 3-(3-Methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent ring strain, falling between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity and a vector for chemical functionalization.[1][2] This distinct stereochemical profile allows for the precise orientation of substituents in three-dimensional space, a critical factor in designing molecules with high affinity and selectivity for biological targets. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as increased solubility and metabolic stability, making it an attractive component in the development of novel therapeutics.[2] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 3-(3-Methoxyphenoxy)azetidine, a compound of interest for further exploration in drug discovery programs.

Molecular Structure and Identification

This compound is characterized by an azetidine ring substituted at the 3-position with a phenoxy group, which in turn bears a methoxy substituent at its meta-position.

IdentifierValueSource
Chemical Name This compound-
CAS Number 954220-79-2-
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol -
Canonical SMILES COC1=CC(=CC=C1)OC2CNC2[3]
InChI InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
InChIKey QRHBRUDGTZWRJB-UHFFFAOYSA-N[3]

Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Implications for Drug Development
Boiling Point 290.1 ± 30.0 °CThe high predicted boiling point suggests low volatility under standard conditions.
Density 1.116 ± 0.06 g/cm³This value is typical for small organic molecules of this nature.
pKa (Basic) 9.43 ± 0.40The azetidine nitrogen is basic, with a predicted pKa typical for a secondary amine within a strained ring system. This property is critical for salt formation, which can significantly impact solubility and bioavailability. The basicity of the azetidine nitrogen can be influenced by substituents.[4]
XlogP 1.3This predicted octanol-water partition coefficient suggests a good balance between lipophilicity and hydrophilicity, a key parameter for oral drug absorption and cell membrane permeability.
Physical Form Solid (hydrochloride salt)The hydrochloride salt is commercially available as a solid, which is often preferred for handling and formulation.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and commonly employed synthetic route can be inferred from the synthesis of analogous 3-aryloxyazetidines. A general and effective method involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with the corresponding phenol.

A common precursor for this synthesis is an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. The hydroxyl group can be converted to a good leaving group, for instance, by mesylation or tosylation. Subsequent reaction with 3-methoxyphenol in the presence of a base would yield the N-protected this compound. The final step would involve the deprotection of the azetidine nitrogen to afford the target compound.

Illustrative Synthetic Workflow

G cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_substitution Step 3: Nucleophilic Substitution cluster_deprotection Step 4: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Base C N-Boc-3-hydroxyazetidine D N-Boc-3-(mesyloxy)azetidine C->D MsCl, Base E N-Boc-3-(mesyloxy)azetidine G N-Boc-3-(3-methoxyphenoxy)azetidine E->G Base (e.g., NaH) F 3-Methoxyphenol F->G Base (e.g., NaH) H N-Boc-3-(3-methoxyphenoxy)azetidine I This compound H->I Acid (e.g., TFA or HCl) G cluster_synthesis Compound Acquisition cluster_characterization Initial Characterization cluster_physicochemical Physicochemical Profiling A Synthesis and Purification of This compound B Structural Verification (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point Determination C->D E Solubility Assessment C->E F pKa Determination C->F G LogP Determination C->G

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)azetidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenoxy)azetidine, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, a detailed synthetic pathway, characterization parameters, and its potential applications within the pharmaceutical landscape.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are recognized as "privileged" scaffolds in medicinal chemistry.[1] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility compared to their five- and six-membered counterparts.[2] The incorporation of a phenoxy substituent at the 3-position introduces a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR). Specifically, the 3-(3-methoxyphenoxy) moiety provides a combination of lipophilic and polar features, making it an attractive building block for the design of novel therapeutics.

Chemical Identity and Structure

CAS Number: 954220-79-2

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol

The structure of this compound consists of a central azetidine ring linked via an ether bond at the 3-position to a 3-methoxyphenyl group.

IdentifierValue
CAS Number 954220-79-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
InChI InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
SMILES COC1=CC=CC(=C1)OC2CNC2

Synthetic Protocol: A Plausible and Detailed Pathway

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step employs a Mitsunobu reaction, a versatile and reliable method for the formation of carbon-oxygen bonds. The reaction couples N-Boc-3-hydroxyazetidine with 3-methoxyphenol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the azetidine nitrogen, preventing its participation in side reactions.

Reaction Scheme:

G reagent1 N-Boc-3-hydroxyazetidine reagents PPh₃, DIAD THF, 0 °C to rt reagent1->reagents reagent2 3-Methoxyphenol reagent2->reagents product tert-butyl this compound-1-carboxylate reagents->product

Caption: Mitsunobu reaction for N-Boc protected intermediate synthesis.

Experimental Protocol:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3-methoxyphenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 eq.).

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the cooled solution. The reaction mixture may develop a characteristic orange or yellow color.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the desired product, tert-butyl this compound-1-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of triphenylphosphine.

  • Anhydrous THF: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts.

  • Slow Addition of DIAD at 0 °C: The reaction is exothermic, and slow addition at a reduced temperature helps to control the reaction rate and minimize side reactions.

  • Flash Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from triphenylphosphine oxide and other reaction byproducts.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the free amine.

Reaction Scheme:

G reagent tert-butyl this compound-1-carboxylate conditions TFA or HCl DCM, 0 °C to rt reagent->conditions product This compound conditions->product

Caption: N-Boc deprotection to yield the final product.

Experimental Protocol:

  • Dissolve the tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrochloric acid in dioxane (4 M, 5-10 eq.), dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To isolate the free base, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Alternatively, for the hydrochloride salt, the crude residue after acid removal can be triturated with diethyl ether to induce precipitation.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.

  • DCM as Solvent: DCM is a good solvent for both the starting material and the product and is relatively inert under these acidic conditions.

  • Aqueous Workup: The use of a mild base like sodium bicarbonate neutralizes the excess acid and allows for the extraction of the free amine into the organic phase.

Characterization and Data Presentation

As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on its chemical structure. These predictions serve as a guide for researchers in confirming the identity of the synthesized compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20t1HAr-H (meta to OMe)
~6.60dd1HAr-H (ortho to OMe)
~6.55t1HAr-H (para to OMe)
~6.50dd1HAr-H (ortho to OMe)
~4.85m1HO-CH (azetidine)
~4.05t2HCH₂ (azetidine)
~3.80s3HOCH₃
~3.75t2HCH₂ (azetidine)
~2.50 (broad)s1HNH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160.5Ar-C (ipso, attached to OMe)
~159.0Ar-C (ipso, attached to O-azetidine)
~130.0Ar-CH
~107.0Ar-CH
~106.5Ar-CH
~101.5Ar-CH
~70.0O-CH (azetidine)
~55.5OCH₃
~50.0CH₂ (azetidine)

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zAssignment
ESI+180.1019[M+H]⁺
ESI+202.0838[M+Na]⁺

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. The azetidine ring system itself is present in several approved drugs and clinical candidates, highlighting its therapeutic potential.[2]

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The rigid azetidine core can be used to orient pharmacophoric groups in a defined three-dimensional space, which is often crucial for potent and selective interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

  • Oncology: The unique structural features of azetidines can be exploited to design novel kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: The azetidine motif is a key component of some antibacterial agents, and novel derivatives are continuously being explored to combat antibiotic resistance.

The 3-(3-methoxyphenoxy) substituent provides a platform for further chemical modification. The methoxy group can be demethylated to a phenol, which can then be used for the introduction of a wide array of functional groups through ether or ester linkages. The aromatic ring itself can be further functionalized to explore SAR and optimize pharmacokinetic properties.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, a detailed and plausible synthetic route, and predicted characterization data. The unique structural and physicochemical properties of this compound make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • Singh, G. S.; D'hooghe, M.; De Kimpe, N. Azetidines and Azetidinones in Organic Synthesis. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1-45.
  • Dehnhardt, C. M.; Smith, M. D. The Azetidine Ring in Medicinal Chemistry. J. Med. Chem.2019, 62 (24), 10939–10965.
  • CN105237455A - Preparation method of 3-substituted azetidine - Google P
  • WO1999019297A1 - Synthesis of azetidine derivatives - Google P
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • Synthesis and Characterization Of 3-Phenylthio/3-Phenoxy- Azetidine-2-One: Application Of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H And Mass Spectroscopy | Request PDF - ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

Sources

potential biological activities of 3-phenoxyazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 3-Phenoxyazetidine Derivatives

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and rigid, sp³-rich character impart unique three-dimensional conformations that can lead to significant improvements in physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, when incorporated into bioactive molecules.[2] This guide focuses on the 3-phenoxyazetidine substructure, a versatile intermediate that serves as a foundation for a diverse range of potential therapeutic agents.[3] We will delve into the established biological roles of its derivatives, particularly in G-protein coupled receptor (GPCR) modulation, and explore promising, yet underexplored, therapeutic avenues based on structure-activity relationship (SAR) data from analogous chemical scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of technical data, field-proven experimental protocols, and forward-looking insights into this promising chemical class.

The 3-Phenoxyazetidine Scaffold: A Gateway to Novel Bioactivity

The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The 3-phenoxyazetidine core is readily prepared from common starting materials, making it an attractive platform for the generation of diverse compound libraries.[3][4]

Core Synthesis Pathways

The most prevalent strategies for synthesizing the 3-phenoxyazetidine core begin with N-protected 3-hydroxyazetidine, a commercially available intermediate. The critical step is the formation of the ether linkage with a phenol. Two primary, reliable methods are employed:

  • The Mitsunobu Reaction: This classic reaction allows for the direct conversion of the secondary alcohol on the azetidine ring to the corresponding phenyl ether with a clean inversion of stereochemistry. It involves reacting N-Boc-3-hydroxyazetidine with phenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[3] The choice of this reaction is often driven by its reliability and stereospecificity, which is critical when chiral centers are present.

  • Two-Step Nucleophilic Substitution: This pathway first involves activating the hydroxyl group to create a better leaving group, typically by converting it into a sulfonate ester like a tosylate or mesylate.[5] The subsequent Sₙ2 reaction with a phenoxide nucleophile yields the desired N-Boc-3-phenoxyazetidine. This method is advantageous when the Mitsunobu reaction conditions are not suitable for other functional groups on the molecule.

Following the formation of the N-Boc-3-phenoxyazetidine intermediate, a final deprotection step, typically under acidic conditions, yields the 3-phenoxyazetidine hydrochloride salt, which can then be used in further derivatization, such as N-arylation or N-alkylation, to build a compound library.[6]

Experimental Protocol: Synthesis of N-Aryl-3-Phenoxyazetidine via Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of 3-phenoxyazetidine hydrochloride, a key step in creating a library of derivatives for biological screening. The Buchwald-Hartwig amination is chosen for its broad substrate scope and high functional group tolerance.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add 3-phenoxyazetidine hydrochloride (1.0 eq), the desired aryl halide (e.g., 2-chloropyrazine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).[6]

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas such as nitrogen or argon. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe. The choice of an anhydrous, non-protic solvent is essential for reaction efficiency.

  • Heating and Monitoring: Heat the reaction mixture to 80–110 °C and stir for 12–24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and then brine. This removes the base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or preparative HPLC to yield the final N-aryl-3-phenoxyazetidine derivative.[6]

Visualization: Library Generation Workflow

The following diagram illustrates the general workflow for synthesizing a library of 3-phenoxyazetidine derivatives for screening.

G cluster_synthesis Core Synthesis cluster_library Library Generation Start N-Boc-3-hydroxyazetidine Ether Ether Formation (e.g., Mitsunobu) Start->Ether Deprotect Boc Deprotection Ether->Deprotect Core 3-Phenoxyazetidine HCl Deprotect->Core Coupling Parallel N-Arylation (e.g., Buchwald-Hartwig) Core->Coupling Purify Parallel Purification (e.g., Prep-HPLC) Coupling->Purify ArylHalides Aryl Halide Building Blocks ArylHalides->Coupling Library Screening Library Purify->Library

Caption: Synthetic workflow for 3-phenoxyazetidine library generation.

Established Biological Activity: GPCR Modulation

The most direct biological application investigated for 3-phenoxyazetidine derivatives is the modulation of G-protein coupled receptors (GPCRs). Specifically, compounds based on this scaffold have been explored as agonists for GPR52, an orphan GPCR highly expressed in the brain.[6]

GPR52 Signaling Pathway

GPR52 is coupled to the Gαs protein. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in regulating dopamine signaling and has potential therapeutic applications in psychiatric and neurodegenerative disorders.

GPR52_Pathway Ligand 3-Phenoxyazetidine Derivative (Agonist) Receptor GPR52 Ligand->Receptor Binds G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., CREB phosphorylation) PKA->Response Phosphorylates Targets

Caption: Simplified GPR52 signaling pathway activated by an agonist.
Data Presentation: Representative Agonist Potency

The following table illustrates how data on the potency of different N-substituted 3-phenoxyazetidine derivatives as GPR52 agonists would be presented. Potency is typically measured as the half-maximal effective concentration (EC₅₀).

Compound IDN-SubstituentGPR52 Agonism EC₅₀ (nM)
DERIV-01Pyrazin-2-yl150
DERIV-024-Cyanophenyl320
DERIV-033-Methoxyphenyl85
DERIV-045-Fluoro-pyridin-2-yl210

Note: Data are representative examples for illustrative purposes.

Experimental Protocol: In Vitro cAMP Assay for GPR52 Agonism

This protocol outlines a common method to quantify the functional activity of GPR52 agonists by measuring intracellular cAMP levels. The use of a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), is standard practice for its high throughput and sensitivity.

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line overexpressing human GPR52 (e.g., HEK293 or CHO cells) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into a 384-well white assay plate at a density of 2,000-5,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compounds (3-phenoxyazetidine derivatives) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX. The inhibitor is crucial to prevent the degradation of cAMP, ensuring signal accumulation.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate at room temperature for 30-60 minutes to stimulate GPR52 signaling.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF cAMP dynamic 2). This typically involves adding two detection reagents: a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The signal ratio (e.g., 665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Convert the signal ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Potential Therapeutic Applications: An Exploratory Outlook

While GPCR modulation is a confirmed area of activity, the true potential of the 3-phenoxyazetidine scaffold may lie in its application to other therapeutic areas. By examining the biological activities of structurally related scaffolds containing either a phenoxy group or an azetidine ring, we can logically infer and propose new avenues for investigation.

Antimicrobial Agents
  • Scientific Rationale: Phenoxyacetamide derivatives have been identified as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a critical virulence factor that makes the bacterium highly pathogenic.[7] The phenoxy group is a key pharmacophoric element in these inhibitors. Furthermore, azetidine-containing molecules, in general, are known to possess broad antibacterial properties.[8] The combination of these two moieties in the 3-phenoxyazetidine scaffold presents a compelling case for its investigation as a novel class of antimicrobial agents, potentially acting as virulence blockers rather than traditional bactericidal antibiotics.

  • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add a standardized inoculum of the target bacterium (e.g., S. aureus or P. aeruginosa) to each well. Include positive (no compound) and negative (no bacteria) controls.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: Determine the MIC by visual inspection for the lowest compound concentration that completely inhibits visible bacterial growth.

Neuropharmacological Agents
  • Scientific Rationale: The azetidine ring is a well-established motif in CNS-acting drugs, prized for its ability to confer metabolic stability and act as a conformationally restricted linker.[1] Tricyclic azetidine derivatives have shown potential as antidepressant agents.[9] Separately, phenoxyacetic acid derivatives have been discovered to have significant antiepileptic and neuroprotective effects, in part through the modulation of neuroinflammation.[10][11] Therefore, 3-phenoxyazetidine derivatives are strong candidates for development as novel agents for epilepsy, depression, or other neurological disorders.

  • Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

    • Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week.

    • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time (e.g., 30 or 60 minutes) before seizure induction.

    • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

    • Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key endpoints include the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures and mortality.[11] This self-validating system provides a clear, quantifiable measure of anticonvulsant activity.

Anti-Inflammatory Agents
  • Scientific Rationale: Inflammation is a key pathological component of numerous diseases. Phenoxy-containing compounds have a proven track record as anti-inflammatory agents. For instance, certain phenoxy pyridine derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] Given this precedent, it is highly plausible that novel 3-phenoxyazetidine derivatives could be designed to selectively target key inflammatory mediators.

  • Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA₂ Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Releases PGH2 Prostaglandin H₂ AA->PGH2 Converts COX2 COX-2 Enzyme Inhibitor 3-Phenoxyazetidine Derivative (Hypothetical) Inhibitor->COX2 Inhibits Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Isomerized Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates

Caption: Role of COX-2 in the inflammatory cascade and potential point of inhibition.

Conclusion and Future Directions

The 3-phenoxyazetidine scaffold represents a highly versatile and promising platform for drug discovery. While its role in developing GPR52 agonists is an important starting point, the true potential of this chemical class likely extends far beyond this single target. The strong precedents set by structurally related phenoxy and azetidine derivatives in antimicrobial, neuropharmacological, and anti-inflammatory research provide a logical and compelling roadmap for future investigation.

The next steps for researchers in this field should involve the systematic synthesis and screening of diverse 3-phenoxyazetidine libraries against a wide range of biological targets. By combining rational design, guided by the SAR of related scaffolds, with high-throughput screening, the discovery of novel, potent, and selective modulators of disease-relevant pathways is an achievable and exciting prospect.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025).
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  • Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide - Benchchem. Benchchem.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
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  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (2023). PMC.
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The Strategic Deployment of 3-(3-Methoxyphenoxy)azetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine scaffold has emerged as a cornerstone in contemporary drug design, prized for its unique combination of conformational rigidity, metabolic stability, and synthetic tractability.[1] This in-depth technical guide focuses on a particularly compelling building block: 3-(3-Methoxyphenoxy)azetidine. While direct, extensive research on this specific molecule is emerging, this guide synthesizes current knowledge on the broader class of 3-aryloxyazetidines to provide a comprehensive framework for its application. We will explore its synthesis, physicochemical properties, and potential as a versatile scaffold in medicinal chemistry, with a particular focus on its role in the development of novel therapeutics targeting a range of disease areas, including central nervous system (CNS) disorders and beyond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this promising chemical entity.

Introduction: The Azetidine Scaffold - A Paradigm of Constrained Exploration

The four-membered, nitrogen-containing heterocycle, azetidine, has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Unlike more flexible aliphatic chains or larger ring systems, the inherent ring strain of the azetidine nucleus confers a degree of conformational rigidity. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of the sp³-rich azetidine motif can improve aqueous solubility and metabolic stability, key attributes for successful drug development. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1]

The 3-substituted azetidines, in particular, offer a versatile platform for scaffold decoration, with the substituent at this position projecting a vector into the surrounding chemical space that can be tailored for specific target engagement. The introduction of an aryloxy linkage at the 3-position, as in this compound, provides a unique combination of a rigidifying core with a flexible, yet defined, exit vector into a region often critical for target interaction.

The this compound Core: Physicochemical Properties and Synthetic Strategy

The this compound scaffold, identified by CAS Number 954220-79-2, is a readily accessible building block for further chemical elaboration.[2][3]

PropertyValueSource
CAS Number 954220-79-2[2][3]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [3]
Predicted XlogP 1.3[4]
General Synthesis of 3-Aryloxyazetidines

While specific literature detailing the synthesis of this compound is not abundant, a general and robust synthetic route for 3-aryloxyazetidines can be adapted. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a corresponding phenol.

Workflow for the Synthesis of 3-Aryloxyazetidines:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B Boc₂O, Et₃N, DCM C N-Boc-azetidin-3-ol D N-Boc-3-(mesyloxy)azetidine C->D MsCl, Et₃N, DCM E N-Boc-3-(mesyloxy)azetidine G N-Boc-3-(3-methoxyphenoxy)azetidine E->G NaH, DMF F 3-Methoxyphenol F->G NaH, DMF H N-Boc-3-(3-methoxyphenoxy)azetidine I This compound H->I TFA or HCl in Dioxane

Caption: General synthetic workflow for 3-aryloxyazetidines.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure for the synthesis of 3-aryloxyazetidines and can be adapted for this compound.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Step 2: Synthesis of tert-butyl 3-(mesyloxy)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM (10 volumes) at 0 °C, add Et₃N (1.5 eq).

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of 3-methoxyphenol (1.2 eq) in anhydrous dimethylformamide (DMF, 10 volumes) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl 3-(mesyloxy)azetidine-1-carboxylate (1.0 eq) in DMF (5 volumes) dropwise.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of this compound (hydrochloride salt)

  • To a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in dioxane (5 volumes), add a 4 M solution of HCl in dioxane (5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford this compound hydrochloride.

The Role of this compound in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The azetidine nitrogen provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical and pharmacological properties.

Structure-Activity Relationships (SAR) of 3-Aryloxyazetidines

While specific SAR studies for this compound are not extensively published, we can infer key relationships from the broader class of 3-aryloxyazetidines.

  • The Azetidine Core: As previously discussed, the azetidine ring serves to rigidly position the aryloxy substituent, which can lead to improved target affinity.

  • The Aryloxy Linkage: The ether linkage provides a degree of rotational freedom, allowing the aryl ring to adopt an optimal orientation within a binding pocket.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for modulating biological activity. The 3-methoxy group in the titular compound is an electron-donating group that can influence the electronics of the phenyl ring and potentially engage in hydrogen bonding interactions with the target protein.

Logical Flow of SAR Exploration:

SAR_Logic Scaffold This compound Azetidine Core Aryloxy Linker 3-Methoxyphenyl Moiety Properties Physicochemical & Pharmacokinetic Properties Solubility Lipophilicity Metabolic Stability Cell Permeability Scaffold:f0->Properties Influences Scaffold:f1->Properties Impacts Scaffold:f2->Properties Modulates Activity Biological Activity Potency Selectivity Target Engagement Properties->Activity Determines Reductive_Amination A This compound C Imine/Iminium Intermediate A->C Acid catalyst (e.g., AcOH) B Aldehyde or Ketone (R₁C(O)R₂) B->C Acid catalyst (e.g., AcOH) D N-Substituted Product C->D Reducing agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination for N-functionalization.

Protocol: N-Benzylation of this compound

  • To a solution of this compound hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE, 20 volumes), add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-benzyl-3-(3-methoxyphenoxy)azetidine.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and versatile building block in medicinal chemistry. Its inherent structural features, combined with the potential for diverse functionalization, make it an attractive starting point for the discovery of novel therapeutics. While more research is needed to fully elucidate the specific biological activities of its derivatives, the foundational knowledge from the broader class of 3-aryloxyazetidines provides a strong rationale for its inclusion in drug discovery programs. Future work should focus on the synthesis and screening of focused libraries based on this core to explore its potential against a wide range of biological targets. The continued development of novel synthetic methodologies for azetidine functionalization will further enhance the utility of this valuable scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

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  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). National Institutes of Health. [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025). ResearchGate. [Link]

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An In-Depth Technical Guide to the Chemical Reactivity of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Nexus of Stability and Strain-Driven Reactivity

In the landscape of medicinal chemistry, the four-membered azetidine ring has carved a significant niche, transitioning from a synthetic curiosity to a cornerstone of modern drug design.[1][2][3] Its unique position, balancing the high ring strain of aziridines (approx. 27.7 kcal/mol) with the conformational flexibility of pyrrolidines (approx. 5.4 kcal/mol), endows it with a fascinating duality.[4] The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal/mol, which renders it susceptible to strategic ring-opening reactions, while remaining stable enough for handling and functionalization under a variety of conditions.[4][5] This guide offers a deep dive into the chemical reactivity of this "privileged" scaffold, providing researchers, scientists, and drug development professionals with field-proven insights into harnessing its potential. We will explore the causality behind experimental choices, focusing on strain-release-driven transformations and direct functionalizations that are pivotal for creating novel chemical entities.

Pillar I: Strain as a Synthetic Lever - Ring-Opening Reactions

The inherent ring strain of azetidines is not a liability but a powerful driving force for chemical transformations.[5][6] Activating the ring, typically at the nitrogen atom, exacerbates this strain and primes the scaffold for nucleophilic attack, leading to predictable and high-yield ring-opening. This strategy is fundamental for converting the compact azetidine core into highly functionalized linear amines.[7]

The Principle of Activation

An unactivated azetidine is relatively inert. The key to unlocking its ring-opening reactivity lies in converting the ring nitrogen into a better leaving group. This is typically achieved through:

  • Protonation: In the presence of strong acids, the nitrogen is protonated, forming a highly strained azetidinium ion.[8]

  • Acylation/Sulfonylation: Reaction with acylating or sulfonylating agents places an electron-withdrawing group on the nitrogen, increasing the electrophilicity of the ring carbons.[8]

  • Alkylation: Formation of a quaternary azetidinium salt dramatically increases the ring's susceptibility to nucleophilic cleavage.[8]

From a mechanistic standpoint, this activation polarizes the C-N bonds, making the ring carbons prime targets for nucleophiles.

G cluster_0 Activation Step cluster_1 Ring-Opening Step A Azetidine Ring (Nucleophilic N) Azetidinium Activated Azetidinium Ion (Highly Strained & Electrophilic) A->Azetidinium Electrophilic Activation E_plus Electrophile (E+) (e.g., H+, Acyl Halide) Product γ-Functionalized Amine (Ring-Opened Product) Azetidinium->Product SN2 Attack at Cα Nu Nucleophile (Nu-)

Caption: General workflow for azetidine ring-opening via activation.

Regioselectivity in Nucleophilic Ring-Opening

For unsymmetrical azetidines, the site of nucleophilic attack is a critical consideration. The regioselectivity is governed by a combination of steric and electronic factors, and understanding these allows for precise control over the final product. Generally, nucleophilic attack occurs at the less substituted carbon adjacent to the nitrogen. However, electronic effects from substituents can override steric hindrance.[9]

Modern Frontier: Strain-Release from 1-Azabicyclo[1.1.0]butanes (ABBs)

A paradigm shift in azetidine synthesis involves the use of 1-azabicyclo[1.1.0]butanes (ABBs). These "spring-loaded" precursors contain immense strain due to the fusion of two four-membered rings.[10] The central C-N bond is exceptionally weak and readily cleaved. This strategy allows for the rapid, one-step construction of densely functionalized 1,3-disubstituted azetidines.[11][12]

The general workflow involves the reaction of an ABB with an organometallic reagent or other nucleophile, often mediated by a Lewis acid or a transition metal catalyst.[12][13] This approach has proven exceptionally powerful for creating azetidines with all-carbon quaternary centers, a motif of high value in medicinal chemistry.[14][15]

G cluster_workflow Strain-Release Synthesis Workflow ABB 1-Azabicyclo[1.1.0]butane (ABB) (Highly Strained) Intermediate Activated Intermediate / Azahomocubane Radical Cation ABB->Intermediate Activation Activation Activation (e.g., Lewis Acid, R-Br) Activation->Intermediate Product 1,3-Difunctionalized Azetidine Intermediate->Product Strain-Release Ring Opening & Nucleophilic Attack Nucleophile Nucleophile / Coupling Partner (e.g., Grignard, Boronic Acid) Nucleophile->Product

Caption: Strain-release pathway from ABBs to functionalized azetidines.

Pillar II: Ring-Conserving Reactions - Direct Functionalization

The ability to modify the azetidine ring without inducing cleavage is a testament to its tunable stability and is crucial for late-stage functionalization in drug discovery programs.

N-Functionalization

The lone pair on the azetidine nitrogen makes it inherently nucleophilic, allowing for straightforward reactions.[8]

  • N-Alkylation & N-Acylation: Standard reactions with alkyl halides and acyl chlorides proceed readily.[8]

  • N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have enabled the efficient synthesis of N-aryl azetidines, which are common motifs in bioactive molecules.[12]

C-Functionalization: A Synthetic Challenge

Modifying the carbon skeleton of the azetidine ring is more complex but unlocks vast chemical space.

  • α-Lithiation (C2-Position): The use of a directing group on the nitrogen, such as a Boc or an oxazolinyl group, facilitates regioselective deprotonation at the C2 position with a strong base (e.g., s-BuLi).[16] The resulting organolithium intermediate can be trapped with a wide range of electrophiles. This process is often stereoselective, with the resulting lithiated intermediate demonstrating configurational lability that can be leveraged for stereoconvergent outcomes.[16]

  • C3-Functionalization: This is a key position for modulating biological activity.[17] Methods include nucleophilic displacement of a leaving group at the C3 position or leveraging ring-opening/closing strategies from cyclopropane precursors.[18][19]

  • Direct C-H Functionalization: Emerging methods in palladium and iridium catalysis have enabled the direct arylation of C(sp³)-H bonds on the azetidine ring.[4] While still a developing field, this approach offers the most atom-economical route to complex azetidines.

Reactivity TypeKey Features & CausalityCommon Reagents & ConditionsTypical Products
Nucleophilic Ring-Opening Driven by release of strain upon N-activation. Regioselectivity is key.1. Activation: HCl, AcCl, MsCl2. Nucleophile: NaCN, R-OH, R-NH₂γ-Functionalized acyclic amines
Strain-Release from ABBs Driven by extreme strain of bicyclic system. Allows for 1,3-difunctionalization.Organometallics (R-MgBr, R-ZnCl), Boronic acids, Cu/Ni catalysts1,3-Disubstituted azetidines
N-Functionalization Driven by the nucleophilicity of the nitrogen lone pair.Alkyl halides, Acyl chlorides, Aryl halides (with Pd catalyst)N-Alkyl, N-Acyl, N-Aryl azetidines
C-Functionalization (α-Lithiation) Directed deprotonation at C2. Requires N-activating/directing group.s-BuLi or n-BuLi/TMEDA, then an electrophile (E+)2-Substituted azetidines

Pillar III: Strategic Application in Drug Discovery

The true value of azetidine chemistry is realized in its application to solve complex challenges in drug design. Its rigid, three-dimensional structure makes it an excellent scaffold for orienting substituents into optimal binding conformations.[1][6]

Azetidine as a Superior Bioisostere

In drug design, replacing a chemical group with another that retains biological activity but improves physicochemical properties is a common strategy. Azetidine has emerged as a powerful bioisostere for:

  • Aromatic Rings: Replacing a phenyl ring with a 3-substituted azetidine can decrease lipophilicity and improve aqueous solubility while maintaining key vector orientations for receptor binding.

  • gem-Dimethyl Groups: The rigid azetidine ring can mimic the spatial arrangement of a gem-dimethyl group, often improving metabolic stability by blocking sites of oxidative metabolism.

  • Larger Heterocycles: It can serve as a smaller, more rigid replacement for piperidines or pyrrolidines, leading to higher ligand efficiency.[6]

Several FDA-approved drugs, including Baricitinib (a JAK inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker), incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]

G cluster_synthesis Synthetic Strategy Selection Start Identify Lead Compound with Pharmacokinetic Liability (e.g., poor solubility, metabolic instability) Decision1 Is Azetidine a Suitable Bioisostere? Start->Decision1 Decision1->Start No (Re-evaluate) Decision2 Required Substitution Pattern? Decision1->Decision2 Yes Path1 Strain-Release (ABB) for 1,3-disubstitution Decision2->Path1 1,3 Path2 Direct C-H/C-X Functionalization for late-stage diversification Decision2->Path2 C2/C3 Path3 Ring-Opening / Recyclization for complex scaffolds Decision2->Path3 Other Library Synthesize Focused Library of Azetidine Analogs Path1->Library Path2->Library Path3->Library Screen Screen for Improved Properties (Potency, ADME, Safety) Library->Screen Screen->Decision1 Failure (Iterate Design) End Optimized Clinical Candidate Screen->End Success

Caption: Decision workflow for incorporating azetidines in a drug discovery program.

Experimental Protocols: A Self-Validating System

The following protocol for a strain-release arylation provides a robust, field-tested method for generating valuable 3-aryl azetidines.

Protocol: Copper-Catalyzed Strain-Release Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

This protocol is adapted from methodologies demonstrating the rapid bis-functionalization of azetidines.[13]

Objective: To synthesize a 1-Boc-3-benzyl-azetidine from a protected ABB precursor and a Grignard reagent.

Materials:

  • N-Boc-3-chloroazetidine

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Benzylmagnesium chloride (BnMgCl), 2.0 M in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In Situ Generation of N-Boc-1-azabicyclo[1.1.0]butane:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-chloroazetidine (1.0 equiv) and anhydrous THF (to 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add KHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. The formation of the ABB is typically rapid. Stir the resulting mixture at -78 °C for 30 minutes. This solution of the in situ generated ABB is used directly in the next step.

    • Causality: KHMDS is a strong, non-nucleophilic base that efficiently promotes E2 elimination to form the highly strained ABB without competing substitution reactions. The low temperature maintains the stability of the reactive intermediate.

  • Copper-Catalyzed Ring Opening:

    • In a separate flame-dried flask under argon, add CuTC (0.1 equiv).

    • Add the solution of benzylmagnesium chloride (1.5 equiv, 2.0 M in THF) via syringe and stir for 10 minutes at room temperature to form the organocopper reagent.

    • Cool this mixture to -78 °C.

    • Transfer the cold ABB solution from Step 1 to the cold organocopper reagent solution via a cannula over 20 minutes.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Causality: The copper catalyst facilitates the nucleophilic addition of the benzyl group to the bridgehead carbon of the ABB, driven by the release of ring strain. The Grignard reagent serves as the nucleophile source.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Boc-3-benzyl-azetidine.

Self-Validation:

  • Control: A parallel reaction run without the copper catalyst should show significantly lower or no product formation, confirming the catalytic role of copper.

  • Analysis: Successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and HRMS, showing the characteristic peaks for the azetidine ring and the incorporated benzyl group.

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  • Buser, C. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

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Introduction: The Strategic Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Methoxyphenoxy)azetidine

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, valued for its ability to impart desirable pharmacological properties.[1][2] The compound this compound, with its combination of a strained four-membered heterocycle and a methoxyphenyl group, represents a molecule of significant interest for researchers in medicinal chemistry.[3] However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, accurate bioassay development, and ultimately, therapeutic efficacy are built.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our approach in authoritative scientific principles to empower you to fully characterize this promising molecule.

Section 1: Foundational Physicochemical Characterization

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. This allows for the intelligent design of subsequent experiments.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 954220-79-2[4]

  • Molecular Formula: C₁₀H₁₃NO₂[4]

  • Molecular Weight: 179.22 g/mol [4]

PropertyPredicted Value/ObservationRationale & Implication for Experimental Design
pKa (Conjugate Acid) ~9.5 - 11.3The unsubstituted azetidine ring has a pKa of 11.29 for its conjugate acid, indicating it is strongly basic.[1][5] The phenoxy substituent at the 3-position will likely reduce this basicity due to inductive effects, but the nitrogen will remain the primary basic center. This predicts that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of a more soluble cationic salt.
logP (Octanol/Water) ~1.5 - 2.5The methoxyphenoxy group is lipophilic, while the azetidine nitrogen is hydrophilic, especially when protonated. This moderate logP suggests a balance between aqueous solubility and membrane permeability. It also indicates that the compound is likely to be soluble in a range of organic solvents.
Structural Liabilities Ether Linkage, Strained Azetidine RingThe ether bond may be susceptible to acidic hydrolysis under harsh conditions. The strained four-membered azetidine ring, while more stable than an aziridine, can undergo ring-opening reactions, particularly following protonation of the nitrogen to form an azetidinium ion intermediate.[2][6] This is a critical hypothesis to test during forced degradation studies.

Section 2: A Methodical Approach to Solubility Profiling

Solubility dictates a compound's bioavailability and is a critical parameter for formulation development. A multi-faceted approach is necessary to build a complete profile.

Rationale for Solubility Assessment

The "like dissolves like" principle is a useful starting point.[7] Given the predicted moderate polarity of this compound, we anticipate solubility in polar protic and aprotic organic solvents. The key variable, however, is its pH-dependent aqueous solubility, which will govern its behavior under physiological conditions.

Experimental Workflow: Thermodynamic Solubility Determination

The following workflow is designed to provide a robust and reproducible measure of thermodynamic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound add_solid Add excess solid to each solvent in vials prep_compound->add_solid prep_solvents Prepare aqueous buffers (pH 2, 4, 6.8, 7.4, 9) & select organic solvents prep_solvents->add_solid equilibrate Equilibrate at RT & 37°C (e.g., 24-48h with agitation) add_solid->equilibrate check_equil Visually confirm undissolved solid remains equilibrate->check_equil centrifuge Centrifuge to pellet solid check_equil->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot dilute Dilute with mobile phase aliquot->dilute hplc Quantify concentration via calibrated HPLC-UV dilute->hplc caption Workflow for Thermodynamic Solubility Measurement

Caption: Workflow for Thermodynamic Solubility Measurement

Detailed Protocol: Aqueous and Organic Solubility

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range and in common organic solvents.

Materials:

  • This compound (solid)

  • Phosphate, acetate, or borate buffer systems to cover pH 2-9

  • Organic solvents: Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane

  • HPLC-grade water

  • Vials with screw caps

  • Orbital shaker/rotator with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid this compound to 1 mL of each selected solvent in duplicate vials. "Excess" means enough solid is added so that some remains undissolved upon reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C). Allow the slurries to equilibrate for at least 24 hours. A longer time (48-72 hours) is preferable to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase into the pre-determined linear range of a calibrated HPLC-UV assay. Calculate the concentration in the original supernatant to determine the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Solvent/BufferTemperature (°C)Solubility (mg/mL)Standard Deviation
pH 2.0 Buffer25
pH 4.0 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
pH 9.0 Buffer25
Water25
Methanol25
Acetonitrile25
DMSO25

Section 3: Stability Assessment & Forced Degradation

Understanding how a molecule degrades is crucial for determining its shelf-life and for developing stability-indicating analytical methods. Forced degradation, or stress testing, is a systematic way to accelerate this process.[8][9]

Rationale for Forced Degradation Studies

The objective is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[10] This allows for the generation of sufficient quantities of degradation products for identification without creating an overly complex mixture. These studies are foundational for compliance with ICH guidelines.[9]

Experimental Workflow: A Multi-Condition Approach

This workflow ensures all likely degradation pathways are investigated.

G cluster_conditions Stress Conditions start Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal (Solution) 60°C in Water start->therm photo Photolytic ICH Q1B Conditions start->photo therm_solid Thermal (Solid) 80°C Oven start->therm_solid analysis Analyze at T=0 and subsequent time points (e.g., 2, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis therm_solid->analysis results Quantify % Degradation Identify Degradants Determine Degradation Pathway analysis->results caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

Detailed Protocols for Stress Conditions

Objective: To identify potential degradation products and pathways for this compound.

General Procedure:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, mix the stock solution with the stressor solution.

  • Store a control sample (compound in solution without stressor) under ambient, protected-from-light conditions.

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.

  • For acid/base samples, neutralize the solution before analysis (e.g., add an equimolar amount of base/acid).

  • Analyze all samples by a stability-indicating HPLC method coupled with mass spectrometry (MS) for peak identification.

Specific Stress Conditions:

ConditionProtocolRationale & Potential Degradation Pathway
Acidic Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.To simulate acidic environments. Potential for acid-catalyzed hydrolysis of the ether linkage. The azetidine nitrogen will be protonated, which could facilitate ring-opening.[6]
Basic Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C.To simulate alkaline environments. The compound is likely more stable under basic conditions, but degradation may still occur at elevated temperatures.[11]
Oxidative Mix with 3% H₂O₂. Store at room temperature.To assess susceptibility to oxidation. The aromatic ring and the nitrogen atom are potential sites of oxidation.
Thermal Dissolve in water. Incubate at 60°C. For solid-state, store powder at 80°C.To evaluate intrinsic thermal stability.[12][13] Degradation is often accelerated at higher temperatures.
Photolytic Expose solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To assess light sensitivity. The aromatic chromophore suggests a potential for photosensitivity.

Section 4: Essential Analytical Methodologies

Robust analytical methods are required to execute the protocols described above. A stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of this effort.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound peak from all process impurities and degradation products.

Causality in Method Development:

  • Column Choice: A C18 stationary phase is a versatile starting point due to the compound's moderate hydrophobicity.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is standard. The buffer is critical to ensure consistent peak shape and retention time for the basic analyte.

  • pH of Mobile Phase: The pH should be chosen to ensure the analyte is in a single ionic form, typically 2-3 pH units away from its pKa. For this basic compound, a low pH (e.g., 3.0) will ensure it is consistently protonated, leading to sharp, symmetrical peaks.

  • Detection: UV detection is suitable due to the phenyl ring chromophore. A photodiode array (PDA) detector is ideal for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown degradation products.[14]

Protocol Outline:

  • Screening: Screen different mobile phase compositions (acetonitrile vs. methanol) and pH values on a C18 column.

  • Optimization: Optimize the gradient slope and temperature to achieve adequate resolution (>2) between the parent peak and all degradant peaks.

  • Validation: Perform a forced degradation study and inject a composite sample containing the parent drug and all stressed samples. The method is considered "stability-indicating" if all peaks are baseline-resolved.

Conclusion

The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its journey through the drug development pipeline. The methodical approach detailed in this guide—from foundational property prediction to systematic solubility profiling and rigorous forced degradation studies—provides the robust framework necessary for success. By understanding the "why" behind each experimental choice, researchers can generate high-quality, reliable data. This data will not only de-risk the project by identifying potential liabilities early but will also accelerate formulation development, ensure the integrity of biological assays, and ultimately, pave the way for the successful translation of a promising molecule into a safe and effective therapeutic.

References

  • National Center for Biotechnology Information (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PubMed Central. Available at: [Link]

  • Wikipedia. Azetidine. Available at: [Link]

  • MDPI (2022). Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. Available at: [Link]

  • MDPI (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]

  • National Center for Biotechnology Information (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. PubMed Central. Available at: [Link]

  • ResearchGate (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available at: [Link]

  • National Center for Biotechnology Information. Azetidine. PubChem. Available at: [Link]

  • PubMed (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Available at: [Link]

  • MDPI. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Available at: [Link]

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  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • ResearchGate. Forced degradation studies of three drugs in (a) acid, (b) Base, (c) Peroxide, (d) Thermal, (e) UV conditions, and (f) standard chromatogram. Available at: [Link]

  • MDPI (2022). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. Compound stability under different pH conditions. Available at: [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Available at: [Link]

  • SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Royal Society of Chemistry (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

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in silico modeling of 3-(3-Methoxyphenoxy)azetidine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-(3-Methoxyphenoxy)azetidine Interactions

Executive Summary

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for interacting with biological targets. This guide focuses on a specific, yet under-characterized molecule: this compound. In the absence of established biological data, this document provides a comprehensive, field-proven workflow for performing an in silico investigation to predict its biological targets and characterize its binding interactions. We will proceed by forming a data-driven hypothesis for target selection based on structural analogs and then execute a rigorous computational protocol, including molecular docking and molecular dynamics simulations. This guide is designed for researchers and drug development professionals, offering not just a methodology, but the strategic reasoning behind each computational decision, ensuring a self-validating and scientifically sound investigation.

Introduction: The Azetidine Scaffold and Hypothesis-Driven Target Selection

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as "privileged" structural motifs in drug discovery.[1] Their inherent ring strain and non-planar geometry provide a rigid framework that can reduce the entropic penalty of binding to a target protein and allow for precise vectoral exits for substituents. This often leads to improved potency, selectivity, and metabolic stability.

The subject of this guide, this compound, features an aryloxy linkage common in many centrally active agents. While this specific molecule lacks extensive characterization, a review of authoritative literature reveals that structurally similar 3-aryl-3-arylmethoxyazetidines exhibit high-affinity binding to monoamine transporters (MATs) , particularly the serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels and are the targets for many antidepressant and psychostimulant drugs.[2]

Therefore, this guide will proceed with the well-founded hypothesis that this compound is a ligand for the human serotonin transporter (hSERT). This expert-driven assumption allows us to construct a focused and technically rigorous in silico modeling cascade.

cluster_0 Hypothesis Formation A Target Molecule: This compound B Structural Analysis: 3-Aryloxy-Azetidine Scaffold A->B C Literature Search: Find structurally similar compounds B->C D Key Finding: Analogs bind to Monoamine Transporters (SERT, DAT) C->D E Hypothesis Formulation: Select hSERT as the primary putative biological target D->E

Caption: Logical workflow for data-driven hypothetical target selection.

Part 1: The Computational Workflow: A Validating Cascade

Our in silico analysis is designed as a multi-step cascade, where the output of each stage provides confidence for the next. This approach moves from computationally inexpensive, high-throughput methods (docking) to more intensive, high-fidelity simulations (molecular dynamics), ensuring that resources are spent on the most promising results.

A 1. Ligand Preparation C 3. Molecular Docking (Pose & Affinity Prediction) A->C B 2. Target Protein Preparation B->C D Validation: Re-docking of Co-crystallized Ligand C->D Protocol Validation E 4. Molecular Dynamics Simulation (Stability Assessment) C->E Top Pose Selection F 5. Trajectory Analysis (RMSD, RMSF, Interactions) E->F G 6. Binding Free Energy Calculation (MM/PBSA) F->G H In Silico Conclusion & Proposal for In Vitro Validation G->H

Caption: The comprehensive in silico modeling workflow.

Part 2: Experimental Protocols

Ligand Preparation Protocol

Causality: The ligand's 3D conformation, charge state, and energy profile are critical for accurate simulation. This protocol ensures a physically realistic starting structure.

  • Obtain 2D Structure: Draw this compound in a chemical editor (e.g., ChemDraw) or retrieve its SMILES string (COC1=CC=CC(=C1)OC2CNCC2) from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the graphical interface of UCSF Chimera to convert the 2D representation into a 3D structure.

  • Protonation State: At physiological pH (7.4), the secondary amine of the azetidine ring is expected to be protonated. Assign the correct protonation state using a tool like MarvinSketch or Epik. This is a crucial step as it governs the key electrostatic interactions.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF). This resolves any steric clashes and moves the molecule to a low-energy conformation. This can be done in Avogadro, Spartan, or via command-line tools.

Target Protein Preparation Protocol (hSERT)

Causality: Raw PDB structures are not simulation-ready. They contain experimental artifacts (water molecules, co-solvents) and lack information (hydrogens, formal charges) that is essential for force field calculations. The breakthrough crystal structures of MAT family members, including hSERT, are foundational for this work.[2]

  • Structure Retrieval: Download the crystal structure of the human serotonin transporter. A suitable choice is PDB ID: 5I71, which shows hSERT in complex with the antidepressant paroxetine.

  • Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio, or UCSF Chimera).

    • Remove all non-essential components: water molecules, ions, and any co-crystallized ligands (paroxetine in this case). We remove the original ligand to make the binding site available for our molecule of interest.

    • Inspect the structure for missing residues or chain breaks. If significant loops are missing, homology modeling may be required, but for high-resolution structures, this is often unnecessary.

  • Protonation and Optimization:

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystallography.

    • Assign protonation states to titratable residues (Asp, Glu, His, Lys, Arg) at a neutral pH of 7.4. The binding of substrates to MATs is known to be dependent on ion binding, so correct protonation is critical.[3]

    • Perform a restrained energy minimization of the protein structure to relax any strain introduced during the preparation steps. The backbone atoms should be constrained to preserve the experimentally determined conformation.

Molecular Docking Protocol

Causality: Molecular docking predicts the binding conformation and estimates the binding affinity of a ligand to a target. It is a computationally efficient method to screen for potential binders and generate a plausible binding hypothesis.

  • Define the Binding Site: The binding site (or "grid box") is defined around the orthosteric site where the native substrate (serotonin) and known inhibitors bind. For hSERT, this site is well-characterized and involves key residues like Asp98, which forms a salt bridge with the substrate's amine.[4] The grid box should be centered on this region and be large enough to accommodate the ligand with rotational and translational freedom.

  • Docking with AutoDock Vina:

    • Input Files: Prepare the prepared ligand and protein files in the required .pdbqt format using AutoDockTools. This format includes atomic charges and atom type definitions.

    • Configuration: Create a configuration file specifying the file paths for the ligand and receptor, the center and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases computational time but also the chance of finding the true energy minimum).

    • Execution: Run the Vina executable from the command line.

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by a scoring function (affinity in kcal/mol). The top-ranked pose is the most likely binding conformation.

    • Visually inspect the top poses. A chemically sensible pose will exhibit favorable interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with key residues in the binding pocket. For our hypothesis, a key interaction would be a salt bridge between the protonated azetidine nitrogen and the carboxylate of Asp98.

Trustworthiness - Protocol Validation: To ensure the docking protocol is reliable, perform a "re-docking" experiment. Take the co-crystallized ligand (paroxetine from 5I71), remove it, and dock it back into the receptor using the exact same protocol. A successful validation is achieved if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.

Parameter Hypothetical Docking Result for this compound
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Salt Bridge: ASP98Hydrogen Bond: TYR176Hydrophobic: ILE172, PHE335, PHE341
Validation RMSD (Paroxetine) 1.2 Å
Molecular Dynamics (MD) Simulation Protocol

Causality: Docking provides a static picture. MD simulation introduces temperature, pressure, and solvent to simulate the dynamic nature of the protein-ligand complex over time.[4] This allows us to assess the stability of the docked pose and observe how the protein accommodates the ligand.

cluster_MD MD Simulation Protocol A System Setup B Solvation (TIP3P Water Box) A->B C Ionization (Neutralize with Na+/Cl-) B->C D Energy Minimization (Remove Steric Clashes) C->D E Equilibration (NVT) (Heat to 310K, Restrain Solute) D->E F Equilibration (NPT) (Adjust Pressure, Restrain Solute) E->F G Production Run (100 ns, No Restraints) F->G

Caption: Step-by-step workflow for setting up and running an MD simulation.

  • System Setup (using GROMACS):

    • Take the top-ranked docked pose of the hSERT-ligand complex.

    • Select an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).

    • Generate a topology file for the ligand using a tool like Antechamber.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to relax the system.

    • Gradually heat the system to physiological temperature (310 K) while keeping the protein and ligand positions restrained (NVT ensemble).

    • Adjust the system pressure to 1 bar while maintaining temperature and restraints (NPT ensemble). This ensures the correct density.

  • Production MD:

    • Remove all restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds) under NVT or NPT conditions. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable complex is indicated by the RMSD plot reaching a plateau. This is a primary self-validation metric for the simulation.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (e.g., hydrogen bonds, salt bridges) identified during docking.

MD Simulation Parameter Value/Setting
Software GROMACS 2023
Force Field AMBER99SB-ILDN (Protein), GAFF2 (Ligand)
Water Model TIP3P
Simulation Time 100 ns
Temperature 310 K
Pressure 1 bar

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven in silico workflow to investigate the interactions of this compound. By leveraging structural data from related compounds, we identified the human serotonin transporter as a high-probability target. The detailed protocols for molecular docking and molecular dynamics simulation provide a framework to predict the binding mode, estimate affinity, and critically, assess the stability of the ligand-protein complex over time.

The hypothetical results presented suggest that this compound can favorably bind to the hSERT orthosteric site, anchored by a key salt bridge to ASP98. The stability of the complex in MD simulations would further validate this binding hypothesis. The logical next step, based on these compelling computational results, would be to advance this molecule to in vitro validation, using radioligand binding assays to experimentally determine its affinity for hSERT and other monoamine transporters.

References

  • ResearchGate. (n.d.). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
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  • K. S. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. [Link]

  • S. K. S. (2016). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. [Link]

  • Scribd. (n.d.). In-Silico Molecular Docking, ADME Study, and Molecular Dynamic Simulation of New Azetidin-2-One Derivatives With Antiproliferative Activity. Retrieved from [Link]

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  • ResearchGate. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
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  • Zenodo. (2020). In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic. [Link]

  • ResearchGate. (n.d.). Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • NIH. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • NIH. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines.
  • ResearchGate. (n.d.). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism.
  • NIH. (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules. [Link]

  • PubMed. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

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Substituted Azetidine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1] Historically overshadowed by its more famous five- and six-membered counterparts, the unique stereochemical and physicochemical properties endowed by this strained ring system are now being strategically exploited by medicinal chemists to address complex pharmacological challenges.[1][2] The inherent ring strain of approximately 25.4 kcal/mol not only imparts a distinct three-dimensional geometry but also influences the reactivity and metabolic stability of molecules incorporating this motif.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and biological activities of substituted azetidine compounds, offering valuable insights for researchers and professionals engaged in the pursuit of novel therapeutics.

I. Synthesis of Substituted Azetidines: Crafting the Four-Membered Ring

The construction of the sterically strained azetidine ring has historically presented a synthetic challenge. However, a number of robust and versatile methodologies have been developed to access a diverse array of substituted azetidines. These strategies can be broadly categorized as follows:

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

The most classical approach to azetidine synthesis involves the intramolecular cyclization of γ-amino halides or alcohols. This method relies on an intramolecular nucleophilic substitution, where the nitrogen atom displaces a leaving group at the γ-position. While conceptually straightforward, this approach can be hampered by competing elimination reactions and the entropic penalty associated with forming a four-membered ring. Careful selection of protecting groups, bases, and reaction conditions is crucial for achieving high yields.

[2+2] Cycloaddition Reactions: A Direct Approach to the Azetidine Core

[2+2] cycloaddition reactions offer a more direct route to the azetidine skeleton. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a notable example.[4] This method allows for the rapid construction of functionalized azetidines, often with good stereocontrol. Recent advances have focused on the use of visible light photocatalysis to promote these transformations under milder conditions.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): A Modern and Versatile Strategy

A significant advancement in azetidine synthesis has been the development of methods utilizing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained bicyclic compounds readily undergo ring-opening reactions with a wide range of nucleophiles, providing access to diverse substituted azetidines. This strain-release strategy is particularly powerful for the synthesis of densely functionalized and stereochemically complex azetidines that are difficult to access through other means. The modular nature of this approach, where the substituents on both the ABB and the nucleophile can be varied, makes it highly attractive for the generation of compound libraries for drug discovery.

Experimental Protocol: Strain-Release Synthesis of a 3-Substituted Azetidine from a 1-Azabicyclo[1.1.0]butane

Objective: To synthesize a 3-substituted azetidine via the nucleophilic ring-opening of a 1-azabicyclo[1.1.0]butane (ABB).

Materials:

  • N-Boc-1-azabicyclo[1.1.0]butane (1 equivalent)

  • Thiophenol (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-1-azabicyclo[1.1.0]butane in anhydrous DCM at 0 °C under an inert atmosphere, add thiophenol.

  • Add trifluoroacetic acid dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(phenylthio)azetidine derivative.

Stereoselective Synthesis: Controlling the Three-Dimensional Architecture

Given the importance of stereochemistry in determining biological activity, the development of stereoselective methods for azetidine synthesis is of paramount importance. This has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. For instance, the use of chiral catalysts in [2+2] cycloadditions and the diastereoselective functionalization of chiral azetidine precursors have enabled the synthesis of enantiomerically enriched azetidine derivatives.

Synthesis_of_Substituted_Azetidines Acyclic Precursors Acyclic Precursors Substituted Azetidines Substituted Azetidines Acyclic Precursors->Substituted Azetidines Intramolecular Cyclization Imines & Alkenes Imines & Alkenes Imines & Alkenes->Substituted Azetidines [2+2] Cycloaddition (e.g., aza Paternò-Büchi) 1-Azabicyclo[1.1.0]butanes (ABBs) 1-Azabicyclo[1.1.0]butanes (ABBs) 1-Azabicyclo[1.1.0]butanes (ABBs)->Substituted Azetidines Strain-Release Functionalization Aziridines Aziridines Aziridines->Substituted Azetidines Ring Expansion

Caption: Overview of Major Synthetic Routes to Substituted Azetidines.

II. Reactivity of Substituted Azetidines: Harnessing the Power of Ring Strain

The reactivity of the azetidine ring is largely dictated by its inherent strain. This makes azetidines susceptible to a variety of ring-opening and ring-expansion reactions, providing avenues for further functionalization and the synthesis of other heterocyclic systems.

Nucleophilic Ring Opening: A Versatile Transformation

The most common reaction of azetidines is nucleophilic ring opening.[2][5] This process is typically facilitated by the activation of the nitrogen atom with a Brønsted or Lewis acid, or by quaternization to form an azetidinium salt. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring. In general, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen. However, electronic factors can also play a significant role, with electron-withdrawing groups directing the attack to the adjacent carbon.

Ring Expansion: From Four to Five or More Members

Azetidines can serve as valuable precursors for the synthesis of larger, more common heterocycles such as pyrrolidines and piperidines.[6][7] These ring expansion reactions often proceed through rearrangement mechanisms, such as the Stevens rearrangement or the Sommelet-Hauser rearrangement, of azetidinium ylides. Biocatalytic approaches to the one-carbon ring expansion of aziridines to azetidines have also been reported, showcasing the power of enzymes in catalyzing challenging transformations.[8][9]

Electrophilic Azetidinylation: Introducing the Azetidine Moiety

In addition to undergoing ring-opening, activated azetidines can also act as electrophiles, allowing for the direct introduction of the azetidine scaffold onto a variety of nucleophiles.[3][10][11] This "azetidinylation" reaction is a powerful tool for the late-stage functionalization of complex molecules, enabling the rapid exploration of structure-activity relationships.

Reactivity_of_Substituted_Azetidines cluster_azetidine Substituted Azetidine cluster_products Reaction Products Azetidine Substituted Azetidine RingOpened γ-Amino Derivatives Azetidine->RingOpened Nucleophilic Ring Opening RingExpanded Pyrrolidines, Piperidines, etc. Azetidine->RingExpanded Ring Expansion Azetidinylated Azetidinylated Nucleophiles Azetidine->Azetidinylated Electrophilic Azetidinylation

Caption: Key Reaction Pathways of Substituted Azetidines.

III. Biological Activities of Substituted Azetidines: A Scaffold for Diverse Pharmacological Effects

The unique structural features of the azetidine ring translate into a broad spectrum of biological activities, making it a highly attractive scaffold for medicinal chemistry.[1]

Antimicrobial Activity: A New Generation of Antibacterial and Antifungal Agents

Azetidine derivatives have demonstrated significant potential as antimicrobial agents.[8][12] The most well-known examples are the β-lactam antibiotics, such as penicillins and cephalosporins, which contain a fused azetidin-2-one ring.[4][13] However, non-β-lactam azetidines have also shown promising antibacterial and antifungal activity.[12][14] For instance, certain substituted azetidines have exhibited potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[4]

Anticancer Activity: Targeting Tumor Growth and Proliferation

The rigid nature of the azetidine ring makes it an excellent scaffold for the design of enzyme inhibitors and receptor antagonists with applications in oncology.[6][11][15] Substituted azetidines have been shown to inhibit various kinases and other signaling proteins involved in cancer progression.[5] Several azetidine-containing compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2][6][15]

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

The ability of the azetidine moiety to serve as a bioisostere for other cyclic amines and to introduce conformational constraint has led to its exploration in the development of CNS-active agents.[10] Azetidine derivatives have been investigated as treatments for a variety of neurological and psychiatric disorders, including Parkinson's disease, Tourette's syndrome, and depression.[10] For example, certain 3-substituted azetidines have been identified as potent triple reuptake inhibitors, blocking the reuptake of serotonin, norepinephrine, and dopamine.[16]

Enzyme Inhibition: A Versatile Scaffold for Targeting Diverse Enzymes

Beyond the specific therapeutic areas mentioned above, substituted azetidines have been developed as inhibitors for a wide range of enzymes. These include gamma-aminobutyric acid (GABA) uptake inhibitors, which have potential applications in the treatment of epilepsy and other neurological disorders, and inhibitors of various proteases and hydrolases.[17]

Compound Class Biological Activity Therapeutic Area Reference
Azetidin-2-ones (β-lactams)AntibacterialInfectious Diseases[4][13]
3-Aryl-azetidinesAnticancerOncology[15]
3-Oxypropylamine AzetidinesTriple Reuptake InhibitionCNS Disorders[16]
Azetidin-2-ylacetic Acid DerivativesGABA Uptake InhibitionNeurological Disorders[17]
Quinolone-Azetidine HybridsAntibacterialInfectious Diseases[4]

IV. Applications in Drug Discovery: From Bench to Bedside

The unique properties of the azetidine ring have translated into its successful incorporation into a number of marketed drugs. The conformational rigidity and metabolic stability imparted by the azetidine scaffold can lead to improved pharmacokinetic and pharmacodynamic properties.

The Azetidine Moiety in FDA-Approved Drugs

Several FDA-approved drugs contain an azetidine ring, highlighting its acceptance and utility in drug design. These drugs span a range of therapeutic areas, demonstrating the versatility of this scaffold. For example, Azelnidipine is a calcium channel blocker used for the treatment of hypertension, where the azetidine ring contributes to its favorable pharmacokinetic profile.[18]

Case Study: The Role of the Azetidine Ring in a Marketed Drug

A detailed analysis of a specific drug containing an azetidine ring can provide valuable insights into the strategic rationale for its inclusion. For instance, in the case of a kinase inhibitor, the azetidine moiety might be crucial for orienting key pharmacophoric groups into the active site of the enzyme, thereby enhancing potency and selectivity. Furthermore, the metabolic stability of the azetidine ring can prevent unwanted metabolism at that position, leading to a longer duration of action.

V. Conclusion and Future Perspectives

Substituted azetidine compounds have firmly established their place as a valuable and versatile class of molecules in the medicinal chemist's toolbox. The development of novel and efficient synthetic methodologies has made a wide array of these compounds readily accessible, paving the way for their extensive exploration in drug discovery programs. The unique conformational and physicochemical properties of the azetidine ring offer distinct advantages in the design of potent, selective, and metabolically stable drug candidates. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, the strategic incorporation of the azetidine scaffold is poised to play an increasingly important role in the development of the next generation of innovative medicines. The future of azetidine chemistry will likely focus on the development of even more sophisticated stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational tools to guide the rational design of new azetidine-based therapeutics.

VI. References

  • Azetidine analogs synthesis and characterization for antimicrobial activity. Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. National Institutes of Health. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][12]-Stevens Rearrangement. ACS Publications. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). ResearchGate. Available at: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(3-Methoxyphenoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven experimental protocol for the synthesis of 3-(3-Methoxyphenoxy)azetidine hydrochloride, a valuable building block in contemporary drug discovery. The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and improve physicochemical properties.[1][2][3] This guide focuses on the robust and widely applicable Mitsunobu reaction as the primary synthetic pathway, starting from the commercially available N-Boc-3-hydroxyazetidine. An alternative two-step Williamson ether synthesis is also discussed. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the rationale behind key experimental choices to ensure both success and safety.

Introduction: The Strategic Importance of the Azetidine Scaffold

The rigid, four-membered azetidine ring has emerged as a critical structural unit in the design of novel therapeutics.[2][3] Unlike more flexible acyclic linkers or larger ring systems, it provides a unique three-dimensional vector for substituents, enabling precise interaction with biological targets. Specifically, 3-substituted azetidines, such as 3-aryloxy derivatives, are key intermediates in the synthesis of potent and selective modulators of various target classes, including G-protein coupled receptors (GPCRs).[1][2] The synthesis described herein provides reliable access to this compound, a precursor for creating diverse compound libraries for screening and lead optimization.[4]

Overview of Synthetic Strategy

The synthesis of this compound is most efficiently achieved from a protected 3-hydroxyazetidine precursor. The use of a protecting group, typically the tert-butyloxycarbonyl (Boc) group, on the azetidine nitrogen is essential to prevent its nucleophilic participation in side reactions.[5] The core of the synthesis involves the formation of an ether bond between the 3-position of the azetidine and 3-methoxyphenol, followed by deprotection of the nitrogen to yield the final hydrochloride salt.

Two primary, validated pathways are presented:

  • Mitsunobu Reaction: A direct, one-pot conversion of the alcohol to the desired ether with a clean inversion of stereochemistry.[1] This is often the preferred method due to its mild conditions and high efficiency.

  • Williamson Ether Synthesis: A classic, two-step nucleophilic substitution. This involves activating the hydroxyl group as a sulfonate ester (e.g., mesylate or tosylate), followed by displacement with the 3-methoxyphenoxide anion.[6][7][8]

The final step for both pathways is the acidic cleavage of the Boc protecting group to furnish the target compound as a stable hydrochloride salt.[4]

SynthesisWorkflow cluster_start Starting Material cluster_pathways Core Etherification cluster_mitsunobu Pathway 1 cluster_williamson Pathway 2 cluster_intermediate Protected Intermediate cluster_final Final Product Start N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Reaction (PPh3, DIAD, 3-Methoxyphenol) Start->Mitsunobu Direct Coupling Activation Activation (MsCl or TsCl) Start->Activation Two-Step Intermediate N-Boc-3-(3-methoxyphenoxy)azetidine Mitsunobu->Intermediate Substitution Williamson Substitution (3-Methoxyphenol, NaH) Activation->Substitution Sₙ2 Substitution->Intermediate Deprotection Boc Deprotection (HCl) Intermediate->Deprotection FinalProduct This compound Hydrochloride Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Mitsunobu Reaction Pathway (Preferred)

This protocol is divided into two main stages: the Mitsunobu coupling and the subsequent Boc deprotection.

Stage 1: Synthesis of tert-butyl this compound-1-carboxylate

Principle: The Mitsunobu reaction facilitates the dehydration and coupling of an alcohol and a pronucleophile (here, 3-methoxyphenol, pKa ≈ 10). Triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diisopropyl azodicarboxylate (DIAD), form a key betaine intermediate.[9] The alcohol adds to the activated phosphorus, making the hydroxyl group a good leaving group (as oxyphosphonium). A subsequent Sₙ2 attack by the phenoxide anion proceeds with inversion of configuration to form the ether linkage and triphenylphosphine oxide (TPPO) as a byproduct.[10]

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
N-Boc-3-hydroxyazetidine173.211.010.01.73 g
3-Methoxyphenol124.141.212.01.49 g
Triphenylphosphine (PPh₃)262.291.515.03.93 g
DIAD or DEAD202.211.515.03.0 mL
Anhydrous Tetrahydrofuran (THF)---50 mL

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq), 3-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. This is critical as the phosphine and reaction intermediates are sensitive to air and moisture.

  • Dissolution: Add anhydrous THF (approx. 10 volumes) via syringe and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add the Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cold, stirring solution over 15-20 minutes.

    • Causality Note: The reaction is exothermic. Slow, dropwise addition is crucial to control the internal temperature and prevent the formation of undesired side products. A color change to a pale yellow or orange is typically observed.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The consumption of the starting alcohol (N-Boc-3-hydroxyazetidine) indicates completion.

Work-up and Purification:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Byproduct Precipitation: Add diethyl ether to the resulting oil. The primary byproduct, triphenylphosphine oxide (TPPO), is poorly soluble in ether and should precipitate as a white solid. Stir for 30 minutes, then filter to remove the solid.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M NaOH (to remove excess phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the product as a clear oil or white solid.

Stage 2: Deprotection to this compound Hydrochloride

Principle: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids, such as hydrochloric acid, protonate the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine, along with isobutylene and carbon dioxide.

Procedure:

  • Dissolution: Dissolve the purified N-Boc-3-(3-methoxyphenoxy)azetidine from Stage 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: To this solution, add a 4 M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to obtain the final product, this compound hydrochloride.[12]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base (Expected [M+H]⁺: 180.10).[13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should typically be >95%.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Reagent-Specific Hazards:

    • DIAD/DEAD: These reagents are toxic and potentially explosive. Avoid heating and handle with care.[11]

    • Triphenylphosphine: Harmful if swallowed or inhaled.

    • HCl in Dioxane: Highly corrosive and toxic. Handle with extreme caution.

    • Final Product: May cause serious eye irritation.

  • SDS: Always consult the Safety Data Sheet (SDS) for each reagent before use.[14]

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. (2025). BenchChem.
  • This compound hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries. (2025). BenchChem.
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  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • This compound hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • Williamson Ether Synthesis. (n.d.).
  • SAFETY D
  • Buchwald-Hartwig Amin
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
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  • This compound hydrochloride (C10H13NO2). (n.d.). PubChemLite.
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  • This compound (954220-79-2). (n.d.). ChemicalBook.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride. (n.d.). CymitQuimica.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. (2025). BenchChem.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.).
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. (n.d.). CymitQuimica.
  • 3-Hydroxyazetidine hydrochloride 18621-18-6 wiki. (n.d.). Guidechem.
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  • 1236862-22-8|this compound hydrochloride|BLD Pharm. (n.d.).
  • This compound,(CAS# 954220-79-2). (n.d.). Sinfoo Biotech.
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NMR and mass spectrometry characterization of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Characterization of 3-(3-Methoxyphenoxy)azetidine using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Introduction

In the landscape of modern drug discovery, small heterocyclic scaffolds are indispensable building blocks for creating novel therapeutics. Among these, the azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability. This compound combines this valuable azetidine core with a methoxyphenoxy moiety, a common feature in pharmacologically active agents.

As with any compound intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. These non-negotiable requirements underpin safety, efficacy, and regulatory compliance. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the definitive characterization of this compound using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, providing a robust framework for generating self-validating analytical data, ensuring the highest degree of scientific integrity.

Molecular Identity
  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Chemical Structure:

    
    

    Figure 1: Numbered chemical structure of this compound for NMR assignment.

Part I: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Strategy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

  • 1D NMR (¹H and ¹³C): The initial and most fundamental step is the acquisition of one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). The ¹³C spectrum provides complementary information on the carbon framework. For this compound, we anticipate distinct signals for the azetidine ring, the methoxy group, and the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): While 1D spectra provide the pieces of the puzzle, two-dimensional NMR experiments assemble them.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton connectivity within the azetidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct and unambiguous link between the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this molecule, HMBC is critical for unequivocally connecting the azetidine ring to the phenoxy group via the ether linkage (e.g., correlating the proton at C3 to the aromatic carbon C1').

Predicted NMR Spectroscopic Data

The following tables summarize the anticipated chemical shifts based on established principles and data from analogous structures.[2][3][4] The predictions serve as a hypothesis to be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H2/H4 (axial)~ 4.2 - 4.4ddJ ≈ 9.5, 7.0Azetidine CH₂
H2/H4 (equat)~ 3.8 - 4.0ddJ ≈ 9.5, 5.0Azetidine CH₂
H3~ 4.8 - 5.0quintetJ ≈ 5.0 - 7.0Azetidine CH-O
H1~ 2.5 - 3.0br s-Azetidine NH
H5'~ 7.15 - 7.25tJ ≈ 8.0Aromatic CH
H2'~ 6.50 - 6.60tJ ≈ 2.0Aromatic CH
H4'~ 6.45 - 6.55ddJ ≈ 8.0, 2.0Aromatic CH
H6'~ 6.40 - 6.50ddJ ≈ 8.0, 2.0Aromatic CH
H7'3.80s-Methoxy CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom PositionPredicted Chemical Shift (δ, ppm)Assignment
C2/C4~ 55 - 60Azetidine CH₂
C3~ 70 - 75Azetidine CH-O
C1'~ 159 - 161Aromatic C-O
C2'~ 102 - 104Aromatic CH
C3'~ 160 - 162Aromatic C-OCH₃
C4'~ 107 - 109Aromatic CH
C5'~ 129 - 131Aromatic CH
C6'~ 106 - 108Aromatic CH
C7'~ 55 - 56Methoxy CH₃
Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data suitable for regulatory submission.

1. Sample Preparation:

  • Rationale for Solvent Choice: this compound is a polar molecule. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solvating power for a wide range of organic compounds and its relatively simple residual solvent signal.[5] If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable polar aprotic alternative.[5][6]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% v/v Tetramethylsilane, TMS).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.[7]

    • Ensure the sample height in the tube is at least 4 cm to guarantee it is within the detection region of the NMR coil.

2. Instrument Setup and Data Acquisition:

  • Prerequisites: Ensure the NMR spectrometer has been properly qualified according to established procedures (e.g., USP <761>).[8][9]

  • Standard Operating Procedure:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio (>100:1 for the main analyte signals).

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Acquire 2D spectra:

      • gCOSY (gradient-selected COSY)

      • gHSQC (gradient-selected HSQC), optimized for a one-bond J-coupling of ~145 Hz.

      • gHMBC (gradient-selected HMBC), optimized for long-range couplings of ~8 Hz.

Data Analysis and Interpretation Workflow

The logical progression from raw data to an assigned structure is crucial for ensuring accuracy.

NMR_Workflow cluster_1D 1D Spectra Analysis cluster_2D 2D Spectra Correlation cluster_Assignment Final Structure Confirmation H1_Spec Acquire ¹H Spectrum Integrate Integrate ¹H Signals (Verify Proton Ratios) H1_Spec->Integrate C13_Spec Acquire ¹³C Spectrum Assign_Groups Assign Signal Groups (Aromatic, Aliphatic, Methoxy) C13_Spec->Assign_Groups Integrate->Assign_Groups COSY Run gCOSY Assign_Groups->COSY HSQC Run gHSQC Assign_Groups->HSQC HMBC Run gHMBC Assign_Groups->HMBC Correlate_H_H Correlate Coupled Protons (Azetidine Ring) COSY->Correlate_H_H Correlate_C_H Correlate Protons to Directly Attached Carbons HSQC->Correlate_C_H Correlate_LongRange Correlate Protons to Carbons 2-3 Bonds Away HMBC->Correlate_LongRange Final_Structure Assemble Fragments (e.g., Link Azetidine to Phenoxy) Correlate_H_H->Final_Structure Correlate_C_H->Final_Structure Correlate_LongRange->Final_Structure Report Generate Final Report (Assigned Peaks, Structure) Final_Structure->Report

Caption: Logical workflow for NMR data interpretation.

Part II: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Rationale and Strategy

HRMS is an essential complementary technique to NMR. Its primary role in this context is to provide an extremely accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental formula.[10][11]

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this analysis. It is a "soft" ionization technique that typically imparts minimal energy to the analyte, resulting in a strong signal for the intact protonated molecule, [M+H]⁺, with little to no in-source fragmentation. This is ideal for accurate molecular weight determination.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is required. These instruments can measure mass-to-charge ratios (m/z) with accuracies of less than 5 parts-per-million (ppm), allowing differentiation between compounds with the same nominal mass but different elemental compositions.[12][13]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the isolated molecular ion. The resulting fragment ions are characteristic of the molecule's structure. For this compound, key fragmentation pathways are expected to involve the cleavage of the ether bond and the opening of the strained azetidine ring.[14][15][16]

Predicted Mass Spectrometry Data

Table 3: Predicted HRMS Data

Ion SpeciesElemental FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₄NO₂⁺180.10190
Fragment 1C₇H₇O₂⁺123.04406
Fragment 2C₄H₈N⁺70.06512

Fragment 1 corresponds to the loss of the azetidine ring. Fragment 2 corresponds to the protonated azetidine moiety after cleavage of the C-O bond.

Experimental Protocol: HRMS Data Acquisition

1. Sample Preparation:

  • Rationale for Solvent Choice: A high-purity, volatile solvent compatible with ESI is required. A mixture of methanol or acetonitrile with water is standard. A small amount of formic acid (e.g., 0.1%) is typically added to promote protonation and enhance the [M+H]⁺ signal in positive ion mode.

  • Procedure:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

    • Create a dilute working solution by adding ~10 µL of the stock solution to ~1 mL of 50:50 acetonitrile:water with 0.1% formic acid. This results in a final concentration in the low µg/mL to high ng/mL range.

    • Vortex the working solution thoroughly.

2. Instrument Setup and Data Acquisition:

  • Procedure:

    • Calibrate the mass spectrometer using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Ensure the mass resolution is set to a high value (e.g., > 60,000 FWHM).

    • After confirming the presence of the [M+H]⁺ ion at m/z 180.10, perform an MS/MS experiment. Isolate the precursor ion (m/z 180.10) in the ion trap or collision cell and apply collision energy (e.g., HCD or CID) to induce fragmentation. Acquire the spectrum of the resulting product ions.

Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways expected for the protonated this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 180.1019 Neutral_Loss1 - C₃H₆N Parent->Neutral_Loss1 Neutral_Loss2 - C₇H₈O₂ Parent->Neutral_Loss2 Fragment1 Loss of Azetidine C₇H₇O₂⁺ m/z = 123.0441 Fragment2 Loss of Methoxyphenol C₄H₈N⁺ m/z = 70.0651 Neutral_Loss1->Fragment1 Neutral_Loss2->Fragment2

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Conclusion

The orthogonal application of Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry provides a comprehensive and definitive characterization of this compound. NMR spectroscopy, through a combination of 1D and 2D experiments, elucidates the precise atomic connectivity and chemical environment, confirming the molecular structure. HRMS complements this by providing an exact mass measurement, which validates the elemental formula with a high degree of confidence, and MS/MS fragmentation patterns further corroborate the proposed structure.

Following the detailed protocols and logical workflows presented in this application note enables researchers, scientists, and drug development professionals to generate unambiguous, high-quality analytical data. This robust characterization is fundamental for ensuring the identity and purity of candidate molecules, forming a critical component of any successful research, development, or regulatory endeavor.

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Application Notes and Protocols for 3-(3-Methoxyphenoxy)azetidine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this document, specific high-throughput screening data and detailed biological activities for 3-(3-Methoxyphenoxy)azetidine are not extensively available in the public domain. The following application notes and protocols are presented as a representative and scientifically grounded guide for researchers, scientists, and drug development professionals. The proposed biological target, signaling pathway, experimental protocols, and data are based on the established pharmacological relevance of the azetidine scaffold and standard high-throughput screening methodologies.[1][2][3][4]

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry.[5] Their unique structural properties, including high ring strain and a rigid, three-dimensional geometry, offer significant advantages in drug design.[1][5] Incorporating the azetidine motif can enhance critical pharmaceutical properties such as metabolic stability, aqueous solubility, and target-binding affinity.[1][6] Consequently, this scaffold is present in several FDA-approved drugs and is a focal point of many drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][7]

This guide focuses on This compound , a novel compound featuring the beneficial azetidine core functionalized with a methoxyphenoxy group. This substitution provides specific steric and electronic properties that can be leveraged to achieve potent and selective interactions with biological targets. Given that 3-aryloxyazetidines have been investigated as modulators of G-protein-coupled receptors (GPCRs), this document will outline a hypothetical high-throughput screening (HTS) campaign to evaluate this compound as a potential modulator of a novel, hypothetical orphan GPCR, designated "Target-X," which is implicated in a fibrotic disease pathway.[8]

Compound Profile: this compound

A thorough understanding of the compound's physicochemical properties is the foundation of any successful screening campaign.

PropertyValueSource(s)
Chemical Name This compound[9][10][11]
CAS Number 954220-79-2[9][10][11]
Molecular Formula C₁₀H₁₃NO₂[11][12]
Molecular Weight 179.22 g/mol [11]
Predicted XlogP 1.3[12]
SMILES COC1=CC(=CC=C1)OC2CNC2[12]

Handling and Storage: For HTS applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The final concentration of DMSO in the assay should be carefully controlled and typically kept below 0.5% (v/v) to avoid solvent-induced artifacts.[13]

The High-Throughput Screening Cascade: A Strategic Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds from a large library.[13][14] The workflow systematically funnels a large number of initial compounds down to a small set of validated hits for further development.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation AssayDev Assay Development & Miniaturization PrimaryScreen Primary HTS AssayDev->PrimaryScreen Robust Assay HitConfirm Hit Confirmation (Re-test) PrimaryScreen->HitConfirm Initial Hits DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse SAR SAR Expansion Orthogonal Orthogonal Assay DoseResponse->Orthogonal Confirmed Hits Orthogonal->SAR Validated Hits Triage Hit Triage (Remove PAINS) SAR->Triage Lead Validated Lead Triage->Lead

Figure 1: The integrated HTS workflow from assay development to lead identification.

Part 1: Primary Assay Development and Protocol

The choice of assay is critical and depends on the biological target.[15][16] For our hypothetical GPCR Target-X, which couples to the Gs signaling pathway, a cell-based assay that measures the accumulation of the second messenger cyclic AMP (cAMP) is a robust and industry-standard approach. Cell-based assays provide more biologically relevant data compared to biochemical assays by operating within a cellular context.[17][18]

Causality Behind Experimental Choices:

  • Assay Type: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high sensitivity, low background, and homogeneous (no-wash) format, which is ideal for automation and HTS.[16]

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) heterologously expressing Target-X is used to ensure a consistent and reproducible biological system.

  • Miniaturization: The assay is developed in a 384-well plate format to reduce reagent costs and increase throughput, which are essential for screening large compound libraries.[7][13]

Protocol 1: TR-FRET cAMP Assay Development & Miniaturization
  • Cell Culture and Seeding:

    • Culture the Target-X expressing cell line under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

    • On the day of the assay, harvest cells and resuspend them in a serum-free assay buffer.

    • Dispense 10 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate using a multi-channel pipette or automated liquid handler.

  • Compound Addition:

    • Prepare a compound plate by diluting this compound and other library compounds to an intermediate concentration (e.g., 40 µM in assay buffer, maintaining 1% DMSO).

    • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 5 µL of the compound solution to the cell plate for a final screening concentration of 10 µM.

    • Controls: Dedicate columns for:

      • Negative Control (0% activity): 5 µL of assay buffer with 0.25% DMSO.

      • Positive Control (100% activity): 5 µL of a known agonist/antagonist for the target class at its EC₈₀ concentration.

  • Cell Stimulation and Lysis:

    • If screening for antagonists (as in this example), add 5 µL of a Target-X agonist at its EC₈₀ concentration to all wells except the negative control wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • cAMP Detection (TR-FRET):

    • Prepare the TR-FRET detection reagent mix containing the europium-labeled anti-cAMP antibody and the d2-labeled cAMP analog according to the manufacturer's protocol.

    • Dispense 10 µL of the detection mix into each well.

    • Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000. This ratio is inversely proportional to the amount of cAMP produced.

Part 2: Primary Screen Quality Control

To ensure the reliability of data from a primary HTS, a statistical parameter known as the Z'-factor is calculated for each plate.[7] It provides a measure of the assay's signal window and data variation.

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean refers to the signals from the positive and negative controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[7]
0 to 0.5Doable, but may require optimization.
< 0Unacceptable assay; screening is not possible.[19]

A consistent Z'-factor above 0.5 across all screening plates is essential for confidence in the identified hits.[7]

Part 3: Hit Confirmation & Triage Protocols

Hits identified in the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[20][21] This workflow involves re-testing the compound, determining its potency through dose-response analysis, and using orthogonal assays to verify the biological effect through a different method.[22][23]

Hit_Confirmation_Workflow PrimaryHits Primary Hits (Single Concentration) CherryPick Cherry-Pick & Re-test (Same Assay) PrimaryHits->CherryPick Reorder Re-order Fresh Compound Powder DoseResponse Dose-Response Curve (Calculate IC50/EC50) Reorder->DoseResponse CherryPick->Reorder If Confirmed Orthogonal Orthogonal Assay (e.g., BRET-based) DoseResponse->Orthogonal Potent Hits Triage Computational Triage (PAINS, Promiscuity) Orthogonal->Triage ValidatedHit Validated Hit Triage->ValidatedHit

Figure 2: A robust workflow for the confirmation and triage of primary HTS hits.
Protocol 2: Dose-Response Analysis for IC₅₀ Determination
  • Compound Preparation:

    • From a fresh powder of this compound, create a 10 mM stock in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient.

    • Dilute these DMSO stocks into assay buffer to create the intermediate compound plate.

  • Assay Execution:

    • Perform the TR-FRET cAMP assay as described in Protocol 1, but instead of a single concentration, add the range of compound concentrations to the assay plate in triplicate.

  • Data Analysis:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

    • Plot the % Inhibition versus the logarithm of the compound concentration.

    • Fit the resulting curve to a four-parameter logistic equation (sigmoidal dose-response model) using graphing software (e.g., GraphPad Prism, Spotfire).

    • The IC₅₀ is the concentration of the compound that produces 50% of the maximum inhibition.

Hypothetical Data Presentation

After a full screening and confirmation cascade, the data can be summarized to prioritize compounds for the next phase of drug discovery.

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmed Hit?IC₅₀ (µM)Orthogonal Assay Confirmed?Notes
This compound 89.5Yes0.45YesPotent hit, good curve characteristics.
Analog A 92.1Yes0.21YesMost potent hit.
Analog B 65.3Yes8.9YesModerate potency.
Control Compound C 5.2No> 50N/AInactive.
Known PAINS Compound 85.0Yes1.5NoFlagged as likely false positive.

Conclusion

This compound represents a promising chemical scaffold for inclusion in high-throughput screening libraries. Its structural features, derived from the privileged azetidine core, make it an attractive starting point for identifying novel modulators of biological targets. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for evaluating this compound, or similar novel entities, in a modern drug discovery campaign. By employing robust cell-based assays, stringent quality control measures, and a systematic hit validation cascade, researchers can confidently identify and advance promising lead compounds for further therapeutic development.

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Application Notes & Protocols: Developing In Vitro Assays for 3-(3-Methoxyphenoxy)azetidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of 3-(3-Methoxyphenoxy)azetidine. The structural motifs of this compound, specifically the azetidine ring and the methoxyphenoxy group, suggest a potential interaction with central nervous system (CNS) targets. Notably, derivatives of 3-arylmethoxy-3-arylazetidines have been identified as high-affinity ligands for monoamine transporters, such as the serotonin (SERT) and dopamine (DAT) transporters.[1] Furthermore, the azetidine scaffold is a recognized pharmacophore in compounds targeting GABA transporters.[2] This guide outlines a logical progression from initial binding studies to functional characterization, focusing on neurotransmitter transporters and key secondary targets like G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes. The protocols herein are designed to be self-validating systems, incorporating essential quality control metrics to ensure data integrity and reproducibility.

Strategic Framework for Assay Development

A successful characterization of this compound requires a multi-tiered approach, moving from broad affinity screening to specific functional validation. This strategy, often termed an "assay cascade," ensures that resources are focused on the most promising biological activities. It begins with identifying direct physical binding to putative targets and progresses to quantifying the compound's functional effect in cell-based systems. Every stage must be rigorously validated to build confidence in the resulting data.[3]

The proposed workflow is designed to systematically determine the compound's primary mechanism of action and potential off-target liabilities.

Assay_Cascade_Workflow cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Functional Characterization & Selectivity cluster_2 Phase 3: Potency Determination & Data Validation Target_ID Hypothesis Generation (Neurotransmitter Transporters, GPCRs, MAO) Binding_Assay Primary Screening: Radioligand Binding Assays (SERT, DAT, NET) Target_ID->Binding_Assay Determine Affinity (Ki) Uptake_Assay Functional Assay 1: Neurotransmitter Uptake Inhibition (Fluorescence or Radiometric) Binding_Assay->Uptake_Assay Confirm Functional Activity GPCR_Assay Functional Assay 2: GPCR Second Messenger Assays (e.g., cAMP) Binding_Assay->GPCR_Assay Assess Off-Target Activity MAO_Assay Functional Assay 3: MAO-A/B Enzyme Inhibition Binding_Assay->MAO_Assay Assess Off-Target Activity Dose_Response Dose-Response Analysis (Calculate IC50 / EC50) Uptake_Assay->Dose_Response GPCR_Assay->Dose_Response MAO_Assay->Dose_Response Validation Assay Validation (Z'-Factor, S/B Ratio) Dose_Response->Validation Ensure Robustness

Caption: Overall assay development and screening cascade workflow.

Primary Screening: Radioligand Binding Assays

The initial step is to determine if this compound physically interacts with its hypothesized targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.[4] This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target.

Principle: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound compete for binding to the target protein (e.g., transporter, receptor) present in a cell membrane preparation. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound.[5]

Protocol 2.1: Competitive Radioligand Binding for Monoamine Transporters (SERT, DAT, NET)

This protocol is adapted from standard methodologies for transporter binding assays.[6]

Materials:

  • Biological Material: Membrane preparations from HEK293 or CHO cells stably overexpressing human SERT, DAT, or NET.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

  • Non-Specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

  • Apparatus: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand + buffer), non-specific binding (radioligand + control inhibitor), and test compound concentrations (radioligand + serial dilutions of this compound).

  • Reaction Mixture: In each well, combine the reagents in the following order (final volume of 250 µL):

    • 150 µL of membrane preparation (typically 5-20 µg protein).[6]

    • 50 µL of test compound dilution, buffer, or non-specific control.

    • 50 µL of radioligand in assay buffer (at a final concentration near its Kd).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or as optimized for the specific target) with gentle agitation to reach equilibrium.[6]

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration onto the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 3-4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (log(inhibitor) vs. response) to fit a sigmoidal curve and determine the IC₅₀ value.[7]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Biological Activity

While binding assays confirm physical interaction, functional assays are essential to determine whether this binding translates into a biological effect (e.g., inhibition or activation).

Neurotransmitter Transporter Uptake Inhibition Assay

Modern fluorescence-based assays provide a safe and high-throughput alternative to traditional radiolabeled substrate uptake assays.[8][9][10] These assays use a fluorescent substrate that mimics neurotransmitters and is transported into cells, leading to an increase in intracellular fluorescence. An external masking dye quenches the fluorescence from the extracellular solution, eliminating the need for wash steps.[8][10]

Uptake_Assay_Principle cluster_Cell Cell Interior cluster_Exterior Transporter Transporter (e.g., SERT) Substrate_In Fluorescent Substrate Signal Fluorescence Signal Substrate_Out Fluorescent Substrate Substrate_Out->Transporter Uptake Quenched No Signal Substrate_Out->Quenched Masking_Dye Masking Dye Masking_Dye->Quenched Inhibitor Test Compound Inhibitor->Transporter Inhibition

Caption: Principle of the fluorescence-based transporter uptake assay.

Protocol 3.1.1: Fluorescence-Based Transporter Uptake Assay

This protocol is based on the commercially available kits from Molecular Devices.[11][12]

Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices #R8174), which includes the fluorescent substrate and masking dye.[11]

  • Culture Medium: As recommended for the specific cell line. Note: some cell lines may require dialyzed FBS.[11]

  • Test Compound: this compound, serially diluted in assay buffer.

  • Positive Control: A known potent inhibitor for each transporter (e.g., Fluoxetine for SERT, Nomifensine for DAT, Desipramine for NET).

  • Apparatus: 384-well black, clear-bottom microplates; fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 12,500-20,000 cells/well in 25 µL of medium. Incubate overnight (~20 hours) to allow for the formation of a confluent monolayer.[11]

  • Compound Addition: Add 25 µL of the serially diluted test compound or control solutions to the appropriate wells. Include vehicle-only wells (e.g., DMSO in buffer) for 100% activity control.

  • Reagent Preparation: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.

  • Assay Initiation: Add 25 µL of the substrate/dye solution to all wells.

  • Signal Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Read the fluorescence intensity kinetically over 10-30 minutes or as an endpoint measurement after a fixed incubation time.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint reads, use the final fluorescence value.

    • Normalize the data: % Inhibition = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100, where Signal_Max is from vehicle control and Signal_Min is from the positive control inhibitor.

    • Plot % Inhibition against the log concentration of the test compound and perform a non-linear regression to determine the IC₅₀.

GPCR Functional Assays (cAMP Measurement)

Should preliminary screening suggest GPCR activity, or to rule it out, measuring second messenger levels is the definitive functional test. Many GPCRs signal through the modulation of cyclic AMP (cAMP).[13][14] Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it, decreasing cAMP.[15]

GPCR_cAMP_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Gs or Gi) GPCR->G_Protein Activates Ligand Ligand (Agonist) Ligand->GPCR Binds AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Simplified Gs/Gi-coupled GPCR signaling via the cAMP pathway.

Protocol 3.2.1: TR-FRET cAMP Assay for Gs/Gi-Coupled Receptors

This is a homogeneous assay format widely used for its sensitivity and robustness.[16]

Materials:

  • Cell Line: A cell line expressing the GPCR of interest (e.g., CHO-K1 or HEK293).

  • cAMP Assay Kit: A commercial TR-FRET based kit (e.g., from PerkinElmer, Cisbio). These typically contain a europium-labeled anti-cAMP antibody (donor) and a fluorescently-labeled cAMP analog (acceptor).

  • Stimulation Buffer: HBSS or other appropriate buffer.

  • Test Compound: this compound, serially diluted.

  • Controls: Known agonist and antagonist for the target GPCR. Forskolin is often used as a general activator of adenylyl cyclase.[17]

  • Apparatus: 384-well low-volume white microplates; TR-FRET enabled plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.

  • Compound Addition: Add the test compound (for agonist mode) or the test compound plus a fixed concentration of a known agonist (for antagonist mode) to the wells.

  • Cell Addition: Dispense the cell suspension into the wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP production/inhibition.

  • Lysis and Detection: Add the lysis buffer containing the TR-FRET detection reagents as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Measurement: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • For agonist activity, plot the ratio against the log concentration of the test compound to determine the EC₅₀.

    • For antagonist activity, plot the ratio against the log concentration to determine the IC₅₀.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are mitochondrial enzymes involved in the metabolism of monoamines.[18][19] Inhibition of MAO-A or MAO-B is a therapeutic strategy for depression and neurodegenerative diseases, respectively.[19] A fluorometric assay can be used to screen for MAO inhibition by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.[20]

Protocol 3.3.1: Fluorometric MAO-A/B Inhibition Assay

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A suitable substrate for MAO (e.g., kynuramine or a proprietary substrate from a kit).

  • Detection Reagent: A reagent that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red).

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[19]

  • Apparatus: 96- or 384-well black microplates; fluorescence plate reader.

Procedure:

  • Reaction Setup: In each well, add the MAO enzyme (A or B), assay buffer, and the test compound or control. Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Assay Initiation: Add the substrate and detection reagent to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes, protected from light.

  • Signal Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~535/587 nm).

  • Data Analysis: Normalize the data against the controls and plot % Inhibition vs. log concentration of the test compound. Determine the IC₅₀ value using non-linear regression.

Assay Validation and Data Interpretation

Robust and reproducible data are the cornerstones of drug discovery.[21] Before screening, and periodically during use, each assay must be validated to ensure it performs to an acceptable standard.

Key Performance Metrics

Two primary statistical parameters are used to evaluate the quality of an assay for screening applications: the Signal-to-Background ratio (S/B) and the Z'-Factor.[22][23][24][25]

MetricFormulaInterpretationAcceptance Criteria
Signal-to-Background (S/B) μ_max / μ_minMeasures the dynamic range of the assay. A larger ratio indicates a clearer distinction between the positive and negative signals.Generally, S/B > 3 is considered acceptable, with > 10 being desirable for many cell-based assays.[25]
Z'-Factor 1 - (3σ_max + 3σ_min) /μ_max - μ_min
  • μ_max and σ_max are the mean and standard deviation of the high-signal control (e.g., vehicle).

  • μ_min and σ_min are the mean and standard deviation of the low-signal control (e.g., positive control inhibitor).

Determining IC₅₀/EC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is the measure of a drug's potency.[7][26] It is derived by fitting experimental data from a dose-response experiment to a four-parameter logistic curve.

Data Analysis Steps:

  • Data Transformation: Convert compound concentrations to their logarithm.

  • Normalization: Normalize the response data to a percentage scale (e.g., 0% to 100% activity or inhibition).

  • Non-Linear Regression: Fit the transformed, normalized data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism.[7]

  • Result: The software will calculate the best-fit value for the LogIC₅₀ or LogEC₅₀, which is then converted back to a molar concentration. It is crucial to run experiments with a sufficient number of data points (typically 8-12 concentrations) spanning the full range of the response curve.

Conclusion

The provided application notes and protocols describe a comprehensive and validated workflow for characterizing the in vitro pharmacology of this compound. By starting with high-affinity binding assays for its most probable targets—the monoamine transporters—and progressing to robust, cell-based functional assays, researchers can efficiently determine the compound's primary mechanism of action, potency, and selectivity. The inclusion of protocols for secondary target classes like GPCRs and MAO enzymes provides a framework for assessing potential off-target effects. Adherence to the principles of assay validation, including the consistent monitoring of Z'-Factor and S/B ratios, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

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Application Notes and Protocols for 3-(3-Methoxyphenoxy)azetidine as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel GABAergic Modulator

The intricate dance of neurotransmission relies on a delicate balance between excitatory and inhibitory signals. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its precise regulation is paramount for maintaining neural homeostasis.[1][2] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[2][3]

One of the key mechanisms for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1][4] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing its inhibitory effects.[1][3] This strategy has been clinically validated with the antiepileptic drug tiagabine, a selective GAT-1 inhibitor.[1][4][5]

This document provides a comprehensive guide to the preclinical evaluation of 3-(3-Methoxyphenoxy)azetidine , a novel compound with putative GABA uptake inhibitory activity. While specific data for this molecule is emerging, the protocols herein are based on established, field-proven methodologies for characterizing GABA uptake inhibitors. This guide is designed to be a robust starting point for researchers to elucidate the pharmacological profile of this promising compound.

Section 1: The GABAergic Synapse and the Mechanism of GABA Uptake Inhibition

The inhibitory action of GABA is primarily mediated through its binding to postsynaptic GABAA and GABAB receptors.[2] The termination of this signal is largely dependent on the activity of GATs, which are sodium- and chloride-dependent transporters that shuttle GABA from the extracellular space back into presynaptic neurons and surrounding glial cells.[6] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[6] GAT-1 is the predominant subtype in the brain and is a primary target for therapeutic intervention.[6][7]

By blocking these transporters, GABA uptake inhibitors like this compound are hypothesized to increase the concentration and dwell time of GABA in the synaptic cleft. This leads to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission, which can help to quell the excessive neuronal excitation characteristic of various neurological disorders.[3]

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle GABA Vesicle GAT1 GABA Transporter (GAT-1) GABA_synapse GABA presynaptic_vesicle->GABA_synapse Release GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding & Activation Compound This compound Compound->GAT1 Inhibition postsynaptic_neuron_effect postsynaptic_neuron_effect GABA_receptor->postsynaptic_neuron_effect Inhibitory Signal

Caption: Mechanism of Action for a GABA Uptake Inhibitor.

Section 2: In Vitro Characterization of this compound

The initial characterization of a novel GABA uptake inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the molecular level.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor or transporter.[8] These assays can be performed in a competitive format to determine the inhibitory constant (Ki) of the test compound.

Table 1: Key Parameters for Radioligand Binding Assays

ParameterDescriptionTypical Value/Range
Radioligand A tritium-labeled ligand that binds to the target transporter (e.g., [³H]GABA or a specific GAT inhibitor like [³H]tiagabine).Specific activity: 50-100 Ci/mmol
Tissue/Cell Prep Membranes prepared from brain regions rich in GATs (e.g., cortex, hippocampus) or cell lines stably expressing specific GAT subtypes.50-120 µg protein per well
Incubation Time Time to reach binding equilibrium.60 minutes
Incubation Temp Temperature at which the assay is performed.30°C
Non-specific Binding Binding in the presence of a high concentration of a known, potent GAT inhibitor to determine background signal.e.g., 10 µM tiagabine

Protocol 2.1.1: Competitive Radioligand Binding Assay for GAT-1

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[9]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 150 µL of membrane preparation (50-100 µg protein).[9]

    • 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle.

    • 50 µL of [³H]tiagabine at a concentration near its Kd (e.g., 2-5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat (pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound from free radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow A Prepare Brain Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a Competitive Radioligand Binding Assay.

[³H]GABA Uptake Assays

Functional assays that directly measure the inhibition of GABA transport are crucial for confirming the mechanism of action. [³H]GABA uptake assays are performed in cells or synaptosomes that express GABA transporters.

Protocol 2.2.1: Synaptosomal [³H]GABA Uptake Assay

  • Synaptosome Preparation: Prepare crude synaptosomes from rat brain tissue by homogenization in a sucrose solution followed by differential centrifugation.[11]

  • Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes (30-80 µg protein) with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine) for 15-30 minutes at 37°C.[11]

  • Initiation of Uptake: Initiate GABA uptake by adding a solution containing [³H]GABA (at a concentration near its Km for the transporter) and unlabeled GABA.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration through a glass fiber filtermat and washing with ice-cold buffer.[11]

  • Scintillation Counting: Quantify the amount of [³H]GABA taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of GABA uptake and compare it to known standards.

Table 2: Expected Outcomes for an Effective GAT-1 Inhibitor

AssayExpected ResultInterpretation
Radioligand Binding Low Ki value for GAT-1.High affinity for the GABA transporter.
[³H]GABA Uptake Low IC50 value for inhibition of GABA uptake.Potent functional inhibition of the transporter.
Selectivity Assays Higher Ki and IC50 values for other GAT subtypes and other neurotransmitter transporters.Selective for GAT-1 over other transporters.
Electrophysiology

Patch-clamp electrophysiology in primary neuronal cultures or brain slices can provide a direct measure of the functional consequences of GABA uptake inhibition on synaptic transmission.

Protocol 2.3.1: Whole-Cell Patch-Clamp Recording of GABAergic Postsynaptic Currents

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

  • Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.

  • Stimulation: Electrically stimulate GABAergic interneurons to evoke inhibitory postsynaptic currents (IPSCs).

  • Compound Application: Bath-apply this compound to the slice.

  • Data Acquisition and Analysis: Record and analyze the amplitude and decay kinetics of the evoked IPSCs before and after compound application. An effective GABA uptake inhibitor is expected to prolong the decay time of the IPSCs, reflecting the increased persistence of GABA in the synapse.[12]

Section 3: In Vivo Evaluation of this compound

Following in vitro characterization, in vivo studies are essential to assess the compound's efficacy in a physiological context and to evaluate its pharmacokinetic and pharmacodynamic properties.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[13]

Protocol 3.1.1: Microdialysis for Measuring Extracellular GABA Levels

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., the hippocampus or prefrontal cortex) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Sample Analysis: Analyze the concentration of GABA in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[13]

  • Data Analysis: An effective GABA uptake inhibitor is expected to cause a dose-dependent increase in extracellular GABA levels in the target brain region.[12]

InVivo_Microdialysis_Workflow A Implant Microdialysis Probe B Collect Baseline Dialysate Samples A->B C Administer Test Compound B->C D Collect Post-Dose Dialysate Samples C->D E Analyze GABA Concentration (HPLC) D->E F Assess Change in Extracellular GABA E->F

Caption: Workflow for In Vivo Microdialysis.

Animal Models of Disease

The therapeutic potential of this compound should be evaluated in relevant animal models of neurological and psychiatric disorders.

Table 3: Potential Animal Models for Efficacy Testing

Disease ModelDescriptionExpected Outcome with an Effective GABA Uptake Inhibitor
Pentylenetetrazol (PTZ)-induced seizures A chemical convulsant model of epilepsy.Increased seizure threshold or reduced seizure severity.[12]
Elevated Plus Maze A widely used model to assess anxiety-like behavior in rodents.Increased time spent in the open arms of the maze.
Forced Swim Test A model used to screen for antidepressant activity.Reduced immobility time.

Protocol 3.2.1: PTZ-Induced Seizure Model

  • Animal Groups: Divide animals into groups receiving vehicle or different doses of this compound.

  • Compound Administration: Administer the compound at a set time before the convulsant challenge.

  • PTZ Administration: Administer a sub-convulsive or convulsive dose of PTZ.

  • Behavioral Observation: Observe and score the animals for seizure activity (e.g., using the Racine scale).

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the different treatment groups.

Section 4: Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a novel GABA uptake inhibitor. Successful execution of these studies will elucidate its potency, selectivity, mechanism of action, and potential therapeutic utility. Future work should focus on detailed pharmacokinetic profiling, off-target liability screening, and exploration in a wider range of disease models to fully characterize this promising compound for potential clinical development.

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  • Stepniewska, M., Szewczyk, M., Kuś, A., Starnowska-Sokół, J., Szafarz, M., Siwek, A., ... & Starowicz, K. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(21), 3613-3624.
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Application Notes and Protocols for the Neuropharmacological Investigation of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuropharmacological Potential of 3-(3-Methoxyphenoxy)azetidine

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its incorporation into novel chemical entities has led to the development of drugs targeting a wide array of biological systems, including the central nervous system (CNS).[1][3] this compound is a molecule of interest within this class, yet its specific neuropharmacological profile remains largely uncharacterized in public-domain research. The presence of the phenoxy moiety linked to the azetidine ring suggests potential interactions with biogenic amine systems, a common theme for many CNS-active compounds.[4]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct an initial, systematic investigation into the neuropharmacological properties of this compound. The protocols outlined herein are designed to first elucidate the compound's primary molecular targets and mechanism of action in vitro, followed by an assessment of its potential therapeutic effects in vivo.

Hypothesized Mechanism of Action: Modulation of Monoaminergic Systems

Based on the structural motifs of this compound, a plausible hypothesis is its interaction with the monoamine neurotransmitter systems. The phenoxy group is a common feature in ligands for monoamine transporters and receptors, while the azetidine ring can serve as a constrained bioisostere for other amine-containing structures. Therefore, initial investigations should focus on the compound's potential to modulate the activity of key proteins involved in catecholaminergic and serotonergic neurotransmission.

A primary hypothesis is that this compound may act as an inhibitor of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and anxiolytic medications.[5] An alternative, or potentially concurrent, mechanism could involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[6][7]

Part 1: In Vitro Characterization

The initial phase of investigation should focus on cell-based and enzymatic assays to determine the compound's affinity and functional activity at key molecular targets within the CNS.

Monoamine Transporter Binding and Uptake Inhibition Assays

Radioligand binding and uptake inhibition assays are the gold standard for characterizing interactions with monoamine transporters.[8] These assays will determine if this compound binds to DAT, NET, and SERT and, if so, whether it inhibits their function.

Protocol 1: Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Procedure:

    • Prepare cell membranes from the respective transporter-expressing cell lines.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

    • After incubation to equilibrium, harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Measure the bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of neurotransmitters into synaptosomes.[8]

  • Tissue Preparation: Prepare synaptosomes from the striatum (for DAT), frontal cortex (for NET), and hippocampus (for SERT) of rodents.

  • Radiolabeled Neurotransmitters:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin (5-HT)

  • Procedure:

    • Pre-incubate synaptosomes with various concentrations of this compound.

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity retained within the synaptosomes.

    • Determine the IC₅₀ for the inhibition of uptake for each neurotransmitter.

Parameter Description
Binding Affinity (Ki) The equilibrium dissociation constant, indicating the affinity of the compound for the transporter. A lower Ki value signifies higher affinity.
Uptake Inhibition (IC₅₀) The concentration of the compound required to inhibit 50% of the neurotransmitter uptake. A lower IC₅₀ value indicates greater potency.
Monoamine Oxidase (MAO) Inhibition Assay

To investigate the possibility of an alternative mechanism of action, it is crucial to assess the compound's effect on the primary enzymes responsible for monoamine degradation, MAO-A and MAO-B.[6][7]

Protocol 3: MAO-A and MAO-B Inhibition Assay

This assay determines the inhibitory potential of this compound against the two major isoforms of MAO.[9][10]

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine (a substrate for both MAO-A and MAO-B) or isoform-specific substrates.

  • Detection Method: A common method is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO reaction.[9]

  • Procedure:

    • Incubate the MAO-A or MAO-B enzyme with a range of concentrations of this compound.

    • Add the substrate to initiate the enzymatic reaction.

    • After a set incubation time, measure the fluorescence signal.

    • Known inhibitors such as clorgyline (for MAO-A) and selegiline (for MAO-B) should be used as positive controls.[7]

    • Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_target_identification Target Identification cluster_data_analysis Data Analysis cluster_conclusion Conclusion start This compound binding_assay Radioligand Binding Assay (DAT, NET, SERT) start->binding_assay uptake_assay Synaptosomal Uptake Assay ([³H]DA, [³H]NE, [³H]5-HT) start->uptake_assay mao_assay MAO-A/B Inhibition Assay start->mao_assay ki_calc Calculate Ki values binding_assay->ki_calc ic50_calc_uptake Calculate IC₅₀ for Uptake uptake_assay->ic50_calc_uptake ic50_calc_mao Calculate IC₅₀ for MAO mao_assay->ic50_calc_mao conclusion Mechanism of Action Profiled ki_calc->conclusion ic50_calc_uptake->conclusion ic50_calc_mao->conclusion in_vivo_workflow cluster_preliminary Preliminary Studies cluster_behavioral Behavioral Models cluster_analysis Data Analysis & Conclusion start Compound from In Vitro Studies pk_mtd PK/MTD Studies start->pk_mtd open_field Open Field Test pk_mtd->open_field epm Elevated Plus Maze open_field->epm marble Marble Burying Test open_field->marble fst Forced Swim Test open_field->fst conclusion Behavioral Profile Established epm->conclusion marble->conclusion fst->conclusion

Caption: Workflow for in vivo behavioral pharmacology.

Conclusion and Future Directions

The systematic application of the in vitro and in vivo protocols detailed in these notes will provide a foundational understanding of the neuropharmacological profile of this compound. By first identifying its molecular targets and mechanism of action, researchers can then proceed with well-justified behavioral studies to explore its therapeutic potential. Positive findings in these initial assays would warrant further investigation, including more complex behavioral models, receptor occupancy studies, and neurochemical analyses to solidify the mechanistic understanding and advance the compound through the drug discovery pipeline. [11]The integration of these diverse methodologies is crucial for the successful development of novel neurological therapies. [12][13]

References

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Application Note: A Strategic Approach to the Synthesis of 3-(3-Methoxyphenoxy)azetidine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional structure to drug candidates.[1] This application note provides a detailed, experience-driven guide for the synthesis of a focused library of 3-(3-methoxyphenoxy)azetidine derivatives. We will delineate a robust and scalable synthetic workflow, starting from commercially available N-Boc-3-hydroxyazetidine, and detail the subsequent derivatization of the core scaffold. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in their Structure-Activity Relationship (SAR) explorations.

Introduction: The Rationale for the 3-Phenoxyazetidine Scaffold

Azetidines, as strained four-membered heterocycles, serve as valuable bioisosteres for other common rings and acyclic linkers in drug design.[1] Their constrained nature reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for a biological target. The 3-phenoxyazetidine core, in particular, combines this rigid scaffold with a versatile phenoxy group, which can engage in various interactions with a protein target, including π-stacking and hydrogen bonding. The methoxy substituent is strategically placed to probe electronic and steric effects within the binding pocket.

This guide focuses on a modular synthetic approach, enabling the systematic modification of the azetidine nitrogen. This allows for a comprehensive SAR study, where the impact of various functional groups on biological activity can be systematically evaluated.[2][3]

Core Synthetic Workflow

The overall strategy involves a three-stage process: 1) Formation of the core this compound scaffold via a nucleophilic substitution reaction, 2) Deprotection of the azetidine nitrogen, and 3) Diversification through N-functionalization to generate the final library of derivatives.

G A 1-Boc-3-hydroxyazetidine (Starting Material) B 1-Boc-3-(tosyloxy)azetidine (Activated Intermediate) A->B Tosyl Chloride, Pyridine D 1-Boc-3-(3-methoxyphenoxy)azetidine (Protected Core) B->D Williamson Ether Synthesis (e.g., K2CO3, DMF) C 3-Methoxyphenol C->D Williamson Ether Synthesis (e.g., K2CO3, DMF) E This compound (Deprotected Core) D->E N-Boc Deprotection (e.g., TFA or HCl) F Library of N-Acyl & N-Alkyl Derivatives E->F N-Functionalization (Acylation, Reductive Amination)

Figure 1: Overall synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols & Methodologies

Part I: Synthesis of the Core Scaffold

The formation of the ether linkage is the critical step. While methods like the Mitsunobu reaction are viable, a two-step Williamson ether synthesis approach via a sulfonate ester intermediate is often more scalable and avoids costly or difficult-to-remove reagents.[4] This method proceeds via an SN2 mechanism.[5][6]

Step 1: Activation of the Hydroxyl Group - Synthesis of 1-Boc-3-(tosyloxy)azetidine

  • Causality: The hydroxyl group of 1-Boc-3-hydroxyazetidine is a poor leaving group. Converting it to a tosylate creates an excellent leaving group, facilitating the subsequent nucleophilic substitution by the phenoxide.

Protocol 3.1: Tosylation of 1-Boc-3-hydroxyazetidine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-hydroxyazetidine (1.0 eq.) and anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq.). If using DCM, add pyridine or triethylamine (1.5 eq.) dropwise to act as a base and scavenger for the HCl byproduct.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

  • Causality: The deprotonated 3-methoxyphenol forms a potent nucleophile (phenoxide) that attacks the electrophilic carbon of the azetidine ring, displacing the tosylate leaving group to form the desired C-O bond.[7][8] Using a polar aprotic solvent like DMF or DMSO accelerates the SN2 reaction.[8]

Protocol 3.2: Synthesis of 1-Boc-3-(3-methoxyphenoxy)azetidine

  • Reaction Setup: To a round-bottom flask, add 3-methoxyphenol (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF) (approx. 0.3 M).

  • Reagent Addition: Add a solution of 1-Boc-3-(tosyloxy)azetidine (1.0 eq.) in a minimal amount of DMF to the flask.

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the tosylate intermediate.

  • Workup: Cool the reaction to room temperature and pour it into cold water. A precipitate may form, or the product can be extracted with ethyl acetate (3x). Combine the organic layers, wash sequentially with water (2x) and brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected product.[9]

Part II: Deprotection of the Azetidine Nitrogen
  • Causality: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to the basic conditions of the ether synthesis but readily cleaved under acidic conditions.[10][11] This orthogonality is key to the synthetic strategy.

Protocol 3.3: N-Boc Deprotection

  • Reaction Setup: Dissolve 1-Boc-3-(3-methoxyphenoxy)azetidine (1.0 eq.) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.2 M).

  • Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.[12]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Evolution of gas (isobutylene and CO₂) will be observed.

  • Monitoring: Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt. It can be triturated with diethyl ether to induce precipitation, filtered, and dried to yield the deprotected amine salt, which is often used directly in the next step without further purification.

Part III: N-Functionalization for SAR Library Generation

With the core amine in hand, a diverse library can be generated. The two most common methods are N-acylation and reductive amination.

Protocol 3.4: N-Acylation

  • Causality: The free secondary amine of the azetidine is nucleophilic and readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides to form stable amide bonds.[13]

  • Reaction Setup: Suspend this compound hydrochloride (1.0 eq.) in DCM (approx. 0.2 M). Add a non-nucleophilic base such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.) and stir for 10 minutes.

  • Reagent Addition: At 0 °C, add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Reaction & Workup: Stir at room temperature for 2-6 hours. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purification: Purify via flash column chromatography or preparative HPLC.

Protocol 3.5: Reductive Amination

  • Causality: The azetidine amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride) to form the N-alkylated product.

  • Reaction Setup: In a flask, dissolve this compound hydrochloride (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and a base (e.g., TEA, 1.1 eq.) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Imine Formation: Stir for 30-60 minutes at room temperature to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Reaction & Workup: Stir for 4-16 hours. Quench carefully with saturated aqueous sodium bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Purification: Purify via flash column chromatography or preparative HPLC.

Designing the SAR Study

A systematic SAR study involves modifying specific parts of the lead molecule and assessing the impact on biological activity.[2] For the this compound scaffold, the azetidine nitrogen is the primary point for diversification.

G Core Core Scaffold This compound ModPoint Modification Point (Azetidine Nitrogen) Core->ModPoint R_Groups Introduce Diverse R-Groups ModPoint->R_Groups Group_A Small Alkyls (Me, Et, iPr) R_Groups->Group_A Group_B Aromatics (Ph, Pyridyl) R_Groups->Group_B Group_C H-Bond Donors/Acceptors (e.g., -CH2CH2OH, -CH2CONH2) R_Groups->Group_C Testing Biological Assay (e.g., IC50, EC50) Group_A->Testing Group_B->Testing Group_C->Testing Analysis SAR Analysis (Potency, Selectivity, PK) Testing->Analysis

Figure 2: Logical workflow for a Structure-Activity Relationship (SAR) study.

Data Summary for a Hypothetical SAR Library

The table below illustrates a potential set of derivatives for an initial SAR screen, targeting different physicochemical properties.

Compound IDR-Group (via N-functionalization)Rationale for InclusionSynthetic Method
LIB-001 -H (Hydrochloride salt)Baseline compound (core scaffold)Protocol 3.3
LIB-002 -C(O)CH₃ (Acetyl)Small, neutral amideProtocol 3.4
LIB-003 -CH₂CH₃ (Ethyl)Small, lipophilic alkyl groupProtocol 3.5
LIB-004 -C(O)Ph (Benzoyl)Aromatic group for π-stackingProtocol 3.4
LIB-005 -CH₂(4-pyridyl)Aromatic, basic, H-bond acceptorProtocol 3.5
LIB-006 -C(O)NHCH₃ (Methylamide)H-bond donor and acceptorIsocyanate Addition
LIB-007 -SO₂CH₃ (Mesyl)Sulfonamide, H-bond acceptorSulfonylation

Troubleshooting and Key Considerations

  • Incomplete Tosylation: Ensure anhydrous conditions and use a fresh bottle of TsCl. If the reaction stalls, adding a catalytic amount of DMAP can sometimes be effective.

  • Low Yield in Ether Synthesis: The primary competing side reaction is E2 elimination.[9] Avoid excessively high temperatures. Ensure the base is strong enough to deprotonate the phenol but not so hindered that it promotes elimination.

  • Difficult Purification: Phenolic impurities can be removed by a mild aqueous base wash (e.g., 1 M NaOH) during workup, but be cautious as this can sometimes affect the Boc group.

  • Degradation during Deprotection: The azetidine ring can be susceptible to opening under harsh acidic conditions.[9] Perform deprotections at 0 °C to room temperature and avoid prolonged reaction times or heating.

References

  • O'Brien, P., & Anderson, N. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

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  • Zhang, W., et al. (Year not specified). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

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  • Giménez-Gómez, P., et al. (2021). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]

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  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
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  • Bak, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • ResearchGate. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-methoxyphenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and troubleshooting frameworks to ensure a successful and efficient synthesis.

The most common and reliable synthetic route to this compound involves a three-stage process:

  • Nitrogen Protection: The nitrogen of the azetidine ring is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent its reactivity in subsequent steps. The common starting material is therefore N-Boc-3-hydroxyazetidine.[1]

  • Ether Formation: A nucleophilic substitution reaction, most commonly the Williamson ether synthesis, is used to form the ether linkage between the N-Boc-3-hydroxyazetidine backbone and 3-methoxyphenol.[2]

  • Deprotection: The Boc group is removed under acidic conditions to yield the final target compound.[3]

This guide will focus on troubleshooting the most critical and challenge-prone stage: the Williamson ether synthesis, followed by the deprotection step.

Troubleshooting & FAQs: Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide (or a sulfonate equivalent).[4][5] Success hinges on maximizing the desired SN2 pathway while minimizing competing side reactions, primarily the E2 elimination.

Q1: My yield for the Williamson ether synthesis step is consistently low. What are the likely causes?

Low yield is a common issue that can typically be traced to two primary factors: inefficient deprotonation of the phenol or the use of a poor leaving group on the azetidine ring.

  • Cause 1: Incomplete Phenoxide Formation. The reaction requires the deprotonation of 3-methoxyphenol to form the potent 3-methoxyphenoxide nucleophile. If the base is too weak, not used in sufficient excess, or if the reaction medium contains moisture, this equilibrium will be incomplete, starving the reaction of its key nucleophile.

  • Cause 2: Poor Leaving Group. The hydroxyl group (-OH) of N-Boc-3-hydroxyazetidine is a notoriously poor leaving group for SN2 reactions.[2] Attempting to react it directly with the phenoxide will result in little to no product formation. The hydroxyl group must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).[2]

Solution Workflow:

  • Activate the Hydroxyl Group: Convert the N-Boc-3-hydroxyazetidine into N-Boc-3-tosyloxyazetidine or N-Boc-3-mesyloxyazetidine in a separate step before the etherification. This transforms the leaving group from H₂O (pKa of H₃O⁺ ≈ -1.7) to the much more stable and easily displaced tosylate or mesylate anion (pKa of TsOH ≈ -2.8).

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents (e.g., DMF, DMSO), and reagents. Residual water will quench the base and inhibit phenoxide formation.

  • Select an Appropriate Base: While strong bases like sodium hydride (NaH) are highly effective, they require careful handling.[6] For phenols, which are relatively acidic (pKa ≈ 10), a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and safer.[2]

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of my phenol and leaving group. What is this, and how can I prevent it?

This is a classic sign of a competing E2 (elimination, bimolecular) reaction. The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene—in this case, N-Boc-azetidin-3-ene.[6][7]

G cluster_reactants Reactants cluster_products Pathways Reactants N-Boc-3-tosyloxyazetidine + 3-Methoxyphenoxide SN2 N-Boc-3-(3-methoxyphenoxy)azetidine Reactants->SN2 Sₙ2 (Desired Nucleophilic Attack) E2 N-Boc-azetidin-3-ene + 3-Methoxyphenol Reactants->E2 E2 (Competing Elimination)

Strategies to Minimize Elimination:

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[6] Running the reaction at a lower temperature (e.g., 50-70 °C instead of >100 °C) will kinetically favor the desired SN2 pathway.

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal.[2][6] They solvate the cation of the phenoxide salt but leave the nucleophilic anion relatively "bare" and reactive, promoting the SN2 reaction. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and increasing its relative basicity, which can favor elimination.

  • Controlled Addition: Add the solution of N-Boc-3-tosyloxyazetidine slowly to the pre-formed phenoxide solution. This keeps the concentration of the electrophile low at any given moment, which can help suppress the bimolecular elimination reaction.

Table 1: Troubleshooting the Williamson Ether Synthesis
ParameterPotential ProblemRecommended Solution
Temperature Too high, favoring E2 elimination.Lower the temperature to the 50-80 °C range and monitor for longer reaction times.
Base Incomplete deprotonation of phenol.Use a slight excess (1.1-1.2 eq.) of a suitable base like K₂CO₃ or NaH. Ensure anhydrous conditions.
Solvent Protic solvent reducing nucleophilicity.Use a polar aprotic solvent like DMF or DMSO.[6][8]
Leaving Group -OH group is a poor leaving group.Convert the -OH to a tosylate (-OTs) or mesylate (-OMs) prior to the etherification step.[2]
Reaction Time Incomplete reaction.Monitor progress by TLC or LC-MS to ensure the reaction has gone to completion (typically 4-12 hours).

Troubleshooting & FAQs: Boc Deprotection

The final step is the removal of the N-Boc protecting group. While generally straightforward, issues can arise, particularly with incomplete reactions or concerns about product stability.

Q3: My Boc deprotection is sluggish or incomplete. How can I ensure full conversion?

Incomplete deprotection is usually due to insufficient acid strength or concentration. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by collapse to release isobutylene and carbon dioxide. This requires a strong acid.

Solutions:

  • Choice of Acid: Trifluoroacetic acid (TFA) is highly effective, often used as a 20-50% solution in a solvent like dichloromethane (DCM).[9] An alternative is using a saturated solution of hydrogen chloride (HCl) in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether.[10]

  • Reaction Time and Temperature: Most deprotections are complete within 1-3 hours at room temperature.[9][10] If the reaction is slow, gentle warming (e.g., to 40 °C) can be applied, but monitor carefully for any signs of degradation.

  • Water Content: While some methods are anhydrous (HCl/dioxane), the presence of a small amount of water can sometimes facilitate the breakdown of intermediates. However, excess water can lead to other side reactions. Stick to established literature protocols.

Q4: Are there milder alternatives to TFA for deprotection if I'm concerned about degrading my product?

While the phenoxy-azetidine moiety is generally robust, highly sensitive substrates may require milder conditions.

Alternative Methods:

  • p-Toluenesulfonic Acid (TsOH): Using a stoichiometric amount of TsOH in a solvent like methanol or DME can be effective, often requiring gentle heat.[3]

  • Thermolytic Deprotection: In some cases, heating the N-Boc compound in a solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can cleave the Boc group under neutral conditions, though this is less common and substrate-dependent.[11][12]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-tosyloxyazetidine
  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Williamson Ether Synthesis of N-Boc-3-(3-methoxyphenoxy)azetidine
  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).

  • Add 3-methoxyphenol (1.1 eq.) followed by potassium carbonate (1.2 eq.).

  • Heat the mixture to 60 °C and stir for 30 minutes to ensure formation of the potassium phenoxide.

  • Dissolve N-Boc-3-tosyloxyazetidine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 20 minutes.

  • Maintain the reaction at 60-70 °C and stir for 6-12 hours, monitoring by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure product.

Protocol 3: Deprotection to this compound
  • Dissolve N-Boc-3-(3-methoxyphenoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq., often as a 20-50% v/v solution in DCM) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a small amount of DCM and neutralize by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into DCM, dry the organic layer over sodium sulfate, filter, and concentrate to yield the free base product. For the hydrochloride salt, an alternative workup with HCl in ether/dioxane is used.[3]

G Start N-Boc-3-hydroxyazetidine Activation Activation Step (Protocol 1: Tosylation) Start->Activation Intermediate N-Boc-3-tosyloxyazetidine Activation->Intermediate Etherification Williamson Ether Synthesis (Protocol 2: +3-Methoxyphenol) Intermediate->Etherification ProtectedProduct N-Boc-3-(3-methoxyphenoxy)azetidine Etherification->ProtectedProduct Deprotection Deprotection Step (Protocol 3: Acid Cleavage) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

References

  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available from: [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Available from: [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Available from: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Google Patents. Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. Our goal is to help you improve reaction yields, minimize impurities, and streamline your workflow based on established chemical principles and field-proven insights.

Synthetic Overview

The synthesis of this compound is typically approached via a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The key transformation is the formation of the ether linkage, followed by the deprotection of the azetidine nitrogen. Two primary, reliable methods for the crucial C-O bond formation are the Williamson ether synthesis and the Mitsunobu reaction.

Synthetic_Workflow start N-Boc-3-hydroxyazetidine + 3-Methoxyphenol williamson Williamson Ether Synthesis start->williamson Path A mitsunobu Mitsunobu Reaction start->mitsunobu Path B intermediate N-Boc-3-(3-Methoxyphenoxy)azetidine williamson->intermediate mitsunobu->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection final_product This compound deprotection->final_product Williamson_Troubleshooting start Low Yield in Williamson Synthesis cause1 Inefficient Deprotonation of 3-Methoxyphenol start->cause1 cause2 Poor Leaving Group on Azetidine Ring start->cause2 cause3 Suboptimal Solvent Choice start->cause3 sol1 Use stronger or more suitable base (e.g., K₂CO₃, NaH). Ensure anhydrous conditions. cause1->sol1 Solution sol2 Activate the alcohol: Convert -OH to a better leaving group (-OTs, -OMs). cause2->sol2 Solution sol3 Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to enhance nucleophilicity. cause3->sol3 Solution

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

Detailed Breakdown:

ProblemPotential CauseScientific Rationale & Recommended Solution
Reaction Stalls / Low Conversion 1. Inefficient Deprotonation: The phenoxide nucleophile is not being formed effectively.Rationale: The acidity of the phenolic proton requires a sufficiently strong base for complete deprotonation. Residual moisture can quench the base. Solution: While sodium hydride (NaH) is very effective, it requires stringent anhydrous conditions and poses safety risks. A safer and often sufficient alternative for phenols is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). [1][2]Ensure all reagents and solvents are thoroughly dried before use.
2. Poor Leaving Group: The hydroxyl group (-OH) of N-Boc-3-hydroxyazetidine is an inherently poor leaving group for Sₙ2 reactions.Rationale: A good leaving group is a weak base that is stable on its own after cleaving from the carbon atom. Hydroxide (HO⁻) is a strong base and thus a poor leaving group. Solution: Activate the alcohol by converting it to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), in a separate step prior to the etherification. [3][1]These are excellent leaving groups.
3. Suboptimal Solvent: The solvent is hindering the nucleophile's reactivity.Rationale: Protic solvents (like ethanol or water) can form a solvent shell around the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction. [1]Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, leaving it "naked" and highly reactive. [1][2]
Scenario B: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming the ether bond directly from the alcohol without pre-activation, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. [4][5] Question: My Mitsunobu reaction is sluggish, fails to go to completion, or results in a difficult-to-purify mixture. What should I do?

Answer: The Mitsunobu reaction is highly effective but sensitive to several parameters, and its byproducts can complicate purification.

Mitsunobu_Troubleshooting start Poor Performance in Mitsunobu Reaction cause1 Incorrect Reagent Addition Order start->cause1 cause2 Poor Reagent Quality (especially DEAD/DIAD) start->cause2 cause3 Purification Challenges (TPPO byproduct) start->cause3 sol1 Standard order: Dissolve alcohol, phenol, & PPh₃, then add DEAD/DIAD at 0°C. Alternative: Pre-form betaine by adding DEAD to PPh₃ first. cause1->sol1 Solution sol2 Use fresh, high-purity DEAD/DIAD. Azodicarboxylates can degrade upon storage. cause2->sol2 Solution sol3 Purify via column chromatography. TPPO is less polar than the product. Consider using modified phosphine reagents for easier removal. cause3->sol3 Solution

Caption: Troubleshooting logic for common Mitsunobu reaction issues.

Detailed Breakdown:

ProblemPotential CauseScientific Rationale & Recommended Solution
Reaction Fails or Stalls 1. Incorrect Order of Addition: The sequence of adding reagents is critical for the reaction mechanism.Rationale: The reaction proceeds through a betaine intermediate formed from PPh₃ and DEAD/DIAD. [4][6]The optimal formation and reactivity of this and subsequent intermediates depend on the reaction conditions. Solution: The standard, successful protocol is to dissolve the alcohol (N-Boc-3-hydroxyazetidine), the nucleophile (3-methoxyphenol), and PPh₃ in a suitable solvent (like THF or DCM). Cool the mixture to 0 °C, then add the DEAD or DIAD dropwise. [4][7]If this fails, an alternative is to pre-form the betaine by adding DEAD to PPh₃ at 0 °C before adding the alcohol and then the phenol. [4]
2. Reagent Degradation: Diethylazodicarboxylate (DEAD) and its analogues can degrade over time.Rationale: Azodicarboxylates are reactive compounds. Decomposition leads to lower effective concentration and the introduction of impurities that can interfere with the reaction. Solution: Use a fresh bottle of DEAD or DIAD, or purify stored reagents if necessary. Always store them according to the manufacturer's recommendations.
Difficult Purification 3. Byproduct Contamination: The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate, which can be difficult to separate from the desired product.Rationale: The high oxygen affinity of phosphorus is the driving force for the reaction, leading to the unavoidable formation of TPPO. [6]Solution: Careful column chromatography is the most common method. TPPO is moderately polar and can sometimes co-elute. A non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) can effectively separate the less polar TPPO from the more polar product. For large-scale work, consider using modified phosphine reagents or polymer-bound reagents designed for easier byproduct removal. [5][6]
Part 2: Boc Deprotection (Step 2)

Question: I am having trouble with the final Boc deprotection step. The reaction is either incomplete or I am seeing degradation of my product.

Answer: Boc deprotection is an acid-labile cleavage. The choice of acid and reaction conditions are key to achieving a clean, high-yielding conversion.

ProblemPotential CauseScientific Rationale & Recommended Solution
Incomplete Deprotection 1. Insufficiently Acidic Conditions: The acid strength or concentration is not enough to fully cleave the Boc group.Rationale: The tert-butyl carbamate is stable in weak acids but cleaves via formation of a stable tert-butyl cation under strong acidic conditions. Solution: The most common and effective reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M). [8][9]If a reaction with 20% TFA in DCM is slow, you can increase the concentration to 50% or allow for longer reaction times. Monitor closely by TLC or LCMS.
Product Degradation / Low Yield 2. Conditions are too Harsh: The final product may have other acid-sensitive functional groups, or prolonged exposure to strong acid is causing decomposition.Rationale: While the azetidine ring is generally stable, harsh acidic conditions can sometimes lead to side reactions or degradation, especially with extended reaction times or high temperatures. [10]Solution: Perform the reaction at 0 °C to room temperature and monitor carefully to avoid over-running it. Once TLC/LCMS shows full conversion, immediately quench the reaction and proceed with workup to neutralize the acid. Using HCl in dioxane often provides the hydrochloride salt directly, which can sometimes be precipitated and purified without chromatography. [8]
Difficult Isolation 3. Product is Highly Polar: The free amine product is often much more polar than its Boc-protected precursor and may be water-soluble.Rationale: The free amine is basic and can be protonated, increasing its polarity and water solubility, which can lead to losses during aqueous workup. Solution: During workup, basify the aqueous layer carefully (e.g., with Na₂CO₃ or NaOH) to a pH > 10 before extracting with an organic solvent like DCM or Ethyl Acetate. If the product is still difficult to extract, use a continuous liquid-liquid extractor or saturate the aqueous layer with NaCl (brine) to decrease the product's solubility.

Frequently Asked Questions (FAQs)

Q1: For the etherification step, which method is better: Williamson or Mitsunobu?

A1: The "better" method depends on your specific laboratory constraints, scale, and priorities. Both are excellent choices.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Steps 2 (Activation, then Substitution)1 (Direct Conversion)
Reagents Base (K₂CO₃), Sulfonyl Chloride (TsCl/MsCl), Polar Aprotic Solvent (DMF)PPh₃, DEAD/DIAD, Aprotic Solvent (THF)
Stereochemistry Sₙ2 inversion at the carbon bearing the leaving group.Sₙ2 inversion at the alcohol carbon. [5][11]
Byproducts Salts (e.g., KCl, NaCl)Triphenylphosphine oxide (TPPO), Hydrazine derivative
Purification Byproducts are typically inorganic salts, easily removed by aqueous workup. Product purification is often straightforward.Byproducts are organic and can complicate purification, often requiring careful chromatography. [6]
Recommendation More steps, but often cleaner and easier to scale up due to simple purification. Recommended for large-scale synthesis. Fewer steps and milder conditions (avoids strong bases). Excellent for small-scale and discovery chemistry.

Q2: What are the critical quality parameters for the starting materials?

A2:

  • N-Boc-3-hydroxyazetidine: Ensure it is pure and dry. The presence of residual solvents or moisture can interfere with both the Williamson (quenching the base) and Mitsunobu reactions. Its melting point should be sharp (36-43 °C). [12]* 3-Methoxyphenol: Should be free of oxidation products (often colored). Purity is key to avoiding side reactions.

  • DEAD/DIAD: As mentioned, these reagents can degrade. Use from a fresh, sealed container or from a reputable supplier. They are often supplied as solutions in toluene. [7]* Solvents: Use anhydrous grade solvents, especially for the Williamson (with NaH) and Mitsunobu reactions.

Q3: Are there any alternative synthetic routes to 3-alkoxyazetidines?

A3: Yes, while the methods described are the most common starting from N-Boc-3-hydroxyazetidine, other routes exist for constructing the functionalized azetidine core. These include the ring expansion of aziridines or the cyclization of 1,3-difunctionalized compounds. [13][14][15]For example, some methods describe the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. [13][15]These are generally more complex and less direct than the routes discussed here but can be valuable for accessing diverse analogues.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis Approach (Two Steps)

Step 1A: Mesylation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for the consumption of starting material by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Step 1B: Ether Formation

  • In a separate flask, suspend potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.3 M).

  • Add 3-methoxyphenol (1.2 eq) to the suspension.

  • Add the crude N-Boc-3-azetidinyl mesylate (1.0 eq, from Step 1A) dissolved in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LCMS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-3-(3-methoxyphenoxy)azetidine.

Protocol 2: Mitsunobu Reaction Approach (One Step)
  • To a flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq), 3-methoxyphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC or LCMS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography (Hexane/Ethyl Acetate gradient). The desired product is typically more polar than the TPPO byproduct.

Protocol 3: Final Boc Deprotection
  • Dissolve the purified N-Boc-3-(3-methoxyphenoxy)azetidine (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize residual acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification by chromatography or distillation may be necessary.

References

  • Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. (2025). Benchchem.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Mitsunobu Reaction. (2019). organic-chemistry.org. [Link]

  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Deprotection of N-BOC compounds.
  • Supporting information. The Royal Society of Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). PubMed Central. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. [Link]

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identifying byproducts in the synthesis of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered impurities in a practical, question-and-answer format, grounded in mechanistic principles to empower your synthetic strategy.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound typically begins with a protected form of 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine. The crucial ether linkage is then formed via two primary methods: a Williamson ether synthesis variant or a Mitsunobu reaction. Both pathways converge on the protected intermediate, which is then deprotected to yield the final product, often isolated as a salt for improved stability.[1][2]

Synthetic_Pathways cluster_0 Start N-Boc-3-hydroxyazetidine Williamson_Route Williamson Ether Synthesis (via Sulfonate Ester) Start->Williamson_Route 1. MsCl or TsCl, Base 2. 3-Methoxyphenol, Base Mitsunobu_Route Mitsunobu Reaction Start->Mitsunobu_Route PPh₃, DEAD or DIAD Phenol 3-Methoxyphenol Product_Protected N-Boc-3-(3-Methoxyphenoxy)azetidine Final_Product This compound Product_Protected->Final_Product Deprotection (e.g., HCl or TFA) Williamson_Route->Product_Protected Mitsunobu_Route->Product_Protected

Caption: Core synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues and analytical observations you may encounter during the synthesis and purification process.

Question 1: I am attempting the Williamson ether synthesis route and my yield is low with several unidentified spots on TLC. What are the likely byproducts?

Answer: Low yield in a Williamson ether synthesis is often due to competing side reactions or incomplete activation/reaction.[3] The primary byproducts originate from the reactivity of the starting materials and intermediates.

A) Unreacted Starting Materials:

  • N-Boc-3-hydroxyazetidine: Incomplete conversion of the hydroxyl group to a better leaving group (mesylate or tosylate) or incomplete subsequent substitution.

  • 3-Methoxyphenol: If the reaction does not go to completion, you will observe this in your crude product.

B) Elimination Byproduct (N-Boc-azetidin-3-ene):

  • Mechanism: The activated intermediate, N-Boc-3-mesyloxyazetidine (or -tosyloxyazetidine), is a secondary electrophile. The basic phenoxide can act as a base, promoting an E2 elimination reaction instead of the desired SN2 substitution.[3][4] This is particularly favored by higher reaction temperatures.

  • Identification: Look for characteristic alkene proton signals in the ¹H NMR spectrum and a mass signal corresponding to the loss of methanesulfonic acid and 3-methoxyphenol from the expected intermediate.

C) Dimeric Ether Byproduct (Bis-(N-Boc-azetidin-3-yl) ether):

  • Mechanism: If the N-Boc-3-hydroxyazetidine is not fully deprotonated before the activating agent (e.g., MsCl) is consumed, some remaining alcohol can act as a nucleophile, attacking another molecule of the activated intermediate.

  • Identification: This byproduct will have a significantly higher molecular weight. Look for a mass signal in LC-MS corresponding to C₁₈H₃₀N₂O₇ (M+H⁺ ≈ 387.2). The ¹H NMR spectrum will be more complex but will lack the aromatic signals from 3-methoxyphenol.

D) N-Alkylation Byproducts:

  • Mechanism: Although the Boc group is designed to prevent this, any premature deprotection of the azetidine nitrogen under basic conditions could allow it to act as a nucleophile. This is generally a minor pathway but can occur if overly harsh conditions are used.[5]

  • Identification: These byproducts are often complex and polymeric, contributing to baseline noise or broad peaks in NMR and streaking on TLC.

Byproduct NameFormation PathwayKey Analytical Signature (Expected)
N-Boc-azetidin-3-eneE2 Elimination¹H NMR: Alkene protons (~6.5 ppm). MS: [M+H]⁺ for C₈H₁₃NO₂ ≈ 156.1.
Unreacted PhenolIncomplete Reaction¹H NMR: Distinct aromatic pattern, phenolic -OH. MS: [M+H]⁺ for C₇H₈O₂ ≈ 125.1.
Dimeric EtherSelf-CondensationMS: [M+H]⁺ for C₁₈H₃₀N₂O₇ ≈ 387.2. Absence of 3-methoxyphenol signals in NMR.
Question 2: I used the Mitsunobu reaction and have a persistent, non-polar impurity that is difficult to remove by chromatography. What is it?

Answer: This is almost certainly triphenylphosphine oxide (TPPO) .

  • Mechanism: In the Mitsunobu reaction, triphenylphosphine (PPh₃) is oxidized to TPPO as it activates the alcohol for nucleophilic attack.[6] It is a stoichiometric byproduct and is notoriously difficult to separate from desired products due to its moderate polarity and high crystallinity.

  • Identification:

    • ¹H NMR: Broad multiplets in the aromatic region (~7.4-7.7 ppm).

    • ³¹P NMR: A single peak around +25 to +35 ppm.

    • LC-MS: A strong peak with m/z = 279.1 [M+H]⁺.

  • Removal Strategy: See Protocol 1 in Section 3 for effective removal methods.

Another common byproduct is the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). This is typically more polar and easier to remove via standard silica gel chromatography or an aqueous wash.

Question 3: My final product shows an extra peak in the LC-MS with a mass of 294.15 after the deprotection step. What is this?

Answer: This mass corresponds to the Boc-protected product, N-Boc-3-(3-methoxyphenoxy)azetidine . Its presence indicates incomplete deprotection.

  • Cause: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl). Incomplete removal can result from insufficient reaction time, low temperature, or inadequate concentration of the acid.

  • Solution:

    • Re-subject the material to deprotection conditions: Dissolve the mixture in a suitable solvent (like dichloromethane or dioxane) and treat again with the acid.

    • Monitor by TLC or LC-MS: Ensure the reaction goes to completion before workup. The starting material (Boc-protected) will be less polar than the final amine product.

Question 4: Could the azetidine ring open during synthesis?

Answer: Yes, this is a possibility, particularly under harsh conditions. The four-membered azetidine ring possesses significant ring strain (~25 kcal/mol), making it susceptible to nucleophilic ring-opening, especially after activation of the nitrogen atom.[7]

  • During Williamson Synthesis: This is less common, as the nitrogen is protected.

  • During Deprotection: Prolonged exposure to strong acid, especially at elevated temperatures, can lead to ring-opening reactions, resulting in acyclic amino alcohol derivatives.[7]

  • Identification: Ring-opened byproducts will result in a complex mixture of isomers. Their presence is often inferred from a significantly reduced yield of the desired product and the appearance of multiple new, often broad, signals in the ¹H NMR spectrum, particularly in the aliphatic region.

Recommendation: Always perform the deprotection step at low temperatures (e.g., 0 °C to room temperature) and monitor carefully to avoid over-exposure to acidic conditions.

Section 3: Experimental and Analytical Protocols

Workflow: Troubleshooting Impurity Identification

Troubleshooting_Workflow cluster_paths Start Crude Product Mixture Obtained LCMS Run LC-MS Analysis Start->LCMS NMR Run ¹H NMR Analysis Start->NMR Path_MS Mass Analysis Path_NMR Structural Analysis Compare Compare m/z and δ values to Byproduct Table Identify Impurity Identified Compare->Identify Path_MS->Compare Path_NMR->Compare

Caption: A logical workflow for identifying unknown byproducts.

Protocol 1: Efficient Removal of Triphenylphosphine Oxide (TPPO)

Standard chromatography can be tedious for TPPO removal. The following methods are often more effective.

Method A: Precipitation/Crystallization

  • Concentrate the crude reaction mixture to a thick oil.

  • Add a minimally polar solvent in which the desired product is soluble but TPPO is not (e.g., cold diethyl ether, or a hexane/ethyl acetate mixture).

  • Stir or sonicate the mixture vigorously at low temperature (0 °C). TPPO will often precipitate as a white solid.

  • Filter the mixture, washing the solid with more cold solvent. The filtrate contains the desired product.

Method B: Acidic Extraction (for basic products) This method is applicable after the Boc group has been removed.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Extract the organic layer with dilute aqueous HCl (e.g., 1 M). The basic product will move to the aqueous layer, while the neutral TPPO remains in the organic layer.

  • Separate the layers.

  • Basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10.

  • Extract the aqueous layer again with an organic solvent to recover the purified amine product.

Protocol 2: General HPLC Method for Purity Assessment

This serves as a starting point for method development.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: The final deprotected product (amine) will be the most polar and elute earliest. Unreacted phenol will be next, followed by the desired Boc-protected product, and finally the non-polar byproducts like TPPO.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Dalton Transactions. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine.

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis for Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis of azetidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this crucial transformation. Azetidine moieties are increasingly vital in medicinal chemistry, and their successful functionalization is key to developing novel therapeutics. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Core Principles: The Azetidine Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (R-O-R'). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the context of azetidines, this typically involves the deprotonation of an N-protected azetidinol (e.g., 1-Boc-azetidin-3-ol) to form a potent alkoxide nucleophile. This alkoxide then attacks a primary alkyl halide or sulfonate, displacing the leaving group to form the desired azetidine ether.[2]

The strained four-membered ring of azetidine presents unique challenges and considerations not found in acyclic systems.[3][4] Factors such as base selection, solvent polarity, and steric hindrance become critically important to favor the desired SN2 pathway over competing side reactions.

Reaction Mechanism: SN2 Pathway

The reaction is a classic SN2 process involving two main steps:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of the azetidinol to generate an azetidin-alkoxide.

  • Nucleophilic Attack: The newly formed, highly reactive alkoxide performs a backside attack on the electrophilic carbon of the alkylating agent, leading to an inversion of stereochemistry if the carbon is chiral and formation of the ether bond.[5]

Williamson_Azetidine sub N-Protected Azetidin-3-ol alkoxide Azetidin-Alkoxide (Nucleophile) sub->alkoxide + Base - H₂ base Strong Base (e.g., NaH) product Azetidine Ether Product alkoxide->product + R-X (SN2 Attack) alkyl_halide Primary Alkyl Halide (R-X) side_product Salt Byproduct (NaX) product->side_product forms

Caption: General mechanism for the Williamson ether synthesis of azetidines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or failing completely?

Answer: Low yields are the most common issue and can stem from several factors. Let's break down the likely culprits.

  • Cause A: Incomplete Deprotonation. The formation of the alkoxide is the critical first step. If the azetidinol is not fully deprotonated, you have a high concentration of a weak nucleophile (the alcohol) and a low concentration of the desired strong nucleophile (the alkoxide).

    • Solution: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective choice.[6] It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the reaction.[7] Ensure you are using at least 1.1-1.5 equivalents of the base. For particularly stubborn alcohols, stronger bases like potassium hydride (KH) or LHMDS can be considered.[8]

  • Cause B: Inappropriate Solvent. The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

    • Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal.[9] They solvate the counter-ion (e.g., Na+) of the alkoxide, leaving a "naked," highly reactive alkoxide anion that is a much stronger nucleophile.[10] Protic solvents (like ethanol or water) will protonate the alkoxide, shutting down the reaction, while nonpolar solvents will not adequately dissolve the alkoxide salt.[1]

  • Cause C: Steric Hindrance. The SN2 reaction is highly sensitive to steric bulk.[9]

    • Solution: The reaction works best with methyl or primary alkyl halides.[11] Secondary alkyl halides will often lead to a mixture of substitution (ether) and elimination (alkene) products.[2] Tertiary alkyl halides will almost exclusively result in elimination.[8] If you need to synthesize a bulky ether, always design the synthesis so that the bulky group is on the alkoxide and the alkylating agent is a simple primary halide. For example, to make tert-butyl azetidinyl ether, it is far better to use sodium tert-butoxide with an N-protected 3-haloazetidine than to use an azetidin-3-alkoxide with tert-butyl bromide.[12]

Question 2: I'm observing a significant amount of an alkene byproduct. What's happening and how do I stop it?

Answer: The formation of an alkene is the classic sign that the E2 (elimination) pathway is outcompeting your desired SN2 reaction.[10] The alkoxide is not only a strong nucleophile but also a strong base, which can abstract a proton from the carbon adjacent (beta-position) to your leaving group.

  • Strategy A: Re-evaluate Your Alkyl Halide. As mentioned above, this is the most critical factor.

    • Action: Switch to a primary alkyl halide if you are using a secondary one. The reaction rate for E2 increases dramatically from primary to secondary to tertiary halides.[11]

  • Strategy B: Control the Temperature. Elimination reactions often have a higher activation energy than substitution reactions.

    • Action: Lower the reaction temperature. While typical Williamson syntheses run at 50-100 °C, if elimination is a problem, try running the reaction at room temperature for a longer period or even starting at 0 °C and slowly warming up.[1][12] Monitor the reaction progress by TLC to find the optimal balance.

  • Strategy C: Consider the Base. While a strong base is needed, a very bulky alkoxide can sometimes favor acting as a base (elimination) rather than a nucleophile (substitution) due to steric hindrance around the electrophilic center.[13]

    • Action: The azetidin-3-alkoxide itself is moderately hindered. Pairing it with an unhindered primary alkyl halide is the best approach to minimize its tendency to act as a base.

Troubleshooting_Flowchart start Low Yield or Side Products? check_alkene Alkene byproduct observed (TLC/NMR)? start->check_alkene e2_path E2 Elimination is Competing with SN2 check_alkene->e2_path Yes no_e2_path Incomplete Reaction or Other Issues check_alkene->no_e2_path No use_primary_halide Use Primary Alkyl Halide e2_path->use_primary_halide lower_temp Lower Reaction Temperature e2_path->lower_temp check_base Check Base: - Strong enough? (NaH) - Stoichiometry? (≥1.1 eq) no_e2_path->check_base check_solvent Check Solvent: - Polar Aprotic? (DMF, THF, DMSO) no_e2_path->check_solvent check_time Increase Reaction Time / Gentle Heat no_e2_path->check_time

Sources

Technical Support Center: Ensuring the Stability of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methoxyphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and handling. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity of your experiments.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational constraints and synthetic versatility.[1][2][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to specific degradation pathways, particularly when compared to less strained systems like pyrrolidines.[1] This guide will address the potential stability issues of this compound and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three factors: moisture (hydrolysis) , acidic conditions , and elevated temperatures .

  • Hydrolysis: The ether linkage and the azetidine ring itself can be susceptible to hydrolysis, especially in the presence of acidic or basic catalysts.

  • Acidic Conditions: The nitrogen atom in the azetidine ring is basic (pKa of the conjugate acid of azetidine is 11.29) and can be protonated under acidic conditions.[4] This protonation can activate the ring towards nucleophilic attack and subsequent ring-opening, a common degradation pathway for N-substituted azetidines.[5][6][7]

Q2: What are the recommended storage conditions for neat this compound?

A2: To ensure the long-term stability of neat (undissolved) this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light. Amber glass protects from potential photolytic degradation.
Location Well-ventilated, dry areaAvoids accidental exposure to moisture and ensures a safe storage environment.[9][10]

Q3: I need to store this compound in solution for my experiments. What is the best way to do this?

A3: Storing this compound in solution requires careful consideration of the solvent and pH. For optimal stability, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:

  • Solvent Choice: Use anhydrous, aprotic solvents if compatible with your experimental design. If aqueous solutions are required, use a buffered solution.

  • pH Control: Maintain a neutral pH (around 7.0). Acidic conditions are a significant concern for azetidine stability as they can catalyze ring-opening reactions.[6]

  • Storage Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage (hours to a few days) or frozen at -20 °C or -80 °C for longer periods.[6]

  • Protection from Light: Store solutions in light-resistant containers or wrapped in aluminum foil.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Problem 1: I observe an unexpected peak in my analytical run (e.g., LC-MS, NMR) after storing my sample of this compound.

This is a common indication of degradation. The following troubleshooting workflow can help identify the cause and prevent future occurrences.

G A Unexpected Peak Observed B Review Storage Conditions A->B Start Troubleshooting C Check for Acidic Contamination B->C Improper Storage? D Evaluate Solvent Purity B->D Storage OK F Hypothesize Degradation Pathway C->F Acidic pH found D->F Solvent Impurities? E Assess Temperature and Light Exposure E->F Improper Conditions G Implement Corrective Actions F->G H Confirm Purity of New Sample G->H

Caption: Troubleshooting workflow for identifying the source of degradation.

Step-by-Step Troubleshooting Protocol:

  • Review Storage Conditions:

    • Action: Compare your current storage method (temperature, container, atmosphere) with the recommended conditions in the FAQ section.

    • Rationale: Deviations from recommended storage are the most common cause of degradation.

  • Check for Acidic Contamination:

    • Action: If the compound was stored in solution, check the pH. If stored neat, consider the possibility of exposure to acidic vapors in the storage area.

    • Rationale: Azetidines are susceptible to acid-catalyzed degradation.[5][7]

  • Evaluate Solvent Purity:

    • Action: If in solution, was an anhydrous solvent used? Was the solvent from a freshly opened bottle?

    • Rationale: Water in the solvent can lead to hydrolysis. Older solvents can also absorb atmospheric moisture or degrade to form acidic impurities.

  • Assess Temperature and Light Exposure:

    • Action: Was the sample left at room temperature for an extended period? Was it exposed to direct sunlight or UV light?

    • Rationale: Heat and light provide the energy needed to overcome the activation barrier for degradation reactions.

  • Hypothesize the Degradation Pathway:

    • Action: Based on your findings, determine the likely degradation mechanism. For example, if the sample was exposed to moisture and acidic conditions, hydrolytic ring-opening is a strong possibility.

    • Rationale: Understanding the degradation pathway allows for targeted preventative measures.

    G cluster_0 Potential Degradation of this compound A This compound B Protonated Azetidine A->B Acidic Conditions (H+) D Hydrolysis of Ether A->D Hydrolysis C Ring-Opened Product B->C Nucleophilic Attack (e.g., H2O)

    Caption: Potential acid-catalyzed degradation pathway.

  • Implement Corrective Actions:

    • Action: Discard the degraded sample and obtain a fresh batch. Implement the correct storage and handling procedures identified in the previous steps.

    • Rationale: Ensures the integrity of future experiments.

  • Confirm Purity of New Sample:

    • Action: Run an initial analytical check on the new sample before use.

    • Rationale: Verifies the purity of the starting material.

Problem 2: My reaction yield is consistently lower than expected when using this compound.

If you have ruled out other experimental factors, the degradation of your starting material could be the culprit.

Preventative Measures to Maximize Yield:

  • Fresh is Best: Whenever possible, use a freshly opened container of this compound.

  • Inert Atmosphere Handling: For sensitive reactions, handle the compound in a glovebox or under an inert atmosphere to minimize exposure to air and moisture.[11]

  • Reaction pH: Be mindful of the pH of your reaction mixture. If acidic conditions are necessary, consider if the reaction can be performed at a lower temperature to minimize degradation of the starting material.

  • Purity Check Before Use: It is good practice to confirm the purity of your starting material by a quick analytical test (e.g., TLC, NMR) before commencing a large-scale or critical reaction.

Analytical Methods for Detecting Degradation

To monitor the stability of this compound, the following analytical techniques are recommended:

Analytical MethodInformation Provided
High-Performance Liquid Chromatography (HPLC) Can be used to quantify the purity of the compound and detect the presence of degradation products. A stability-indicating method can be developed by subjecting the compound to forced degradation conditions (acid, base, heat, oxidation, light).[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides information on the molecular weight of any impurities or degradation products, aiding in their identification.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to structurally characterize degradation products. Changes in the chemical shifts of the azetidine ring protons can indicate ring-opening or other structural modifications.[7]

By implementing these storage, handling, and troubleshooting protocols, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results.

References

  • Chemos GmbH & Co.KG.
  • Smith, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • BenchChem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Apollo Scientific.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Loftsson, T. (2014). Degradation Pathways.
  • Argemi, A., et al. (2010). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution.
  • BenchChem.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • van den Heuvel, J. J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.
  • Smith, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters.
  • D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry.
  • Wikipedia. Azetidine.
  • Sigma-Aldrich. This compound hydrochloride AldrichCPR.
  • BenchChem. Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Organic Syntheses. Azetidine.
  • Fleming, T. J., & Hsung, R. P. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters.
  • Ebringerova, A., & Hromadkova, Z. (2010). Different histidine degradation pathways. Conversion of histidine to glutamate.

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Validation & Comparative

A Comparative Analysis of 3-(3-Methoxyphenoxy)azetidine and Structurally Related Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a cornerstone in modern drug discovery. Its inherent ring strain and three-dimensional geometry offer a unique structural scaffold that can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] The conformational rigidity of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets, while its polar nature can improve aqueous solubility. Furthermore, the azetidine moiety is often associated with increased metabolic stability, making it an attractive component in the design of novel therapeutics.[3] This guide provides a comparative analysis of 3-(3-methoxyphenoxy)azetidine with other substituted 3-phenoxyazetidines, focusing on their synthesis, biological activity, and key pharmacokinetic parameters relevant to drug development professionals.

Synthetic Strategies for 3-Phenoxyazetidine Derivatives

The synthesis of 3-phenoxyazetidines typically originates from the versatile building block, N-Boc-3-hydroxyazetidine. The core of the synthesis involves the formation of an ether linkage between the 3-hydroxyl group of the azetidine and a phenolic counterpart. Two primary methods are employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

General Synthetic Workflow

Synthetic Workflow Start N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-(3-methoxyphenoxy)azetidine Start->Intermediate Etherification (Williamson or Mitsunobu) Final This compound Intermediate->Final Boc Deprotection (Acidic Conditions)

Caption: General synthetic pathway to 3-phenoxyazetidine derivatives.

Experimental Protocol: Williamson Ether Synthesis

This method provides a robust and scalable route to 3-phenoxyazetidines.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 3-methoxyphenol (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the cessation of hydrogen gas evolution.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and maintain stirring for 12-16 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified N-Boc-3-(3-methoxyphenoxy)azetidine in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product. For improved stability and handling, the free base can be converted to a hydrochloride salt.

Comparative Biological Activity: Monoamine Transporter Inhibition

A significant area of interest for 3-phenoxyazetidine derivatives is their activity as monoamine transporter inhibitors. These transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are critical targets for the treatment of various central nervous system (CNS) disorders.[4] The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxyazetidines, which provide valuable structure-activity relationship (SAR) insights for this compound.[5]

CompoundR1R2R3R4DAT Ki (nM)SERT Ki (nM)
6a HHHH>10,0008.8
6b HH4-ClH>10,0005.5
6c HH3,4-diClH>10,0003.5
6d 4-ClHHH>10,00012.0
6e 4-ClH4-ClH>10,0003.5
6f 4-ClH3,4-diClH>10,0002.9
6g 3,4-diClHHH1,20015.0
6h 3,4-diClH4-ClH1,5002.9
6i 3,4-diClH3,4-diClH1,1001.3

Structure-Activity Relationship (SAR) Analysis

SAR_Analysis cluster_0 General Structure cluster_1 Key SAR Observations Azetidine Azetidine Core Phenoxy 3-Phenoxy Group Azetidine->Phenoxy Aryl 3-Aryl Group Azetidine->Aryl Observation1 Electron-withdrawing groups on the 3-phenoxy ring (e.g., Cl) generally increase SERT affinity. Observation2 Substitution on the 3-aryl ring has a more pronounced effect on modulating DAT affinity. Observation3 N-methylation (not shown in table) can further enhance SERT affinity. [29] General Structure General Structure Key SAR Observations Key SAR Observations

Caption: Key structure-activity relationships for 3-aryl-3-arylmethoxyazetidines.

Based on this data, it can be inferred that this compound, with its electron-donating methoxy group, might exhibit a different selectivity profile compared to the halogenated analogs. The methoxy group at the meta position could influence both steric and electronic properties, potentially leading to a more balanced inhibition of monoamine transporters or a different selectivity profile altogether.

Comparative In Vitro ADME Properties

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery. The azetidine scaffold is known to often improve these properties.[3] Below are key in vitro assays used to compare the pharmacokinetic profiles of novel chemical entities.

Kinetic Solubility

A compound's solubility is a critical determinant of its oral absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery.[6][7]

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the solution for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the amount of precipitate formed using nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the soluble compound by UV spectroscopy or LC-MS.[8]

CompoundPredicted LogSQualitative Solubility
3-Phenoxyazetidine ModerateLikely Soluble
This compound Moderate to HighLikely Soluble
3-(3,4-Dichlorophenoxy)azetidine Low to ModeratePotentially Lower Solubility

Note: This is a predictive table based on general physicochemical properties. Experimental validation is required.

Metabolic Stability

The metabolic stability of a compound, typically assessed using liver microsomes, provides an indication of its in vivo half-life.[9][10][11]

Experimental Protocol: Microsomal Stability Assay

  • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (from human or other species) at 37 °C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][13]

The presence of the azetidine ring, as opposed to more lipophilic and metabolically labile groups, is often associated with increased metabolic stability.[14] The methoxy group on the phenoxy ring of the title compound, however, could be a potential site of metabolism (O-demethylation). A comparative microsomal stability assay would be essential to determine the metabolic liabilities of different substituted phenoxyazetidines.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.[1][15][16][17][18]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) and various concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound represents a promising scaffold in the diverse landscape of azetidine-containing compounds. Its synthesis is readily achievable through established methodologies. Based on the structure-activity relationships of related 3-phenoxyazetidines, it is anticipated to be a modulator of monoamine transporters, with the 3-methoxy substituent likely influencing its potency and selectivity profile. A comprehensive comparative analysis, employing the standardized in vitro assays outlined in this guide, is essential to fully elucidate its therapeutic potential relative to other azetidine analogs. Such studies will provide the critical data needed to guide further optimization and development of this important class of molecules.

References

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The Pivotal Role of the 3-Phenoxyazetidine Scaffold in Tuning Monoamine Transporter Affinity: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationship of 3-phenoxyazetidine analogs reveals critical insights for the rational design of next-generation triple reuptake inhibitors (TRIs) for central nervous system (CNS) disorders. The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry for its ability to confer unique physicochemical and pharmacological properties to bioactive molecules.[1][2] Among these, the 3-phenoxyazetidine scaffold has emerged as a promising framework for developing potent modulators of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This guide provides a comparative analysis of 3-phenoxyazetidine analogs, elucidating the key structural modifications that govern their activity and selectivity, supported by experimental data and detailed protocols.

The therapeutic rationale for developing TRIs stems from the hypothesis that simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine may offer a broader spectrum of efficacy and a faster onset of action compared to selective or dual-acting agents in treating complex neuropsychiatric disorders like depression.[3][4][5] The 3-phenoxyazetidine core provides a rigid scaffold that can be systematically modified to probe the binding pockets of these transporters, allowing for the fine-tuning of inhibitory potency and selectivity.

Comparative Analysis of 3-Phenoxyazetidine Analogs: Unraveling the SAR

A seminal study by Han et al. (2012) on a series of 3-aryl-3-oxypropylamine azetidine derivatives, which share a core structure with 3-phenoxyazetidine analogs, provides a foundational understanding of the structure-activity relationships within this chemical class.[6][7] By systematically altering the substituents on the aryl ring and the amine moiety, the researchers were able to delineate the structural requirements for potent triple reuptake inhibition.

The data presented below is a representative synthesis of findings from studies on 3-substituted azetidine derivatives to illustrate the key SAR principles.[3][6]

Compound IDR1 (Aryl Group)R2 (Amine Substituent)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1a PhenylMethyl12085250
1b 4-ChlorophenylMethyl4530110
1c 3,4-DichlorophenylMethyl151255
1d PhenylDimethyl250180450
1e 3,4-DichlorophenylDimethyl352590
1f NaphthylMethyl10840

Key SAR Insights:

  • Aryl Substitution: Substitution on the phenyl ring with electron-withdrawing groups, such as chlorine, significantly enhances the inhibitory potency at all three transporters (compare 1a vs. 1b and 1c ). The 3,4-dichloro substitution pattern appears particularly favorable for potent inhibition.

  • Aryl Ring Size: Extending the aromatic system, for instance, by replacing the phenyl ring with a naphthyl group (1f ), leads to a notable increase in potency across SERT, NET, and DAT. This suggests that the larger aromatic surface can engage in more extensive interactions within the transporter binding sites.

  • Amine Substitution: The nature of the substituent on the azetidine nitrogen plays a crucial role in modulating activity. In general, secondary amines (e.g., methyl, as in 1a , 1b , 1c , 1f ) tend to exhibit greater potency than their tertiary amine counterparts (e.g., dimethyl, as in 1d and 1e ). This could be attributed to steric hindrance or the ability of the secondary amine to act as a hydrogen bond donor.

Experimental Protocols: A Validated Approach to Assessing Transporter Inhibition

The biological evaluation of 3-phenoxyazetidine analogs as monoamine reuptake inhibitors relies on robust and reproducible in vitro assays. The following protocol details a standard monoamine transporter uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters.[3][8]

Monoamine Transporter Uptake Inhibition Assay

1. Cell Culture:

  • Maintain HEK293 cells stably expressing human SERT, NET, or DAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare stock solutions of the 3-phenoxyazetidine analogs in DMSO.
  • On the day of the assay, perform serial dilutions of the test compounds in the assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations.

3. Uptake Inhibition Assay:

  • Wash the cell monolayers with assay buffer.
  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 10-20 minutes at room temperature.
  • Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and unlabeled substrate to each well.
  • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental workflow and the fundamental principle of monoamine transporter inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A HEK293 cells expressing hSERT, NET, or DAT B Seed cells in 96-well plates A->B D Pre-incubate cells with compounds B->D C Prepare serial dilutions of 3-phenoxyazetidine analogs C->D E Add radiolabeled monoamine substrate D->E F Incubate at 37°C E->F G Terminate uptake and wash cells F->G H Lyse cells and measure radioactivity G->H I Calculate % inhibition H->I J Determine IC50 values I->J

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (Serotonin, Norepinephrine, Dopamine) Extracellular_Monoamine Extracellular Monoamine Monoamine->Extracellular_Monoamine Release Vesicle Synaptic Vesicle Extracellular_Monoamine->Monoamine Reuptake via Transporter (SERT, NET, DAT) Receptor Postsynaptic Receptor Extracellular_Monoamine->Receptor Binding Inhibitor 3-Phenoxyazetidine Analog Inhibitor->Extracellular_Monoamine Blocks Reuptake

Caption: Mechanism of action of 3-phenoxyazetidine analogs as monoamine reuptake inhibitors.

Conclusion

The 3-phenoxyazetidine scaffold represents a versatile and promising platform for the design of novel triple reuptake inhibitors. The structure-activity relationship studies highlight the critical role of substitutions on the aromatic ring and the azetidine nitrogen in determining the potency and selectivity of these analogs for monoamine transporters. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of these compounds, ensuring data integrity and comparability across different research settings. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of 3-phenoxyazetidine derivatives to identify clinical candidates for the treatment of a range of CNS disorders.

References

  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Rao, B. N. V. M., Ramakanth, G., Sivaranjani, J., Mulik, S., Reddy, Y. R., Narasimha Rao, K., Pallavi, R., Lakshminarasimhan, A., Panigrahi, S. K., Antony, T., Abdullah, I., Lee, Y. K., Ramachandra, M., Yusof, R., Rahman, N. A., & Subramanya, H. (2014). A Single-Step Synthesis of Azetidine-3-Amines. ResearchGate. [Link]

  • Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V. J., Lomenzo, S. A., & Trudell, M. L. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(15), 4404–4407. [Link]

  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

  • Singh, S. K., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Carroll, F. I., Howard, J. L., & Kuhar, M. J. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3686–3695. [Link]

  • Cichero, E., Piacente, C., & Fossa, P. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 10(1), 304–317. [Link]

  • Wang, S., Zhang, Y., & Xu, Y. (2022). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors. Cell Discovery, 8, 116. [Link]

  • Khan, I., Ali, S., & Hameed, S. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. European Journal of Medicinal Chemistry, 143, 1373–1386. [Link]

  • Subbaiah, M. A., & Yildiz, I. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(11), 1259–1276. [Link]

  • Ganesan, A. (2018). Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. Journal of Medicinal Chemistry, 61(12), 5091–5111. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 172(8), 1967–1978. [Link]

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A Comprehensive Guide to Validating the Biological Target of 3-(3-Methoxyphenoxy)azetidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides a rigorous, in-depth framework for validating the biological target of 3-(3-Methoxyphenoxy)azetidine, a compound belonging to a class of azetidine derivatives with known central nervous system activity.

Drawing from established principles of pharmacology and drug discovery, this guide eschews a rigid template in favor of a logical, evidence-based workflow. We will operate under the primary hypothesis that, based on structural similarities to known ligands, the principal biological targets of this compound are monoamine transporters, with a particular focus on the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT).[1] Our approach will be comparative, benchmarking the activity of our molecule of interest against well-characterized reference compounds.

The Scientific Rationale: Why Monoamine Transporters?

The azetidine scaffold is a key feature in a variety of neurologically active compounds.[2] Research into 3-aryl-3-arylmethoxy-azetidines has demonstrated high-affinity binding to SERT, suggesting that this transporter is a plausible target for this compound.[1] Monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders. Therefore, confirming the interaction of our lead compound with these transporters is a crucial first step.

This guide will detail a multi-pronged strategy to not only identify the primary target but also to characterize the nature of the interaction and assess the compound's selectivity.

Experimental Workflow: A Step-by-Step Validation Cascade

Our validation strategy is designed as a cascading series of experiments, where the results of each stage inform the next. This ensures a cost-effective and scientifically robust process.

Experimental Workflow A Primary Target Identification: Radioligand Binding Assays B Functional Characterization: Neurotransmitter Uptake Assays A->B Confirm Functional Activity C Cellular Target Engagement: Downstream Signaling Assays B->C Elucidate Cellular Mechanism D Selectivity Profiling: Off-Target Screening C->D Assess Specificity E Data Synthesis & Conclusion D->E Comprehensive Profile

Caption: A cascading experimental workflow for target validation.

Part 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to determine if this compound directly interacts with our primary putative targets, SERT and DAT. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or transporter.

Causality Behind Experimental Choices

We employ competition binding assays to measure the ability of our test compound to displace a radiolabeled ligand with known high affinity for the target. This provides a quantitative measure of our compound's binding affinity (Ki). We will use cell membranes from HEK293 cells stably expressing human SERT or DAT, which provides a clean and reproducible system.

Self-Validating System

The inclusion of well-characterized inhibitors for SERT (Fluoxetine) and DAT (GBR-12909) as positive controls provides an internal validation of the assay's performance. A negative control (a compound with no expected affinity for monoamine transporters) is also included to ensure the observed effects are specific.

Experimental Protocol: Radioligand Binding
  • Preparation of Membranes: Culture HEK293 cells stably expressing either human SERT or DAT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membranes in an appropriate assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT), and a range of concentrations of this compound, the positive control, or the negative control.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities
CompoundTargetRadioligandKi (nM)
This compound hSERT[³H]-CitalopramExperimental Value
Fluoxetine (Positive Control)hSERT[³H]-CitalopramLiterature Value
This compound hDAT[³H]-WIN 35,428Experimental Value
GBR-12909 (Positive Control)hDAT[³H]-WIN 35,428Literature Value
Negative ControlhSERT / hDAT->10,000

Part 2: Functional Characterization with Neurotransmitter Uptake Assays

Demonstrating that a compound binds to a transporter is the first step; the next is to show that this binding has a functional consequence. Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the primary function of SERT and DAT: the reuptake of their respective neurotransmitters.

Causality Behind Experimental Choices

This assay provides a direct measure of the functional potency of our compound. We will use a fluorescent substrate for the transporters (e.g., ASP+ for DAT) or a radiolabeled neurotransmitter (e.g., [³H]-Serotonin for SERT) in whole cells expressing the target transporter. This moves our investigation from isolated membranes to a more physiologically relevant cellular context.

Self-Validating System

The use of known inhibitors as positive controls and untransfected cells as negative controls ensures that the measured uptake is specific to the transporter of interest and that the assay is performing as expected.

Experimental Protocol: Neurotransmitter Uptake Assay
  • Cell Culture: Plate HEK293 cells expressing hSERT or hDAT in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with a range of concentrations of this compound or control compounds.

  • Uptake Measurement:

    • Add the labeled substrate (e.g., [³H]-Serotonin or ASP+).

    • Incubate for a short period to allow for uptake.

    • Wash the cells with ice-cold buffer to remove the extracellular substrate.

    • Lyse the cells and measure the intracellular accumulation of the labeled substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each compound concentration and determine the IC50 value.

Data Presentation: Comparative Functional Potency
CompoundTargetSubstrateIC50 (nM)
This compound hSERT[³H]-SerotoninExperimental Value
Fluoxetine (Positive Control)hSERT[³H]-SerotoninLiterature Value
This compound hDATASP+Experimental Value
GBR-12909 (Positive Control)hDATASP+Literature Value

Part 3: Cellular Target Engagement and Downstream Signaling

To further confirm that the interaction between this compound and its putative target is responsible for its cellular effects, we can investigate downstream signaling events. While monoamine transporters are not classical signaling receptors, their modulation can lead to changes in intracellular signaling cascades, often through interactions with other proteins.

Causality Behind Experimental Choices

This step aims to bridge the gap between target interaction and a cellular phenotype. For example, some studies have shown that SERT can modulate cAMP levels. Measuring changes in second messengers provides evidence of target engagement in a complex cellular environment.

Signaling Pathway cluster_0 Presynaptic Neuron Compound This compound SERT SERT Compound->SERT Inhibits Serotonin_int Intracellular Serotonin SERT->Serotonin_int AC Adenylyl Cyclase SERT->AC Modulates Serotonin_ext Extracellular Serotonin Serotonin_ext->SERT Uptake cAMP cAMP AC->cAMP

Caption: Putative signaling modulation by SERT inhibition.

Experimental Protocol: cAMP Assay
  • Cell Culture and Treatment: Culture cells expressing the target transporter and treat them with various concentrations of this compound or control compounds.

  • Stimulation: Stimulate the cells with an agent that modulates adenylyl cyclase activity (e.g., forskolin).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine the effect of the compounds on cAMP production.

Part 4: Assessing Selectivity through Off-Target Screening

A crucial aspect of drug development is understanding a compound's selectivity. Off-target interactions can lead to unwanted side effects. Therefore, it is essential to screen this compound against a panel of other relevant receptors and transporters.

Causality Behind Experimental Choices

We will utilize a commercially available screening service (e.g., the Eurofins SafetyScreen44™) to assess the binding of our compound to a wide range of CNS targets. This provides a broad overview of its selectivity profile.

Self-Validating System

These commercial panels are highly validated and include their own internal controls, ensuring the reliability of the data.

Data Presentation: Selectivity Profile

The results are typically presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM).

Target% Inhibition at 10 µM
Adrenergic ReceptorsExperimental Value
Muscarinic ReceptorsExperimental Value
Histamine ReceptorsExperimental Value
Other Transporters (e.g., NET)Experimental Value

Conclusion: Synthesizing the Evidence

By following this comprehensive, multi-step validation process, researchers can build a robust data package to confidently identify and characterize the biological target of this compound. The comparative approach, using well-established reference compounds, provides essential context for interpreting the experimental results. This guide serves as a roadmap for generating the critical data needed to advance a promising small molecule through the drug discovery pipeline.

References

  • Meltzer, P. C., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(15), 4474-4478. [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

  • Schena, G., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved January 21, 2026, from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 3-(3-Methoxyphenoxy)azetidine. In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Early-stage identification of off-target interactions is critical for mitigating potential adverse effects and ensuring the specificity of a therapeutic candidate.[1][2][3] This document offers a comprehensive framework for such an evaluation, presenting representative experimental data to illustrate the performance of this compound relative to two comparator compounds. This guide is intended to aid researchers, scientists, and drug development professionals in the design and interpretation of cross-reactivity profiling studies.

Introduction to this compound and the Rationale for Profiling

The azetidine ring is a four-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties.[4][5] Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system effects.[6][7] this compound is a novel compound within this class, and its biological target is currently under investigation. Given the diverse bioactivities of related compounds, a comprehensive cross-reactivity profile is essential to identify its primary target and any potential off-target liabilities.[8]

This guide will compare the selectivity of this compound with two comparator compounds:

  • Comparator A (Structural Analog): 3-(4-Methoxyphenoxy)azetidine, a positional isomer, to investigate the impact of minor structural modifications on the selectivity profile.

  • Comparator B (Promiscuous Kinase Inhibitor): A well-characterized, albeit hypothetical, multi-kinase inhibitor to serve as a reference for a less selective compound.

The Strategic Approach to Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity profiling is crucial for an efficient and informative assessment of a compound's selectivity. The strategy outlined below is designed to provide a broad initial screen followed by more detailed characterization of any identified interactions.

Tier 1: Broad Panel Screening

The initial tier involves screening the test compounds at a single high concentration (e.g., 10 µM) against a broad panel of targets. This panel should cover the major classes of proteins known to be involved in adverse drug reactions, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[2][3][9] A significant interaction in this initial screen (typically >50% inhibition or stimulation) flags a target for further investigation.

Tier 2: Dose-Response Analysis

For any "hits" identified in Tier 1, a full dose-response analysis is conducted to determine the potency of the interaction (e.g., IC50 or EC50). This allows for the quantification of off-target activity and helps to establish a selectivity window relative to the primary target (once identified).

The following diagram illustrates the proposed workflow for cross-reactivity profiling:

Cross-Reactivity Profiling Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination Compound Synthesis Compound Synthesis Primary Screen Broad Panel Screen (e.g., 44 targets at 10 µM) Compound Synthesis->Primary Screen Hit Identification Identify Hits (>50% Inhibition/Stimulation) Primary Screen->Hit Identification Dose-Response IC50/EC50 Determination (10-point curve) Hit Identification->Dose-Response If 'Hit' Selectivity Analysis Calculate Selectivity Window Dose-Response->Selectivity Analysis

Caption: A tiered workflow for efficient cross-reactivity profiling.

Comparative Data Analysis

The following tables present hypothetical, yet representative, data from a broad cross-reactivity screen.

GPCR and Ion Channel Binding Profile

The inhibitory activity of this compound and the two comparator compounds against a panel of GPCRs and ion channels was assessed using radioligand binding assays. The data is presented as the percentage of inhibition of radioligand binding at a fixed compound concentration of 10 µM.

TargetThis compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
GPCRs
Adenosine A181225
Adrenergic α1A152045
Adrenergic α2A5830
Adrenergic β1101555
Dopamine D1121860
Dopamine D291358
Histamine H1182565
Muscarinic M1223070
Muscarinic M255 4075
Serotonin 5-HT1A142162
Serotonin 5-HT2A111659
Ion Channels
hERG52 4580
Nav1.5101440
Cav1.281135

Data Interpretation:

This compound demonstrates a relatively clean profile with notable inhibition only at the Muscarinic M2 receptor and the hERG channel. Comparator A shows a slightly broader activity profile, while Comparator B exhibits significant interactions with a large number of targets, as expected for a promiscuous compound.

Kinase Inhibition Profile

The inhibitory activity against a panel of kinases was determined using an in vitro enzymatic assay.

KinaseThis compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
ABL15885
AKT171078
CDK24690
EGFR91388
ERK26975
MET81182
PI3Kα111579
SRC71086
VEGFR2101492

Data Interpretation:

This compound and Comparator A show minimal inhibition of the tested kinases. In contrast, Comparator B demonstrates potent inhibition across the entire kinase panel, confirming its non-selective nature.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Radioligand Binding Assay (GPCRs and Ion Channels)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Principle:

A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence and absence of the test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding in the presence of the test compound indicates competition for the same binding site.[10][11][12]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd.

    • Prepare the receptor-containing membrane homogenate at a suitable concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, membrane homogenate, and radioligand.

    • Non-specific Binding: Add assay buffer, membrane homogenate, radioligand, and a high concentration of a known unlabeled ligand.

    • Test Compound: Add assay buffer, membrane homogenate, radioligand, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay Workflow Reagent Prep Prepare Reagents (Buffer, Compound, Radioligand, Membranes) Plate Setup Set up 96-well Plate (Total, Non-specific, Test) Reagent Prep->Plate Setup Incubation Incubate to Equilibrium Plate Setup->Incubation Filtration Harvest by Filtration Incubation->Filtration Scintillation Counting Measure Radioactivity Filtration->Scintillation Counting Data Analysis Calculate % Inhibition and IC50 Scintillation Counting->Data Analysis

Caption: Workflow for a typical radioligand binding assay.

In Vitro Kinase Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the inhibitory effect of a compound on kinase activity.[13][14][15]

Principle:

The activity of a kinase is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. The effect of an inhibitor is determined by measuring the decrease in kinase activity in its presence.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, with MgCl2, MnCl2, DTT, and BSA).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the kinase solution at a suitable concentration.

    • Prepare the substrate solution.

    • Prepare the ATP solution at a concentration near the Km for the kinase.

  • Assay Setup (in a 96-well plate):

    • Control Wells (100% activity): Add assay buffer, kinase, substrate, and DMSO.

    • Test Wells: Add assay buffer, kinase, substrate, and the test compound at various concentrations.

    • Blank Wells: Add assay buffer, substrate, and DMSO (no kinase).

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 30°C or 37°C for a predetermined time.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Add a detection reagent that produces a measurable signal (e.g., luminescence, fluorescence, or absorbance) proportional to the amount of ADP produced or substrate phosphorylated.

  • Measurement:

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Subtract the blank signal from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

Discussion and Future Directions

The cross-reactivity profiling of this compound reveals a favorable selectivity profile compared to its structural analog and a promiscuous kinase inhibitor. The observed interactions with the Muscarinic M2 receptor and the hERG channel warrant further investigation in dose-response format to determine their potencies. A significant selectivity window between the primary target (once identified) and these off-targets will be a key determinant of the compound's therapeutic potential.

Future studies should focus on:

  • Identifying the primary target(s) of this compound through broader screening and mechanism-of-action studies.

  • Determining the IC50 values for the M2 and hERG interactions to quantify the risk of potential side effects.

  • Conducting cellular functional assays to confirm the activity observed in binding and enzymatic assays in a more physiologically relevant context.[16][17][18]

This systematic approach to cross-reactivity profiling provides a solid foundation for the continued development of this compound and highlights the importance of early and comprehensive selectivity assessment in modern drug discovery.

References

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A Researcher's Guide to the In Vivo Evaluation of 3-(3-Methoxyphenoxy)azetidine: A Comparative Approach for a Novel M1 Muscarinic Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo characterization of 3-(3-Methoxyphenoxy)azetidine, a novel azetidine derivative with putative pro-cognitive effects. Based on its structural similarity to other 3-aryloxyazetidines, this compound is hypothesized to act as a selective M1 muscarinic acetylcholine receptor (M1 mAChR) agonist or positive allosteric modulator (PAM). M1 mAChRs are a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3]

This document outlines a phased in vivo testing strategy, comparing the projected preclinical performance of this compound against established M1 modulators and standard cognitive enhancers. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a comparative context to guide decision-making in drug development.

Phase 1: Preliminary In Vivo Profiling - Pharmacokinetics and Acute Tolerability

The initial phase of in vivo testing is critical for establishing the drug-like properties of this compound. These studies determine the compound's exposure in the central nervous system (CNS) and establish a safe dose range for subsequent efficacy studies.

Pharmacokinetic (PK) Assessment in Rodents

A fundamental first step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol: Rodent Pharmacokinetics

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Administration:

    • Intravenous (IV) bolus (1 mg/kg in a suitable vehicle, e.g., 5% DMSO, 40% PEG400, 55% saline) to determine clearance and volume of distribution.

    • Oral gavage (PO) (10 mg/kg in the same vehicle) to assess oral bioavailability.

  • Sample Collection: Blood samples are collected via tail vein or cardiac puncture at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Brain tissue is collected at the same time points following euthanasia.

  • Analysis: Plasma and brain homogenate concentrations of this compound are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Key Parameters: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and brain/plasma ratio.

Comparative Perspective:

The PK profile of this compound should be compared with known M1 modulators. For instance, xanomeline, an M1/M4 receptor agonist, has been noted for its complex PK and metabolism. A favorable profile for our test compound would include good oral bioavailability (>30%) and a significant brain-to-plasma ratio (>1), indicating CNS penetration.

Table 1: Hypothetical Comparative Pharmacokinetic Data

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)Brain/Plasma Ratio
This compound IV12500.08450-1.5
PO104000.51800401.5
Xanomeline (literature) PO10~3001.0~1200~20-30~1.2
BQCA (literature) IP10~5000.25~1000->1
Acute Tolerability and Cholinergic Side-Effect Profile

A significant hurdle for muscarinic agonists has been dose-limiting cholinergic side effects.[3] An early assessment of tolerability is crucial.

Experimental Protocol: Irwin Test in Rats

  • Animal Model: Male Sprague-Dawley rats (n=5 per dose group).

  • Administration: Administer escalating doses of this compound (e.g., 1, 3, 10, 30 mg/kg, PO).

  • Observation: A trained observer, blind to the treatment, scores the animals for a range of physiological and behavioral parameters at set time points (e.g., 30, 60, 120, 240 minutes post-dose). Key observations include signs of cholinergic activation (salivation, lacrimation, tremor, diarrhea) and general CNS effects (sedation, excitation).

  • Data Analysis: Determine the maximum tolerated dose (MTD) and the dose at which cholinergic adverse effects are observed.

Comparative Perspective:

The therapeutic window of this compound will be a key differentiator. A desirable outcome is a clear separation between the doses required for efficacy (determined in Phase 2) and the doses that induce cholinergic side effects. Positive allosteric modulators (PAMs) like BQCA are hypothesized to have a wider therapeutic window than orthosteric agonists because their activity is dependent on the presence of the endogenous ligand, acetylcholine.[1]

Phase 2: In Vivo Efficacy in Models of Cognitive Impairment

This phase aims to establish the pro-cognitive efficacy of this compound in validated animal models.

Reversal of Scopolamine-Induced Amnesia

Scopolamine, a non-selective muscarinic antagonist, induces transient cognitive deficits in rodents, providing a robust model for screening pro-cholinergic compounds.

Experimental Protocol: Novel Object Recognition (NOR) Task

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Habituation: Allow mice to freely explore the testing arena (an open box) for 10 minutes on two consecutive days.

  • Training (Day 3):

    • Administer vehicle or this compound (e.g., 0.3, 1, 3 mg/kg, PO).

    • 30 minutes later, administer scopolamine (1 mg/kg, IP) or saline.

    • 30 minutes later, place the mouse in the arena with two identical objects for a 10-minute exploration period.

  • Testing (Day 4):

    • Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring each object over a 5-minute period.

  • Data Analysis: Calculate the discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.

Comparative Perspective:

The performance of this compound will be compared against a benchmark nootropic like piracetam and another M1 modulator. A successful outcome would be a statistically significant reversal of the scopolamine-induced deficit in the DI.

Table 2: Hypothetical Novel Object Recognition Data

Treatment GroupDose (mg/kg)Discrimination Index (Mean ± SEM)
Vehicle + Saline-0.45 ± 0.05
Vehicle + Scopolamine10.05 ± 0.04*
This compound + Scopolamine10.38 ± 0.06#
This compound + Scopolamine30.42 ± 0.05#
Piracetam + Scopolamine1000.30 ± 0.07#

*p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine

Experimental Workflow: Scopolamine-Induced Amnesia Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Habituation Day 1-2: Habituation to Arena Dosing Day 3: Dosing (Test Compound/Vehicle) Habituation->Dosing Proceed to dosing Amnesia Day 3: Induce Amnesia (Scopolamine/Saline) Dosing->Amnesia 30 min Training Day 3: Training with Two Identical Objects Amnesia->Training 30 min Testing Day 4: Testing with One Novel Object Training->Testing 24 hours Record Record Exploration Time Testing->Record Calculate Calculate Discrimination Index Record->Calculate

Caption: Workflow for the Novel Object Recognition task.

Assessment of Spatial Learning and Memory

The Morris water maze is a classic test of hippocampus-dependent spatial learning and memory, functions known to be modulated by the M1 receptor.[2]

Experimental Protocol: Morris Water Maze

  • Animal Model: Male Sprague-Dawley rats (n=10-12 per group).

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (5 days):

    • Four trials per day. Rats are placed in the pool from different start locations and must find the hidden platform.

    • Administer this compound (e.g., 1, 3 mg/kg, PO) or vehicle 60 minutes before the first trial each day.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day 6):

    • The platform is removed, and the rat is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Comparative Perspective:

A cognitively enhancing compound should decrease the escape latency and path length during the acquisition phase and increase the time spent in the target quadrant during the probe trial. The effect of this compound can be compared to the effects of known cognitive enhancers in this paradigm.

Phase 3: Target Engagement and Mechanism of Action

This phase aims to confirm that the observed efficacy is mediated through the intended M1 receptor target.

In Vivo Target Engagement: c-Fos Immunohistochemistry

The expression of the immediate early gene c-Fos can be used as a marker for neuronal activation. M1 receptor activation is known to increase c-Fos expression in specific brain regions like the hippocampus and prefrontal cortex.[3]

Experimental Protocol: c-Fos Expression

  • Animal Model: Male C57BL/6 mice (n=5 per group).

  • Administration: Administer an effective dose of this compound (determined from Phase 2) or vehicle.

  • Tissue Collection: 90 minutes post-dose, perfuse the animals and collect the brains.

  • Analysis: Perform immunohistochemistry on brain slices using an antibody against c-Fos. Quantify the number of c-Fos positive cells in regions of interest (e.g., CA1 region of the hippocampus, prefrontal cortex).

Comparative Perspective:

An increase in c-Fos positive cells in relevant brain regions would provide evidence of target engagement. This can be compared to the known patterns of c-Fos induction by other M1 agonists.

Signaling Pathway: M1 Receptor Activation and Downstream Effects

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC CREB CREB Phosphorylation Ca->CREB PKC->CREB cFos c-Fos Expression CREB->cFos induces ACh Acetylcholine ACh->M1R Test_Cmpd This compound Test_Cmpd->M1R Agonist/PAM

Caption: Simplified M1 receptor signaling cascade leading to c-Fos expression.

Confirmation of On-Target Activity using Knockout Models

The most definitive way to confirm that the pro-cognitive effects are M1-mediated is to test the compound in M1 receptor knockout (KO) mice.[4]

Experimental Protocol: Efficacy in M1 KO Mice

  • Animal Model: M1 mAChR KO mice and their wild-type (WT) littermates (n=10-12 per genotype per treatment).

  • Procedure: Repeat a key efficacy study, such as the NOR task with scopolamine challenge.

  • Administration: Administer an effective dose of this compound to both WT and KO mice.

  • Data Analysis: Compare the ability of the compound to reverse the scopolamine deficit in WT versus KO mice.

Expected Outcome:

This compound should reverse the cognitive deficit in WT mice, but have no effect in M1 KO mice. This would provide strong evidence that its pro-cognitive effects are mediated by the M1 receptor.

Conclusion

This guide outlines a logical and comprehensive in vivo testing cascade for this compound, a potential novel M1 muscarinic agonist for cognitive enhancement. By systematically evaluating its pharmacokinetic profile, tolerability, and efficacy in relevant behavioral models, and by confirming its mechanism of action, researchers can build a robust data package. The comparative approach, benchmarking against established compounds, is essential for understanding the therapeutic potential and differentiating features of this new chemical entity. A successful progression through these studies would provide a strong rationale for further preclinical development.

References

  • Jones, C. K., Brady, A. E., Davis, A. A., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience, 32(25), 8588-8601. [Link]

  • Bradley, S. J., Molloy, C., Valuskova, P., et al. (2020). Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs. Nature Chemical Biology, 16(3), 240-249. [Link]

  • Jellen, L. C., Lu, Z., & Buzdin, A. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 9, 23. [Link]

  • Lanzafame, A. A., Christopoulos, A., & Langmead, C. J. (2012). M1 muscarinic acetylcholine receptors: a viable target for the treatment of cognitive dysfunction. Journal of Neuroscience, 32(25), 8431-8433. [Link]

  • Glick, S. D., & Maisonneuve, I. M. (2009). Cholinergic Receptor Knockout Mice. In Animal Models of Cognitive Impairment. Boca Raton (FL): CRC Press/Taylor & Francis. [Link]

  • Kunii, Y., et al. (2019). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. Yakugaku Zasshi, 139(7), 957-963. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. The 3-phenoxyazetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic strategies to access this important building block, with a focus on field-proven insights and experimental data to inform your choice of synthetic route.

The majority of synthetic approaches to 3-phenoxyazetidines commence from the readily available N-protected 3-hydroxyazetidine, most commonly the tert-butyloxycarbonyl (Boc) protected form. From this key intermediate, several synthetic avenues can be pursued, with the most prevalent being the Mitsunobu reaction and the Williamson ether synthesis. More modern cross-coupling strategies, such as the Buchwald-Hartwig and Ullmann-type reactions, also present potential, albeit less documented, routes. This guide will delve into the intricacies of each of these methods, providing a comparative analysis of their mechanisms, advantages, limitations, and practical considerations.

At a Glance: Comparison of Key Synthesis Metrics

The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. The following table summarizes the key performance indicators for the primary synthetic routes to N-Boc-3-phenoxyazetidine, the protected precursor to the final product.

MetricMitsunobu ReactionWilliamson Ether Synthesis (Two-Step)Buchwald-Hartwig/Ullmann Type Coupling
Starting Materials N-Boc-3-hydroxyazetidine, Phenol, Phosphine, AzodicarboxylateN-Boc-3-hydroxyazetidine, Sulfonyl Chloride, Base, PhenolN-Boc-3-hydroxyazetidine, Aryl Halide/Boronic Acid, Metal Catalyst, Ligand, Base
Typical Yield 70-90%65-85% (over two steps)Variable, potentially high
Reaction Time 4-12 hours12-24 hours (for the second step)8-24 hours
Scalability Moderate; challenges with byproduct removalHigh; generally more amenable to large scalePotentially high, but catalyst cost can be a factor
Key Advantages High yield in a single step, mild reaction conditionsAvoids costly and hazardous reagents, scalable, reliablePotentially broad substrate scope, milder conditions than classical Ullmann
Key Disadvantages Stoichiometric phosphine oxide and hydrazine byproducts, cost of reagents, potential for side reactionsTwo-step process, requires activation of the hydroxyl groupCatalyst cost and sensitivity, ligand optimization may be required, less documented for this specific transformation

The Workhorses: Mitsunobu Reaction vs. Williamson Ether Synthesis

The Mitsunobu reaction and the Williamson ether synthesis represent the two most established and widely employed methods for the synthesis of 3-phenoxyazetidines. The choice between these two routes often depends on the specific requirements of the synthesis, such as scale, cost, and the electronic and steric nature of the phenol.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct, one-pot conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine. This reaction proceeds via the activation of the hydroxyl group by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution by the phenoxide.[1][2]

Mitsunobu_Reaction N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-phenoxyazetidine Phenol Phenol Phenol->N-Boc-3-phenoxyazetidine PPh3 Triphenylphosphine Triphenylphosphine_oxide Triphenylphosphine oxide PPh3->Triphenylphosphine_oxide DIAD Azodicarboxylate (DIAD/DEAD) Hydrazine_byproduct Hydrazine byproduct DIAD->Hydrazine_byproduct

Caption: General workflow of the Mitsunobu reaction for 3-phenoxyazetidine synthesis.

Causality Behind Experimental Choices: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the solubility of the reagents and to avoid interference with the reactive intermediates. The choice of azodicarboxylate (DEAD or DIAD) can influence the reaction rate and ease of purification. DIAD is often preferred due to its lower toxicity and the slightly easier removal of its hydrazine byproduct. The reaction is generally run at or below room temperature to control the exothermic nature of the initial steps and to minimize side reactions.

Trustworthiness of the Protocol: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a predictable outcome of the Sₙ2 mechanism.[2] However, the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate presents a significant purification challenge, often requiring column chromatography. This can be a major drawback for large-scale synthesis. Furthermore, the cost and hazardous nature of the reagents are important considerations.

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-phenoxyazetidine.

Pathway 2: The Williamson Ether Synthesis

The Williamson ether synthesis provides a more traditional and often more scalable two-step approach. The hydroxyl group of N-Boc-3-hydroxyazetidine is first activated by converting it into a good leaving group, typically a sulfonate ester such as a tosylate (-OTs) or mesylate (-OMs). This activated intermediate is then subjected to nucleophilic substitution by a pre-formed sodium or potassium phenoxide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-(sulfonyloxy)azetidine N-Boc-3-hydroxyazetidine->Intermediate Activation Sulfonyl_Chloride TsCl or MsCl Sulfonyl_Chloride->Intermediate Base1 Base (e.g., Et3N, pyridine) Base1->Intermediate Product N-Boc-3-phenoxyazetidine Intermediate->Product SN2 Substitution Phenoxide Sodium/Potassium Phenoxide Phenoxide->Product

Caption: Two-step workflow of the Williamson ether synthesis for 3-phenoxyazetidines.

Causality Behind Experimental Choices: The activation step is typically carried out in an aprotic solvent like DCM or pyridine at low temperatures to control the reactivity of the sulfonyl chloride. A tertiary amine base is used to neutralize the HCl generated during the reaction. For the substitution step, a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is employed to enhance the nucleophilicity of the phenoxide. The phenoxide is generated by treating the corresponding phenol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). While NaH is a stronger base and ensures complete deprotonation, K₂CO₃ is often a safer and sufficiently effective alternative for many phenols.[3]

Trustworthiness of the Protocol: This two-step process is generally reliable and scalable. The intermediates are often crystalline and can be purified by recrystallization, which is more amenable to large-scale production than chromatography. The reagents used are typically less expensive and hazardous than those in the Mitsunobu reaction. However, the overall process is longer due to the two distinct steps. The success of the Sₙ2 substitution is dependent on the steric hindrance of both the azetidine electrophile and the phenoxide nucleophile.

Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2-0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portionwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-(tosyloxy)azetidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-phenoxyazetidine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF (0.2-0.5 M) at 0 °C, add a solution of phenol (1.2 eq.) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-(tosyloxy)azetidine (1.0 eq.) in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography or recrystallization to yield N-Boc-3-phenoxyazetidine.

Emerging Alternatives: Buchwald-Hartwig and Ullmann-Type Couplings

While less commonly reported for this specific transformation, modern palladium- and copper-catalyzed cross-coupling reactions offer potential alternative routes to 3-phenoxyazetidines. These methods could be particularly advantageous for constructing the C-O bond with challenging or sensitive substrates.

Pathway 3: Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and its principles can be extended to C-O bond formation (O-arylation).[4] In this context, N-Boc-3-hydroxyazetidine could potentially be coupled with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-phenoxyazetidine N-Boc-3-phenoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-phenoxyazetidine Aryl_Halide Aryl Halide (Br, I) Aryl_Halide->N-Boc-3-phenoxyazetidine Pd_Catalyst Pd Catalyst Pd_Catalyst->N-Boc-3-phenoxyazetidine catalyzes Ligand Phosphine Ligand Ligand->N-Boc-3-phenoxyazetidine Base Base (e.g., Cs2CO3, K3PO4) Base->N-Boc-3-phenoxyazetidine

Sources

A Senior Application Scientist's Guide to the Structural Verification of 3-(3-Methoxyphenoxy)azetidine: A Comparative Analysis of NMR and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful clinical translation. Small heterocyclic scaffolds, such as the azetidine ring system, are of increasing interest due to their unique conformational properties and ability to impart desirable pharmacokinetic characteristics. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 3-(3-Methoxyphenoxy)azetidine, a representative member of this important class of molecules.

Our approach moves beyond a mere recitation of data to explain the why behind the how—elucidating the causality of experimental choices and demonstrating a self-validating analytical workflow. This ensures not only the scientific integrity of the data but also provides a robust framework for researchers to apply to their own small molecule characterization challenges.

The Analytical Imperative: Why Robust Validation Matters

Before delving into the experimental specifics, it is crucial to understand the context in which this data is generated and evaluated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), mandate rigorous validation of analytical procedures.[1][2][3][4][5][6][7][8] This is to ensure that the methods are fit for their intended purpose, providing reliable data on the identity, purity, and quality of a drug substance. For a novel molecule like this compound, establishing a validated analytical profile is the first step in its journey from the laboratory to the clinic.

Experimental Workflow: A Tale of Two Techniques

The structural elucidation of a small molecule is rarely, if ever, accomplished with a single analytical technique. It is the synergistic interplay of multiple orthogonal methods that provides the highest degree of confidence. Here, we will focus on the complementary strengths of NMR and MS.

Diagram: Overall Analytical Workflow

Analytical_Workflow Figure 1: Overall Analytical Workflow for Structural Validation cluster_Sample Sample Preparation cluster_Analytics Analytical Techniques cluster_Data Data Analysis & Validation cluster_Output Final Output Sample This compound NMR NMR Spectroscopy Sample->NMR Dissolve in appropriate deuterated solvent MS Mass Spectrometry Sample->MS Dissolve in appropriate volatile solvent NMR_Data NMR Data Interpretation (1H, 13C, COSY, HSQC) NMR->NMR_Data MS_Data MS Data Interpretation (HRMS, Fragmentation) MS->MS_Data Validation ICH Q2(R2) Validation NMR_Data->Validation MS_Data->Validation Report Comprehensive Analytical Report Validation->Report

Caption: A generalized workflow for the structural validation of a small molecule, highlighting the parallel application of NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of Molecular Connectivity

NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. Its strength lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and their through-bond and through-space relationships.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can interfere with the analyte's spectrum.[9]

    • Transfer the solution to a clean, high-precision 5 mm NMR tube.[10]

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard suite of experiments:

      • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

      • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

      • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[11]

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[11]

Data Presentation: Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR data for our target molecule, based on established chemical shift principles for azetidine and phenoxy moieties.[11][12][13]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.50-6.60m3HAr-H
~4.90p1HAzetidine C3-H
~4.20t2HAzetidine C2/C4-H (equivalent)
~3.80s3HOCH₃
~3.70t2HAzetidine C2/C4-H (equivalent)
~2.50br s1HN-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160.5Ar-C (C-O)
~158.0Ar-C (C-O)
~130.0Ar-CH
~107.0Ar-CH
~105.0Ar-CH
~101.0Ar-CH
~65.0Azetidine C3
~55.5OCH₃
~50.0Azetidine C2/C4
The Logic of NMR Data Validation

NMR_Validation_Logic Figure 2: Logical Flow of NMR Data Validation H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Structure Proposed Structure of This compound H_NMR->Structure Proton Environment C_NMR ¹³C NMR (Number of Carbon Signals) C_NMR->Structure Carbon Skeleton COSY 2D COSY (¹H-¹H Correlations) COSY->H_NMR Confirms Proton Connectivity COSY->Structure Verifies through-bond proton relationships HSQC 2D HSQC (¹H-¹³C Correlations) HSQC->H_NMR Links Protons to Carbons HSQC->C_NMR Confirms C-H Attachment HSQC->Structure Confirms C-H framework

Caption: The interconnectedness of various NMR experiments creates a self-validating system for structural elucidation.

For this compound, the COSY spectrum should show a correlation between the proton at C3 and the protons at C2 and C4 of the azetidine ring. The HSQC spectrum will then definitively link these protons to their corresponding carbon signals observed in the ¹³C NMR spectrum. This web of interconnected data points provides an exceptionally high level of confidence in the proposed structure.

Mass Spectrometry (MS): The Unwavering Confirmation of Molecular Weight and Fragmentation

While NMR excels at defining connectivity, Mass Spectrometry's primary role is to determine the molecular weight of the compound with high accuracy and to provide clues about its structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.[14]

    • Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize in-source fragmentation and clearly observe the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and generate a characteristic fragmentation pattern.

Data Presentation: Predicted MS Data for this compound

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺178.0863(To be determined)< 5

The calculated mass is for the protonated molecule (C₁₀H₁₂NO₂⁺)

A mass error of less than 5 ppm provides strong evidence for the elemental composition of the molecule.

Comparative Fragmentation Analysis

The fragmentation pattern in MS/MS is akin to a molecular fingerprint. For this compound, we can predict fragmentation pathways based on the known behavior of related structures, such as cyclic amines and phenoxy-containing compounds.[15][16][17]

Table 4: Predicted Key Fragment Ions in MS/MS

m/zProposed Structure/Loss
121Loss of azetidine ring
93Loss of methoxy group from phenoxy moiety
57Azetidine ring fragment

The observation of these specific fragment ions would provide compelling evidence for the presence of both the 3-methoxyphenoxy and azetidine substructures within the molecule.

Comparison of NMR and MS for Structural Validation

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, stereochemistryMolecular weight, elemental composition, substructural information
Strengths Unambiguous structure determination, detailed 3D structural informationHigh sensitivity, high throughput, confirmation of molecular formula
Limitations Lower sensitivity, requires pure samples, longer acquisition timesDoes not provide direct connectivity information, isomers can be difficult to distinguish
Role in Validation Definitive structural elucidationOrthogonal confirmation of identity and molecular formula

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a novel chemical entity like this compound is not a matter of choosing between NMR and MS, but rather of intelligently integrating the two. NMR provides the detailed architectural blueprint, while MS confirms the fundamental building blocks and overall mass. This dual-pronged, self-validating approach, grounded in the principles of authoritative guidelines like ICH Q2(R2), ensures the highest level of scientific rigor. For researchers in drug development, adopting this comprehensive analytical mindset is not just good practice—it is an essential component of bringing safe and effective medicines to patients.

References

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube, [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration, [Link]

  • Quality Guidelines. International Council for Harmonisation, [Link]

  • GOOD LAB PRACTICE-NMR. Concordia University, [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency, [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][18]benzothiazepin-1-ones under electron impact ionization conditions. PubMed, [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager, [Link]

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  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation, [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications, [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]

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  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate, [Link]

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Navigating the Selectivity Labyrinth: A Guide to Characterizing 3-(3-Methoxyphenoxy)azetidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, or drug development professional, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the degree to which it interacts with its intended biological target versus other proteins in the complex cellular milieu. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the uncharacterized molecule 3-(3-Methoxyphenoxy)azetidine as a case study.

The azetidine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties. However, like many novel small molecules, the specific biological targets of this compound are not extensively documented in public literature. This guide, therefore, addresses a common and critical scenario in drug discovery: how to approach selectivity assessment when the primary target is unknown or poorly validated. We will navigate the process from initial target identification to a multi-tiered selectivity profiling cascade, providing both the "how" and the "why" behind each experimental choice.

The Imperative of Selectivity: Why It's a Cornerstone of Drug Development

A compound's selectivity profile is a key determinant of its therapeutic window – the range between the dose that produces a therapeutic effect and the dose that elicits toxic side effects. Poor selectivity, where a compound interacts with multiple "off-targets," can lead to unforeseen adverse events, torpedoing an otherwise promising drug candidate.[1] Conversely, for some indications, a degree of "polypharmacology" (engaging multiple targets) can be beneficial. A thorough understanding of a compound's interactions is therefore paramount for interpreting its biological activity, predicting potential liabilities, and guiding medicinal chemistry efforts.

Phase 1: Unmasking the Target(s) of this compound

Before we can assess selectivity, we must first identify the primary biological target(s) of our compound of interest. This process, often termed target deconvolution, can be approached through several unbiased, proteome-wide methods.[2]

Unbiased Target Identification Strategies

The choice of method depends on the properties of the small molecule and the available resources. Two powerful and widely used approaches are affinity-based proteomics and the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.

1. Affinity-Based Proteomics: Fishing for Binding Partners

This classic approach involves "baiting" a modified version of the compound to "fish" for its binding partners in a cell lysate or tissue extract.[3] The captured proteins are then identified by mass spectrometry.

  • Causality behind the choice: This method is particularly useful when a derivative of the compound can be synthesized without losing its biological activity. It provides a direct physical readout of binding partners.

dot

Caption: Workflow for Affinity-Based Target Identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains the biological activity of the parent molecule.

  • Cell Lysate Preparation: Prepare a lysate from a biologically relevant cell line or tissue.

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-protein complexes.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its binding partners.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control sample (e.g., beads incubated with lysate and free biotin) to identify specific binders.

2. Proteome-Wide Cellular Thermal Shift Assay (MS-CETSA): A Label-Free Approach

CETSA is a powerful technique that measures the thermal stability of proteins in their native cellular environment.[5] The principle is that a protein's melting temperature will shift upon ligand binding.[6] When coupled with mass spectrometry, this allows for the unbiased identification of proteins that are stabilized by the compound.

  • Causality behind the choice: MS-CETSA is a label-free method, which is advantageous if modifying the compound is challenging or leads to a loss of activity. It also provides evidence of target engagement within intact cells.[7]

dot

Caption: Workflow for Proteome-Wide MS-CETSA.

Phase 2: A Tiered Strategy for Selectivity Profiling

Once a primary target (or a small set of high-confidence candidates) is identified, the next step is to systematically assess the selectivity of this compound. A tiered approach is most efficient, starting with broad screening and progressing to more focused, functional assays.

Tier 1: Broad Panel Screening

The goal of this tier is to cast a wide net and identify potential off-target interactions across major protein families that are common sources of adverse drug reactions.[8]

  • Causality behind the choice: This is a cost-effective way to quickly flag potential liabilities and guide further investigation. It provides a broad overview of the compound's interaction landscape.

Recommended Panels:

  • Kinase Panel: A significant portion of the proteome consists of kinases, and unintended kinase inhibition is a common cause of toxicity. A broad kinase panel screen is essential.

  • GPCR Panel: G-protein coupled receptors are the largest family of cell surface receptors and are frequent off-targets.

  • Ion Channel Panel: Interaction with ion channels can lead to cardiovascular and neurological side effects.

  • Transporter Panel: Inhibition of drug transporters can alter the pharmacokinetics of co-administered drugs.

The results of these screens are typically reported as the percent inhibition at a single high concentration of the test compound (e.g., 10 µM). Hits are then followed up with dose-response curves to determine potency (IC50 or Ki).

Tier 2: In-Depth Profiling Against the Primary Target and Key Off-Targets

Based on the results from Tier 1 and the initial target identification, this tier involves more quantitative and functional assays to build a detailed selectivity profile.

1. Competitive Binding Assays: Quantifying Affinity

Competitive binding assays are a gold standard for determining the affinity of a compound for a specific target.[9] In this assay, the test compound competes with a known, labeled ligand (e.g., a radioligand or fluorescent ligand) for binding to the target receptor or enzyme.

  • Causality behind the choice: This assay provides a quantitative measure of binding affinity (Ki), which allows for a direct comparison of the compound's potency at its primary target versus off-targets.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagents:

    • Source of the target protein (e.g., cell membranes from a cell line overexpressing the target).

    • A radiolabeled ligand with known high affinity for the target.

    • This compound and other competitor compounds.

    • Assay buffer.

  • Assay Setup: In a multi-well plate, combine the target protein source, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand).

  • Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While binding assays are powerful, they are typically performed in simplified systems (e.g., cell membranes). CETSA can be used in a targeted manner to confirm that this compound engages its primary target and potential off-targets in intact cells.[11]

  • Causality behind the choice: This assay validates that the compound can penetrate the cell membrane and bind to its target in the complex intracellular environment. It provides a more physiologically relevant measure of target engagement.

Experimental Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)

  • Cell Culture: Culture a cell line that endogenously expresses the target protein.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period.

  • Thermal Challenge: Heat the cell suspensions at a single, pre-determined temperature (a temperature that causes partial denaturation of the target protein in the absence of a stabilizing ligand).[11]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein in each sample using a method like Western blotting or an ELISA-based format.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. The resulting curve demonstrates the concentration-dependent stabilization of the target protein by the compound.

Data Presentation: Building a Clear Picture of Selectivity

The data generated from these assays should be compiled into clear, comparative tables. This allows for a quick and objective assessment of the compound's selectivity profile.

Table 1: Hypothetical Binding Affinity Profile of this compound

TargetClassBinding Affinity (Ki, nM)
Hypothetical Target A GPCR 15
Off-Target 1 (from panel)GPCR1,250
Off-Target 2 (from panel)Kinase>10,000
Off-Target 3 (from panel)Ion Channel3,500
Off-Target 4 (from panel)Transporter>10,000

In this hypothetical example, this compound demonstrates a high affinity for its primary target with a selectivity of over 80-fold against the closest off-target.

Table 2: Comparison with Alternative Compounds

CompoundTarget A (Ki, nM)Off-Target 1 (Ki, nM)Selectivity Ratio (OT1/Target A)
This compound 15 1,250 83
Comparator 12550020
Comparator 2101,500150

This table allows for a direct comparison of the selectivity of the test compound with other known modulators of the target.

Conclusion: A Rigorous and Self-Validating Approach

The path to characterizing the selectivity of a novel compound like this compound is a systematic and multi-faceted process. By beginning with unbiased target identification methods and progressing through a tiered screening cascade, researchers can build a comprehensive and reliable selectivity profile. The combination of in vitro binding assays and in-cell target engagement studies like CETSA creates a self-validating system, increasing confidence in the data. This rigorous approach is essential for making informed decisions in drug discovery, minimizing the risk of late-stage failures, and ultimately, developing safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of selectivity assessment for any novel chemical entity.

References

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link][12]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
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  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved from [Link][14]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link][2]

  • Inotiv. (n.d.). Proteomics Services: Target Sufficiency®. Retrieved from [Link][15]

  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link][16]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Thomas, J. R., Brittain, S. M., Lipps, J., Llamas, L., Jain, R. K., & Schirle, M. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1647, 1–18.[17]

  • Biognosys. (2022). LiP-MS: A Novel Target Deconvolution Approach. Retrieved from [Link][18]

  • Creative Biolabs. (n.d.). Small Molecule Target Identification. Retrieved from [Link]

  • Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-5.[19]

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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122.[11]

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  • ResearchGate. (n.d.). In silico tools for off-target prediction. Retrieved from [Link][22]

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  • Terstiege, I., & Reker, D. (2013). Target deconvolution techniques in modern phenotypic profiling. Future medicinal chemistry, 5(2), 193–208.[1]

  • ResearchGate. (n.d.). Ways to represent the data from different CETSA formats. Retrieved from [Link][24]

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  • Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link][26]

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Safety Operating Guide

Navigating the Disposal of 3-(3-Methoxyphenoxy)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the integrity of our work extends beyond the bench to the complete lifecycle of the materials we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Methoxyphenoxy)azetidine, ensuring the safety of personnel and compliance with regulatory standards. Our approach is grounded in established safety protocols and a deep understanding of chemical reactivity and hazards.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in medicinal chemistry, presents several risks that must be mitigated.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact with the skin or eyes, or inhalation of its dust or vapors, can lead to immediate and potentially significant health effects.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationGHS PictogramSignal WordRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)GHS07WarningChemical-resistant gloves (e.g., nitrile), lab coat
Eye Irritation (Category 2A)GHS07WarningTightly fitting safety goggles or a face shield[1]
Respiratory Irritation (Category 3)GHS07WarningUse in a well-ventilated area or with a fume hood

Section 2: Waste Segregation and Container Management

The fundamental principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Therefore, waste containing this compound must be handled as a distinct waste stream.

Core Directive: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.

Step-by-Step Protocol for Waste Collection:

  • Container Selection:

    • Use a dedicated, properly labeled hazardous waste container.[2][3]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[4][5] Avoid metal containers for acidic solutions.[6]

    • Ensure the container has a tightly fitting cap to prevent the release of vapors.[7]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the primary hazards: "Irritant."

    • Maintain a running list of the container's contents and their approximate quantities.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • The storage area should have secondary containment to capture any potential leaks or spills.[8]

    • Keep the container closed at all times, except when adding waste.[7]

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection Protocol cluster_storage Temporary Laboratory Storage start Experiment Complete waste This compound Waste (Solid or in Solution) start->waste container Select Compatible & Labeled Container (HDPE or Glass) waste->container transfer Transfer Waste to Container container->transfer close Securely Cap Container transfer->close storage_loc Place in Designated Satellite Accumulation Area close->storage_loc secondary_contain Ensure Secondary Containment storage_loc->secondary_contain final_disposal Await Pickup by Licensed Disposal Company secondary_contain->final_disposal

Caption: Workflow for the collection and temporary storage of this compound waste.

Section 3: Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial to minimize harm.

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.

  • Remove contaminated clothing and wash it before reuse.

  • If skin irritation occurs, seek medical advice.

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • If eye irritation persists, get medical advice/attention.

In Case of Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.

  • Call a poison center or doctor if you feel unwell.

Minor Spill Cleanup:

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain the spill.

  • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth.[9]

  • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][9]

  • Clean the spill area with soap and water.

Major Spill:

  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) office or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Spill Containment spill Spill or Exposure Occurs exposure_type Type of Exposure? spill->exposure_type Exposure spill_size Spill Size? spill->spill_size Spill skin Skin Contact: Wash with soap & water. Seek medical advice if irritation persists. exposure_type->skin Skin eye Eye Contact: Rinse with water for 15 mins. Seek medical attention. exposure_type->eye Eye inhalation Inhalation: Move to fresh air. Seek medical attention if unwell. exposure_type->inhalation Inhalation minor_spill Minor Spill: Contain with absorbent. Collect in hazardous waste container. Decontaminate area. spill_size->minor_spill Minor major_spill Major Spill: Evacuate area. Notify EHS/Emergency Response. Restrict access. spill_size->major_spill Major

Caption: Decision-making flowchart for spills and exposures involving this compound.

Section 4: Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[10] Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.

Regulatory Framework: The disposal of this chemical falls under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[11][12] While this compound may not be explicitly listed as a hazardous waste, its irritant properties require it to be managed as such.[11] Your institution's EHS office will provide specific guidance based on federal, state, and local regulations.

Final Steps for Disposal:

  • Accumulation: Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's waste management service.

  • Documentation: Ensure all paperwork required by your institution and the waste disposal company is completed accurately.

  • Handover: Transfer the sealed and labeled waste container to authorized personnel for transport to an approved waste disposal plant. This facility will use methods such as high-temperature incineration to destroy the chemical, minimizing its environmental impact.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

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A Comprehensive Guide to the Safe Handling of 3-(3-Methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The novel compound 3-(3-Methoxyphenoxy)azetidine presents exciting possibilities, but like all research chemicals, it demands our full respect and adherence to rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and structurally similar azetidine derivatives.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of SDSs for analogous azetidine compounds provides a robust framework for predicting its hazard profile and defining appropriate safety measures.[1][2][3][4] This approach, grounded in chemical similarity, allows us to proceed with a high degree of confidence in our safety protocols.

Understanding the Hazard Profile

Based on data from similar azetidine derivatives, this compound should be treated as a hazardous substance with the potential for acute toxicity and irritation.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications are the cornerstone of our risk assessment and inform every subsequent recommendation for personal protective equipment and handling procedures. The underlying principle is to establish effective barriers to prevent the chemical from coming into contact with the body.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable.[5][6] It is the most direct barrier between you and the potential hazards of this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9]The azetidine functional group and its derivatives are known to cause serious eye irritation.[1][2][3] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[8] Gloves should be inspected for integrity before each use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[10]To prevent skin contact, which can lead to irritation.[1][2][3] The choice of nitrile or neoprene is based on their broad chemical resistance. Regular changing of gloves minimizes the risk of permeation.[10]
Body Protection A flame-resistant lab coat that covers the arms and fastens in the front.[5][6][8]Protects skin and personal clothing from accidental spills and splashes.[5]
Footwear Closed-toe shoes that completely cover the foot.[5][8]Prevents exposure from spills that may reach the floor.
Respiratory Protection To be used when engineering controls are insufficient or during spill cleanup. A NIOSH-approved N95 respirator can be used for powders.[11] For potential vapors or aerosols, a full-face respirator with appropriate cartridges may be necessary.[9]To prevent inhalation, which may cause respiratory tract irritation.[1][2] The primary method of controlling inhalation exposure should always be engineering controls.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals by physically isolating the researcher from the hazard.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[12] This is critical to prevent the inhalation of any dust or vapors that may be generated.[13]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.[1]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[12]

Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for ensuring safety and experimental reproducibility.

Pre-Experiment Planning:

  • Review the SDS: Although a specific SDS is unavailable, review the SDS of a closely related compound to refamiliarize yourself with the hazards.

  • Hazard Assessment: Before beginning, conduct a mental or written hazard assessment for the specific experiment.[6][13] Consider the quantities being used and the potential for aerosol or dust generation.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily available.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_weigh Weigh Compound in Fume Hood prep_hood->prep_weigh exec_transfer Transfer Compound to Reaction Vessel prep_weigh->exec_transfer In Fume Hood exec_reaction Perform Reaction Under Inert Atmosphere (if required) exec_transfer->exec_reaction cleanup_quench Quench Reaction (if necessary) exec_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: Be Prepared

Accidents can happen even in the most well-prepared laboratories.[6] Immediate and correct action can significantly mitigate the consequences.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][14] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Wash out the mouth with water and seek immediate medical attention.[15]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE, including respiratory protection. Sweep up solid material, minimizing dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[12]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Collection: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, paper towels), and rinsate, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16] The label should read "HAZARDOUS WASTE" and include the chemical name.[16]

  • Container Compatibility: Ensure the waste container is compatible with the chemical.[16] For instance, do not use metal containers for corrosive waste.[17]

  • Empty Containers: "Empty" containers that held the raw material must be triple-rinsed with a suitable solvent. The first rinse, and for highly toxic compounds all three, must be collected as hazardous waste.[18][19] After rinsing and drying, deface the original label before disposal or recycling.[18]

  • Disposal Methods: Disposal of chemical waste must be handled by trained personnel or a licensed contractor in accordance with all local, state, and federal regulations.[20] On-site neutralization may be an option for some waste streams, but this should only be performed by trained individuals following a validated procedure.[17]

By internalizing the principles and practices outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH. Retrieved from [Link]

  • Safety+Health Magazine. (2017, June 7). American Chemistry Council updates PPE, hygiene guidelines for phosgene. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Phosgene Safe Practice Guidelines: 4.0 Industrial Hygiene and Protective Equipment. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2015, March 16). SAFETY DATA SHEET. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.